molecular formula C20H32O3 B15573196 18-HETE CAS No. 128656-74-6

18-HETE

Numéro de catalogue: B15573196
Numéro CAS: 128656-74-6
Poids moléculaire: 320.5 g/mol
Clé InChI: PPCHNRUZQWLEMF-XBOCNYGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

18-HETE is a HETE that consists of arachidonic acid bearing a hydroxy substituent at position 18. It is functionally related to an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a this compound(1-).

Propriétés

IUPAC Name

(5Z,8Z,11Z,14Z)-18-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHNRUZQWLEMF-XBOCNYGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424154, DTXSID50928028
Record name 18-Hete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133268-58-3, 128656-74-6
Record name 18-Hydroxyeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133268-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Eicosatetraenoic acid, 18-hydroxy-, (5Z,8Z,11Z,14Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133268583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

18-HETE synthesis from arachidonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 18-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a pivotal polyunsaturated omega-6 fatty acid that serves as the precursor for a diverse family of bioactive lipid mediators known as eicosanoids. These molecules are integral to a vast array of physiological and pathophysiological processes. The metabolism of arachidonic acid is primarily governed by three enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1] The CYP450 pathway, in particular, generates a variety of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).

Among the HETEs, 18-hydroxyeicosatetraenoic acid (this compound) is a product of ω-2 hydroxylation, where a hydroxyl group is added to the 18th carbon of the fatty acid chain.[1] Its synthesis is predominantly catalyzed by specific CYP450 isoforms. While less studied than its potent vascular-regulating counterpart, 20-HETE (an ω-hydroxylation product), a thorough understanding of this compound synthesis is critical for elucidating its unique biological roles and exploring its potential as a therapeutic target. This guide provides a comprehensive overview of the enzymatic synthesis of this compound, complete with quantitative data, detailed experimental protocols, and key pathway visualizations.

Core Synthesis Pathway of this compound

The conversion of arachidonic acid to this compound is a monooxygenase reaction catalyzed by the cytochrome P450 superfamily of enzymes.[1] This reaction involves the insertion of an oxygen atom at the ω-2 position (the 18th carbon) of the arachidonic acid backbone.

Key Enzymes Involved

The primary enzyme identified as responsible for the significant production of this compound from arachidonic acid is Cytochrome P450 2E1 (CYP2E1) .[1][2] When reconstituted with its necessary redox partners—cytochrome b5 and NADPH-cytochrome P450 oxidoreductase—CYP2E1 robustly metabolizes arachidonic acid. The formation of this compound by CYP2E1 is highly stereospecific, yielding almost exclusively the 18(R)-HETE isomer.[1][2]

While other CYP450 families, such as CYP4A and CYP4F, are the main drivers of ω-hydroxylation to produce 20-HETE, CYP2E1 is the key contributor to ω-1 (producing 19-HETE) and ω-2 hydroxylation.[1] Studies using specific anti-CYP2E1 antibodies have demonstrated a significant reduction in this compound formation in both renal and hepatic microsomes, confirming its central role.[1][2]

Synthesis_Pathway AA Arachidonic Acid (AA) CYP2E1 Cytochrome P450 2E1 (CYP2E1) AA->CYP2E1 HETE18 18(R)-HETE CYP2E1->HETE18 ω-2 Hydroxylation Redox O₂ + NADPH (via P450 Reductase) Redox->CYP2E1

Caption: Enzymatic conversion of Arachidonic Acid to 18(R)-HETE by CYP2E1.

Quantitative Data on this compound Synthesis

The enzymatic conversion of arachidonic acid by reconstituted CYP2E1 has been quantitatively characterized. The following tables summarize the key kinetic parameters for this reaction and provide information on known inhibitors of the primary synthesizing enzyme, CYP2E1.

Table 1: Kinetic Parameters of Arachidonic Acid Metabolism by CYP2E1

Parameter Value Enzyme System Reference(s)
Apparent Kₚ (for total AA metabolism) 62 µM Reconstituted CYP2E1 [1][2]
Vₚₖₓ (for total AA metabolism) 5 nmol/min/nmol P450 Reconstituted CYP2E1 [1][2]
Product Distribution (this compound) 32% of total metabolites Reconstituted CYP2E1 [2]
Product Distribution (19-HETE) 46% of total metabolites Reconstituted CYP2E1 [2]
Product Distribution (EETs) ~18% of total metabolites Reconstituted CYP2E1 [2]

| Stereochemistry of this compound | Essentially 100% R-isomer | Reconstituted CYP2E1 |[1][2] |

Table 2: Selected Inhibitors of CYP2E1

Inhibitor Mechanism of Action IC₅₀ Value Notes Reference(s)
Disulfiram (B1670777) Mechanism-based inhibitor Not specified for AA metabolism Used in vivo to probe CYP2E1 activity.[3][4] [3][4][5]
Diallyl Sulfide (B99878) (DAS) Competitive and suicide inhibitor (via its metabolite, DASO₂) Not specified for AA metabolism A major flavor ingredient from garlic.[6] [6][7][8][9][10]
Fomepizole Specific inhibitor Not specified for AA metabolism Used primarily for research purposes.
Clomethiazole Established inhibitor Not specified for AA metabolism Used primarily for research purposes.

| trans-1,2-dichloroethylene (B151667) (DCE) | Specific inhibitor | Not specified for AA metabolism | Used experimentally to attenuate CYP2E1-induced activities.[11] |[11] |

Note: IC₅₀ values are highly dependent on the specific substrate and experimental conditions. Values for the inhibition of arachidonic acid metabolism to this compound are not widely reported.

Hypothesized Signaling Pathway of this compound

While the signaling pathways for 20-HETE are well-documented, the specific cascade for this compound is less characterized. However, based on the known mechanisms of other HETEs, a plausible signaling pathway in endothelial cells is proposed. 18(R)-HETE has been shown to cause vasodilation and can counteract the vasoconstrictive effects of 20-HETE, suggesting it acts through distinct signaling mechanisms.[12]

The hypothesized pathway involves:

  • Receptor Binding: this compound is thought to bind to an as-yet-unidentified G-protein coupled receptor (GPCR) on the cell surface.

  • PLC/PKC Activation: This binding likely activates Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC).

  • RhoA/ROCK Pathway: Activated PKC can then activate the small GTPase RhoA, which engages its downstream effector, Rho-kinase (ROCK).

  • Downstream Effects: The ROCK signaling cascade can lead to phosphorylation of myosin light chain (MLC), promoting stress fiber formation and cellular contraction. This can alter endothelial cell junctions, increase vascular permeability, and influence the expression of inflammatory mediators.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Putative GPCR PLC PLC GPCR->PLC Activates PKC PKC PLC->PKC Activates (via DAG) RhoA RhoA PKC->RhoA Activates ROCK ROCK RhoA->ROCK Activates Effects Downstream Effects (e.g., ↑ Vascular Permeability) ROCK->Effects Leads to HETE18 This compound HETE18->GPCR Binds

Caption: Hypothesized this compound signaling pathway in endothelial cells.

Experimental Protocols

This section details a standard methodology for the in vitro measurement of using microsomes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: In Vitro this compound Synthesis and Analysis

1. Microsome Preparation:

  • Microsomes can be prepared from tissues known to express CYP2E1, such as rat or human liver and kidneys, through differential centrifugation.

  • Alternatively, for higher specificity, recombinant human CYP2E1 expressed in a suitable system (e.g., baculovirus-infected insect cells) can be used.

  • Protein concentration of the microsomal preparation should be determined using a standard method like the Bradford assay.

2. Incubation Reaction:

  • In a microcentrifuge tube, combine the following in a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2):

    • Microsomes (or recombinant CYP2E1 + P450 reductase + cytochrome b₅)

    • Arachidonic Acid (substrate, often radiolabeled, e.g., [¹⁴C]-AA, at a final concentration near the Kₚ, e.g., 10-60 µM)

    • (Optional) Inhibitor compound at desired concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-generating system or a final concentration of 1 mM NADPH.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes) with gentle shaking.

  • Terminate the reaction by acidification (e.g., adding formic acid to bring the pH to ~3.5).

3. Metabolite Extraction:

  • Add a volume of ice-cold acetonitrile (B52724) to the reaction tube to precipitate proteins.

  • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis. The sample may be dried under nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

4. Analysis by LC-MS/MS:

  • Chromatography: Use a reverse-phase C18 column on a UHPLC system to separate the AA metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient runs from approximately 40% B to 95% B over 10-20 minutes to resolve the various HETE isomers.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transition for this compound: Monitor the precursor-to-product ion transition for this compound (C₂₀H₃₂O₃, MW=320.47). The precursor ion [M-H]⁻ is m/z 319.2. A characteristic product ion is selected for Q3.

    • Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d8) should be used for accurate quantification to correct for matrix effects and extraction losses.

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and MRM transition to that of an authentic this compound standard.

Workflow cluster_prep 1. Reaction Preparation cluster_rxn 2. Enzymatic Reaction cluster_analysis 3. Sample Processing & Analysis p1 Combine Microsomes, Buffer, and Arachidonic Acid p2 Pre-incubate (37°C) p1->p2 p3 Initiate with NADPH p2->p3 p4 Incubate (10-30 min) p3->p4 p5 Terminate with Acid p4->p5 p6 Extract with Acetonitrile p5->p6 p7 Centrifuge & Collect Supernatant p6->p7 p8 Analyze by LC-MS/MS p7->p8 p9 Quantify this compound p8->p9

Caption: Experimental workflow for in vitro synthesis and analysis of this compound.

Conclusion

The synthesis of this compound from arachidonic acid is a specific enzymatic process primarily mediated by the ω-2 hydroxylation activity of cytochrome P450 2E1, yielding the 18(R)-HETE stereoisomer. While its biological functions are still under active investigation, emerging evidence suggests a role in vascular signaling, potentially acting as a counter-regulator to the potent vasoconstrictor 20-HETE. The data and protocols presented in this guide offer a foundational resource for researchers aiming to investigate the synthesis, metabolism, and physiological relevance of this compound. Further elucidation of its specific receptors and downstream signaling pathways will be crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting the CYP450-eicosanoid axis.

References

Cytochrome P450-Mediated Formation of 18-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

18-Hydroxyeicosatetraenoic acid (18-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid (AA) by the cytochrome P450 (CYP) superfamily of enzymes. As a product of ω-2 hydroxylation, this compound plays a significant role in various physiological and pathological processes, particularly in the regulation of vascular tone, inflammation, and endothelial function. Unlike its more extensively studied isomer, 20-HETE, the synthesis and signaling pathways of this compound are governed by a distinct set of CYP isoforms, primarily CYP2E1 and CYP1B1. Understanding the nuances of this compound formation is critical for elucidating its specific biological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, quantitative kinetic data, detailed experimental protocols for its study, and visualization of its proposed signaling cascade.

Core Synthesis Pathway: ω-2 Hydroxylation of Arachidonic Acid

The formation of this compound is a monooxygenase reaction wherein an oxygen atom is inserted at the 18th carbon position (the ω-2 position) of the 20-carbon backbone of arachidonic acid.[1] This reaction is catalyzed by specific members of the cytochrome P450 enzyme superfamily.

The general catalytic cycle involves the following steps:

  • Substrate Binding: Arachidonic acid binds to the active site of the ferric (Fe³⁺) CYP enzyme.

  • First Electron Transfer: The enzyme receives an electron from NADPH-cytochrome P450 oxidoreductase, reducing the heme iron to its ferrous state (Fe²⁺).

  • Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme center.

  • Second Electron Transfer: A second electron is transferred, forming a highly reactive iron-oxo intermediate (Compound I).

  • Hydroxylation: This potent intermediate abstracts a hydrogen atom from the 18th carbon of arachidonic acid, followed by the rebound of a hydroxyl group to the resulting carbon radical.

  • Product Release: The hydroxylated product, this compound, is released from the enzyme, returning the CYP to its initial ferric state.

Key Enzymes in this compound Synthesis

While multiple CYP enzymes can metabolize arachidonic acid, specific isoforms are primarily responsible for the significant production of this compound.

  • Cytochrome P450 2E1 (CYP2E1): This is a key enzyme identified in the synthesis of this compound.[1] The formation of this compound by CYP2E1 is notably stereospecific, yielding almost exclusively the 18(R)-HETE isomer.[2][3] Induction of CYP2E1, for example by ethanol, can significantly contribute to the formation of ω-1 and ω-2 hydroxylated metabolites of arachidonic acid.[1]

  • Cytochrome P450 1B1 (CYP1B1): In endothelial cells, CYP1B1 is a crucial enzyme involved in the metabolic conversion of arachidonic acid to this compound.[4] Human CYP1B1 preferentially produces mid-chain HETEs.[4] The expression and activity of CYP1B1 can be modulated by various stimuli, thereby influencing local this compound production.[2]

Other CYP families, such as CYP4A and CYP4F, are the primary drivers of ω-hydroxylation to produce 20-HETE.[2][5] While they contribute to the overall HETE profile, their role in direct this compound formation is less prominent than CYP2E1 and CYP1B1.

Data Presentation: Quantitative Analysis of HETE Formation

The following tables summarize key quantitative data related to the enzymatic formation of this compound and related metabolites from arachidonic acid.

Table 1: Kinetic Parameters of Arachidonic Acid Metabolism by Key CYP Isoforms

EnzymeApparent Km (μM)Vmax (nmol/min/nmol P450)Notes
CYP2E1 625.0Data represents total metabolite formation from arachidonic acid.[1][3]
CYP4F2 247.4Data represents 20-HETE formation.[5]
CYP4A11 22849.1Data represents 20-HETE formation.[5]

Table 2: Product Distribution of Arachidonic Acid Metabolism by CYP2E1

MetabolitePercentage of Total Product FormedStereoisomer Specificity
19-HETE (ω-1) 46%70% 19(S)-HETE, 30% 19(R)-HETE[3]
This compound (ω-2) 32%~100% 18(R)-HETE[1][3]
Epoxyeicosatrienoic acids (EETs) ~18%56.4% 14,15-EET; 43.6% 8,9-EET/11,12-EET[3]

Biological Significance and Signaling Pathways

While less characterized than 20-HETE, this compound is an important signaling lipid involved in regulating vascular tone, inflammation, and endothelial barrier function.[2] The biological actions of 18(R)-HETE, specifically produced by CYP2E1, may be particularly relevant in conditions where this enzyme is induced.[2]

Proposed this compound Signaling Pathway

Current research suggests that this compound exerts its effects through a pathway involving a G-protein coupled receptor (GPCR), leading to the activation of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) signaling cascade.[2][6]

  • Receptor Binding: this compound is thought to act as an extracellular ligand, binding to a specific, yet-to-be-identified GPCR on the cell surface.[2]

  • G-Protein Activation: Ligand binding activates the heterotrimeric G-protein.

  • PLC Activation: The activated G-protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃).

  • PKC and RhoA Activation: DAG directly activates Protein Kinase C (PKC). Concurrently, the pathway leads to the activation of the small GTPase RhoA, converting it from its inactive GDP-bound state to an active GTP-bound form.[6]

  • ROCK Activation & Downstream Effects: Active RhoA engages its downstream effector, Rho-kinase (ROCK).[7] The ROCK signaling cascade leads to the phosphorylation of myosin light chain (MLC), which promotes actin-myosin stress fiber formation and cellular contraction.[2] This can result in the disruption of endothelial cell junctions, increased vascular permeability, and the expression of adhesion molecules, contributing to an inflammatory phenotype.[2]

Visualization: this compound Signaling Pathway

G HETE This compound GPCR Putative GPCR HETE->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates RhoA_GDP RhoA-GDP (Inactive) G_Protein->RhoA_GDP Activates GEF PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLC_P p-MLC MLC->MLC_P Effects Stress Fiber Formation Increased Permeability Inflammation MLC_P->Effects

Caption: Proposed signaling pathway for this compound in endothelial cells.

Experimental Protocols

In Vitro Enzymatic Synthesis and Analysis of this compound

This protocol describes a method for the in vitro synthesis of this compound from arachidonic acid using recombinant CYP enzymes or microsomes.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP2E1) or liver/renal microsomes

  • NADPH-cytochrome P450 oxidoreductase and cytochrome b₅ (if using reconstituted enzyme system)

  • Arachidonic acid (substrate)

  • NADPH (cofactor)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.2-7.4)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Incubator or water bath set to 37°C

  • Stopping solution (e.g., 0.4 M citric acid or ice-cold acetonitrile)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., deuterated this compound-d8)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the potassium phosphate buffer, the CYP enzyme source (e.g., 10-50 pmol of recombinant CYP or 0.5-1.0 mg of microsomal protein), and arachidonic acid (e.g., 10-50 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the substrate to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes). The optimal time should be determined to ensure the reaction is within the linear range.

  • Terminate Reaction: Stop the reaction by adding a stopping solution, such as 5 µL of 0.4 M citric acid, or by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.[8]

  • Protein Precipitation: If using acetonitrile, vortex the sample vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Extraction (Alternative to Precipitation): If using an acid stop, add an internal standard and extract the lipids with an organic solvent like ethyl acetate. Vortex, centrifuge to separate the phases, and collect the upper organic layer.

  • Drying and Reconstitution: Evaporate the supernatant or the collected organic layer to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Visualization: In Vitro Synthesis Workflow

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Termination & Extraction cluster_analysis 4. Analysis A Prepare Buffer, Enzyme (CYP2E1), & Substrate (AA) B Pre-incubate (37°C, 5 min) A->B C Add NADPH to initiate B->C D Incubate (37°C, 15-30 min) C->D E Add Stop Solution & Internal Standard D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J Analyze via LC-MS/MS I->J

Caption: General workflow for in vitro enzymatic synthesis of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids from complex biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) (e.g., this compound-d8)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or acetone)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • UHPLC system with a reverse-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size)

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To a known volume of plasma or reconstituted tissue homogenate (e.g., 100 µL), add the internal standard.

    • Add 2-3 volumes of ice-cold acetonitrile to precipitate proteins.[9]

    • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 100 µL).

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts at a low percentage of B (e.g., 20-30%), ramps up to a high percentage (e.g., 95-100%) to elute the analyte, holds for a wash step, and then re-equilibrates at the starting conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for HETEs.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard, ensuring high specificity and sensitivity.

    • MRM Transitions:

      • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ for this compound (C₂₀H₃₂O₃, MW=320.47) is m/z 319.2.

      • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (e.g., m/z 245.2, corresponding to a loss of water and other fragments). The exact fragment should be optimized on the specific instrument.

      • The corresponding transition for the deuterated internal standard would also be monitored.

  • Quantification: Create a calibration curve using known concentrations of an this compound standard. The concentration of this compound in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization: LC-MS/MS Quantification Workflow

G cluster_sample 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_data 4. Data Analysis A Biological Sample (Plasma, Tissue) B Add Internal Standard (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Dry & Reconstitute D->E F Inject Sample E->F G C18 Reverse-Phase Column F->G H Gradient Elution G->H I ESI Source (Negative Mode) H->I J Quadrupole 1 (Q1) Precursor Ion (m/z 319.2) I->J K Collision Cell (Q2) Fragmentation J->K L Quadrupole 3 (Q3) Product Ion Scan K->L M Detector L->M N Generate Chromatogram (Analyte & IS) M->N O Calculate Peak Area Ratios N->O P Quantify against Calibration Curve O->P

Caption: General workflow for the quantification of this compound using LC-MS/MS.

Conclusion and Future Directions

The cytochrome P450-mediated formation of this compound is a highly specific enzymatic process with significant biological implications. The primary involvement of CYP2E1 and CYP1B1 distinguishes its synthesis from that of other HETE isomers, suggesting unique regulatory mechanisms and functional roles. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers investigating the contributions of this compound to cardiovascular health and disease.

Future research should focus on the definitive identification of the this compound cell surface receptor, which will be crucial for understanding its signaling mechanism and for designing targeted pharmacological agents. Furthermore, elucidating the factors that regulate the expression and activity of this compound-producing CYPs in various tissues will provide deeper insights into its role in pathology and may unveil novel therapeutic targets for a range of inflammatory and vascular disorders.

References

A Deep Dive into the Stereospecific World of 18-HETE: Unraveling the Dichotomous Roles of 18(R)-HETE and 18(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. Among these, 18-hydroxyeicosatetraenoic acid (18-HETE) exists as two stereoisomers, 18(R)-HETE and 18(S)-HETE, each exhibiting distinct and often opposing biological activities. This technical guide provides a comprehensive overview of the current understanding of these two enantiomers, focusing on their synthesis, biological functions, and underlying signaling pathways. A clear understanding of their stereospecific roles is crucial for the development of targeted therapeutics in areas such as cardiovascular disease and inflammation.

Synthesis of 18(R)-HETE and 18(S)-HETE: A Tale of Two Enzyme Families

The stereochemical configuration of this compound is determined by the specific enzymatic pathway responsible for its synthesis.

18(R)-HETE Synthesis: The production of 18(R)-HETE is primarily attributed to the activity of cytochrome P450 (CYP) enzymes, particularly CYP2E1. This enzyme catalyzes the ω-2 hydroxylation of arachidonic acid with high stereospecificity, yielding almost exclusively the 18(R) enantiomer.

18(S)-HETE Synthesis: While the synthesis of 18(R)-HETE is well-characterized, the precise pathway for 18(S)-HETE formation from arachidonic acid is less defined. However, evidence points towards the involvement of lipoxygenase (LOX) enzymes. Specifically, aspirin-acetylated COX-2 has been shown to promote the formation of 18S-hydroxyeicosapentaenoic acid (18S-HEPE), a precursor to the pro-resolving lipid mediators known as E-series resolvins.[1][2] This suggests a potential role for LOX pathways in the synthesis of 18(S)-HETE, which may then act as a precursor for anti-inflammatory mediators.

Core Biological Roles: A Dichotomy of Action

The opposing stereochemistry of 18(R)-HETE and 18(S)-HETE translates into distinct biological functions, particularly in the vascular and immune systems.

The Pro-hypertensive and Vasodilatory Duality of 18(R)-HETE

The primary characterized role of 18(R)-HETE is its effect on vascular tone. In renal arteries, 18(R)-HETE acts as a vasodilator.[3][4] This effect is notably absent with the 18(S) stereoisomer, which is inactive in this vascular bed.[3][4] The vasodilatory action of 18(R)-HETE is dependent on the cyclooxygenase (COX) pathway, suggesting it stimulates the production of vasodilatory prostanoids.[3]

Intriguingly, 18(R)-HETE also functions as a functional antagonist of 20-HETE, a potent vasoconstrictor also produced by CYP enzymes.[4] 18(R)-HETE at a concentration of 1 µM has been shown to completely block 20-HETE-induced vasoconstriction of renal arterioles.[4][5] This positions 18(R)-HETE as a potential endogenous regulator of blood pressure, counteracting the hypertensive effects of 20-HETE.

The Pro-resolving and Anti-inflammatory Potential of 18(S)-HETE

In stark contrast to its R-enantiomer, the 18(S) pathway is implicated in the resolution of inflammation. As mentioned, aspirin (B1665792) treatment can lead to the formation of 18S-HEPE, the precursor to 18S-E-series resolvins.[1][2] These resolvins are potent anti-inflammatory and pro-resolving mediators that actively promote the clearance of inflammatory stimuli and a return to tissue homeostasis.[1] The 18S-resolvin E1 (18S-RvE1) has been shown to bind to the leukocyte G-protein coupled receptors ChemR23 and BLT1 with high affinity, enhancing macrophage phagocytosis and reducing neutrophil infiltration in models of peritonitis.[1][6] This suggests that the 18(S)-HETE pathway plays a crucial role in dampening inflammatory responses.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 18(R)-HETE and 18(S)-HETE. It is important to note that direct comparative quantitative data for both enantiomers in the same experimental systems are limited.

Table 1: Vasoactive Effects of this compound Stereoisomers in Renal Arteries

CompoundBiological ActivityPotency/EfficacyMechanism of Action (Putative)
18(R)-HETE VasodilationDose-dependentCyclooxygenase (COX) pathway-dependent
18(S)-HETE InactiveNo effect on renal artery perfusion pressureLikely lacks affinity for relevant receptors or enzymes

Table 2: Functional Antagonism of 20-HETE-induced Vasoconstriction

CompoundActivityConcentration for Complete Blockade
18(R)-HETE Functional antagonist of 20-HETE1 µM[4][5]

Table 3: Receptor Binding and Activity of 18S-RvE1 (a downstream metabolite of the 18(S) pathway)

ReceptorLigandActivitypEC50
ChemR2318S-RvE1Agonist11.20[6]
BLT118S-RvE1Antagonist (of LTB4)More potent than RvE1[6]

Signaling Pathways

The distinct biological roles of 18(R)-HETE and 18(S)-HETE are a direct consequence of their engagement with different signaling cascades.

18(R)-HETE Signaling Pathway in Vasodilation

The vasodilatory effect of 18(R)-HETE is mediated through the COX pathway. While the exact downstream signaling is not fully elucidated, it is proposed that 18(R)-HETE stimulates the synthesis of vasodilatory prostanoids, such as prostacyclin (PGI2), which then act on G-protein coupled receptors (GPCRs) on vascular smooth muscle cells to increase intracellular cyclic AMP (cAMP) levels, leading to relaxation.

18(R)-HETE Vasodilation Pathway
18(S)-HETE Pro-resolving Signaling Pathway

The 18(S)-HETE pathway contributes to the resolution of inflammation through its conversion to E-series resolvins. These specialized pro-resolving mediators act on specific GPCRs on immune cells to promote phagocytosis and reduce inflammatory cell infiltration.

18(S)-HETE Pro-resolving Pathway

Experimental Protocols

For researchers investigating the distinct roles of this compound stereoisomers, the following experimental approaches are fundamental.

Isolated Perfused Kidney Model for Vasoactivity Assessment

This ex vivo model allows for the direct assessment of the effects of this compound enantiomers on renal vascular tone, independent of systemic influences.

Protocol Outline:

  • Animal Preparation: Anesthetize a rabbit and surgically expose the kidneys.

  • Cannulation: Cannulate the renal artery and vein.

  • Perfusion: Perfuse the kidney with a physiological salt solution at a constant flow rate.

  • Pre-constriction: Induce a stable, elevated perfusion pressure by adding a vasoconstrictor (e.g., phenylephrine) to the perfusate.

  • Dose-Response: Administer increasing concentrations of 18(R)-HETE and 18(S)-HETE into the renal artery and continuously monitor the perfusion pressure. A decrease in pressure indicates vasodilation.

  • Mechanism of Action: To investigate the involvement of the COX pathway, repeat the experiment in the presence of a COX inhibitor like indomethacin.[3]

Isolated_Kidney_Workflow Start Start Anesthesia Anesthetize Rabbit Start->Anesthesia Surgery Surgical Exposure of Kidney Anesthesia->Surgery Cannulation Cannulate Renal Artery & Vein Surgery->Cannulation Perfusion Perfuse with Physiological Salt Solution Cannulation->Perfusion Pre_constriction Induce Vasoconstriction (e.g., Phenylephrine) Perfusion->Pre_constriction Dose_Response Administer this compound Stereoisomers (Dose-Response) Pre_constriction->Dose_Response Monitor_Pressure Monitor Perfusion Pressure Dose_Response->Monitor_Pressure Data_Analysis Analyze Vasodilatory/Vasoconstrictor Effects Monitor_Pressure->Data_Analysis End End Data_Analysis->End

Isolated Perfused Kidney Workflow
Measurement of Intracellular cAMP Levels in Vascular Smooth Muscle Cells

To further investigate the downstream signaling of 18(R)-HETE-induced vasodilation, measuring intracellular cAMP levels in vascular smooth muscle cells (VSMCs) is crucial.

Protocol Outline:

  • Cell Culture: Culture vascular smooth muscle cells to confluence.

  • Stimulation: Treat the cells with 18(R)-HETE or a vehicle control. A positive control, such as forskolin (B1673556) (a direct activator of adenylyl cyclase), should also be included.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Measurement: Quantify cAMP levels using a commercially available enzyme immunoassay (EIA) or a similar detection method.[3]

Conclusion and Future Directions

The stereoisomers of this compound, 18(R)-HETE and 18(S)-HETE, exhibit distinct and functionally important biological roles. 18(R)-HETE acts as a vasodilator and a functional antagonist of the vasoconstrictor 20-HETE, suggesting a role in blood pressure regulation. In contrast, the 18(S)-HETE pathway is implicated in the resolution of inflammation through its conversion to pro-resolving mediators.

Despite these advances, further research is needed to fully elucidate the biological significance of these enantiomers. Key areas for future investigation include:

  • Identification of Specific Receptors: The existence of specific G-protein coupled receptors for 18(R)-HETE and 18(S)-HETE remains to be determined.

  • Quantitative Pharmacological Profiling: A comprehensive quantitative comparison of the potency and efficacy of both stereoisomers in a wider range of biological assays is necessary.

  • Elucidation of Downstream Signaling: The detailed molecular mechanisms downstream of receptor activation for both enantiomers require further investigation.

  • In Vivo Studies: More extensive in vivo studies are needed to confirm the physiological and pathophysiological relevance of the distinct actions of 18(R)-HETE and 18(S)-HETE in various disease models.

A deeper understanding of the stereospecific biology of this compound will undoubtedly open new avenues for the development of novel and highly targeted therapeutic strategies for cardiovascular and inflammatory diseases.

References

The Enigmatic Role of 18-HETE in Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid. While its regioisomer, 20-HETE, is a well-characterized vasoconstrictor, the precise mechanism of action for this compound in vascular smooth muscle (VSM) remains largely undefined. This technical guide synthesizes the current, albeit limited, understanding of this compound and extensively details the established signaling pathways of 20-HETE as a putative model for this compound's actions. The significant knowledge gap surrounding this compound presents a compelling opportunity for novel research and the development of new therapeutic agents targeting vascular tone and pathophysiology.

Introduction to this compound

This compound is an eicosanoid, a signaling molecule produced from the oxidation of arachidonic acid.[1] It belongs to the hydroxyeicosatetraenoic acid (HETE) family of lipids, which includes various isomers with diverse biological activities.[1][2] While other HETEs, particularly 20-HETE, have been extensively studied for their roles in regulating vascular tone, this compound's specific functions in the vasculature are not well understood.[1][2]

Synthesis of this compound

This compound is synthesized from arachidonic acid through the cytochrome P450 monooxygenase pathway.[1] Specifically, it is an ω-2 hydroxylation product, where a hydroxyl group is added to the second carbon from the methyl (omega) end of the fatty acid. The enzyme CYP2E1 has been identified as a key catalyst in this reaction, primarily producing the 18(R)-HETE enantiomer.[1]

The 20-HETE Signaling Pathway: A Putative Model for this compound Action

Given the structural similarity and common enzymatic origin with 20-HETE, the well-documented signaling cascades of 20-HETE in vascular smooth muscle cells (VSMCs) provide a valuable framework for hypothesizing the potential mechanisms of this compound. 20-HETE is a potent vasoconstrictor that influences VSM function through a multi-faceted signaling network.[3][4]

Modulation of Ion Channels

A primary mechanism of 20-HETE-induced vasoconstriction involves the regulation of ion channel activity, leading to membrane depolarization and increased intracellular calcium concentration ([Ca²⁺]i).

  • Inhibition of Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels: 20-HETE inhibits the activity of BKCa channels in VSMCs.[3][5] The opening of these channels normally leads to K⁺ efflux, hyperpolarization, and vasodilation.[6][7] By blocking BKCa channels, 20-HETE causes membrane depolarization.[3][4]

  • Activation of L-type Ca²⁺ Channels: The depolarization induced by BKCa channel inhibition leads to the opening of voltage-dependent L-type Ca²⁺ channels, resulting in an influx of extracellular Ca²⁺ and an increase in cytosolic [Ca²⁺].[3][8]

  • Modulation of TRP Channels: 20-HETE has also been shown to influence the activity of Transient Receptor Potential (TRP) channels, specifically TRPC6 and TRPV1, which further contributes to Ca²⁺ influx and VSMC depolarization.[5][8]

Activation of Intracellular Signaling Cascades

20-HETE activates several key protein kinases that play crucial roles in VSM contraction and proliferation.

  • Protein Kinase C (PKC): 20-HETE is known to activate PKC.[5][9] Activated PKC can phosphorylate various downstream targets, including ion channels and contractile proteins, contributing to vasoconstriction.[10] PKC can also lead to the phosphorylation of CPI-17, which inhibits myosin light chain phosphatase, thereby increasing the phosphorylation of the myosin light chain and enhancing contractile force.[10][11]

  • Mitogen-Activated Protein Kinase (MAPK): The 20-HETE signaling pathway involves the activation of the MAPK cascade.[5][12] This pathway is a critical regulator of cell proliferation and migration, suggesting a role for 20-HETE in vascular remodeling.[12]

  • Rho Kinase (ROCK): 20-HETE can activate the RhoA/ROCK pathway.[13] Rho kinase contributes to Ca²⁺ sensitization of the contractile machinery by inhibiting myosin light chain phosphatase, leading to sustained VSM contraction even at basal Ca²⁺ levels.[14][15]

The following diagram illustrates the proposed signaling pathway for 20-HETE in vascular smooth muscle, which may serve as a model for this compound.

Caption: Putative signaling pathway of 20-HETE in vascular smooth muscle.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the direct effects of this compound on vascular smooth muscle. The following tables summarize key quantitative findings for the effects of 20-HETE, which may provide a reference point for future investigations into this compound.

Table 1: Effects of 20-HETE on Ion Channels in Vascular Smooth Muscle

ParameterVessel/Cell TypeSpeciesEffect of 20-HETEConcentrationReference
BKCa Channel ActivityCerebral Artery VSMCsCatInhibition100 nM[16]
L-type Ca²⁺ CurrentCerebral Artery VSMCsCatEnhancement100 nM[16]

Table 2: Effects of 20-HETE on VSM Contractility and Signaling

ParameterVessel/Cell TypeSpeciesEffect of 20-HETEConcentrationReference
Myogenic ToneRenal ArteriolesRatPotentiation1 µM[4]
VasoconstrictionRenal MicrovesselsRatStimulation10⁻⁹ - 10⁻⁶ M[9]
MAPK ActivationVSMCsRatStimulation1 µM[12]
VSMC ProliferationVSMCsRatStimulation100 nM[17]

Detailed Experimental Protocols

Investigating the precise effects of this compound on vascular smooth muscle requires a combination of in vitro and ex vivo experimental approaches.

Protocol 1: Isometric Tension Studies in Isolated Arterial Rings

This protocol is used to assess the direct effect of this compound on vascular tone.

Methodology:

  • Vessel Isolation and Preparation: Isolate arteries (e.g., mesenteric, cerebral, or coronary) from a suitable animal model. Clean the arteries of surrounding connective tissue in ice-cold physiological salt solution (PSS). Cut the arteries into 2-3 mm rings.

  • Mounting: Mount the arterial rings in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). Check the viability of the endothelium by contracting the rings with phenylephrine (B352888) (e.g., 1 µM) followed by relaxation with acetylcholine (B1216132) (e.g., 10 µM).

  • Experimental Procedure: After washing out the drugs and allowing the tension to return to baseline, construct a cumulative concentration-response curve for this compound. Add this compound in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath and record the change in isometric tension.

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., 60 mM KCl). Calculate the EC₅₀ value for this compound.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This protocol is used to measure the effect of this compound on specific ion channel currents (e.g., BKCa channels) in isolated VSMCs.[1]

Methodology:

  • Cell Isolation: Isolate single VSMCs from arteries using enzymatic digestion (e.g., with collagenase and papain).[1] Plate the isolated cells on glass coverslips and allow them to adhere.[1]

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope.[1] Continuously perfuse the chamber with an external bath solution (e.g., HEPES-buffered saline).[1]

  • Patch-Clamp Recording: Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration. Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit ion channel currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with a solution containing this compound at the desired concentration. Record the changes in the ion channel currents.

  • Data Analysis: Measure the amplitude and kinetics of the currents before and after the application of this compound. Express the effect of this compound as a percentage of inhibition or activation of the control current.

The following diagram illustrates a general experimental workflow for investigating the vascular effects of this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_analysis Data Analysis Vessel_Isolation Vessel Isolation (e.g., Mesenteric Artery) Organ_Bath Isometric Tension Studies (Organ Bath) Vessel_Isolation->Organ_Bath Tension_Analysis Concentration-Response Curves (EC₅₀, Emax) Organ_Bath->Tension_Analysis Cell_Isolation VSMC Isolation Patch_Clamp Patch Clamp Electrophysiology Cell_Isolation->Patch_Clamp Calcium_Imaging Calcium Imaging (Fura-2/Fluo-4) Cell_Isolation->Calcium_Imaging Western_Blot Western Blot (Protein Expression/Phosphorylation) Cell_Isolation->Western_Blot Current_Analysis Current-Voltage Relationships (% Inhibition/Activation) Patch_Clamp->Current_Analysis Calcium_Analysis Changes in [Ca²⁺]i Calcium_Imaging->Calcium_Analysis Protein_Analysis Changes in Protein Levels/ Phosphorylation Status Western_Blot->Protein_Analysis Conclusion Conclusion: Mechanism of this compound action elucidated Tension_Analysis->Conclusion Current_Analysis->Conclusion Calcium_Analysis->Conclusion Protein_Analysis->Conclusion Hypothesis Hypothesis: This compound affects vascular tone Hypothesis->Vessel_Isolation Hypothesis->Cell_Isolation

Caption: Experimental workflow for investigating this compound's vascular effects.

Future Directions and Conclusion

The study of this compound's role in vascular smooth muscle is still in its infancy. While the well-established mechanisms of its isomer, 20-HETE, provide a strong foundation for future research, direct investigation into this compound is imperative. Key areas for future exploration include:

  • Receptor Identification: Determining if this compound acts through a specific G-protein coupled receptor.

  • Direct Ion Channel Effects: Elucidating the direct effects of this compound on various ion channels in VSMCs, particularly BKCa and L-type Ca²⁺ channels.

  • Signaling Pathway Elucidation: Characterizing the specific intracellular signaling cascades, including PKC, MAPK, and Rho kinase pathways, that are activated by this compound.

  • Pathophysiological Relevance: Investigating the role of this compound in vascular diseases such as hypertension, atherosclerosis, and diabetes.

References

Downstream Signaling Pathways of 18-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid.[1] While less extensively studied than its isomer, 20-HETE, emerging evidence indicates that this compound is a bioactive lipid mediator with distinct signaling properties, particularly in the vascular endothelium and the kidney.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's downstream signaling pathways, supported by experimental methodologies and quantitative data where available. This document is intended to serve as a resource for researchers investigating the physiological and pathological roles of this compound and for professionals in drug development targeting eicosanoid signaling.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through the ω-1 hydroxylation activity of specific CYP enzymes.[1] In endothelial cells, CYP1B1 has been identified as a key enzyme in this conversion.[1] The primary enzymes responsible for the production of this compound from arachidonic acid is Cytochrome P450 2E1 (CYP2E1).[3] In the kidney, members of the CYP4A and CYP4F families are considered the primary candidates for its synthesis.[1] The stereoisomers of this compound, namely 18(R)-HETE and 18(S)-HETE, may possess different biological activities.[1]

Hypothesized Downstream Signaling Pathway in Endothelial Cells

Current research suggests that this compound initiates its effects in endothelial cells by binding to a putative G-protein coupled receptor (GPCR), the identity of which is currently unknown.[1] This interaction is hypothesized to trigger a cascade involving Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway, which are central to the regulation of endothelial barrier function, inflammation, and vascular tone.[1]

The proposed signaling cascade is as follows:

  • Receptor Binding: this compound, acting as an extracellular ligand, is thought to bind to a specific, yet unidentified, GPCR on the surface of endothelial cells.[1]

  • PLC Activation: The activation of the GPCR is hypothesized to stimulate phospholipase C (PLC).[1]

  • Second Messenger Generation: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[1]

  • PKC Activation: DAG is a potent activator of Protein Kinase C (PKC).[1]

  • RhoA Activation: Activated PKC can, in turn, activate the small GTPase RhoA by facilitating the exchange of GDP for GTP, a process aided by guanine (B1146940) nucleotide exchange factors (GEFs).[1]

  • ROCK Activation and Downstream Effects: Activated RhoA engages its downstream effector, Rho-kinase (ROCK). The ROCK signaling cascade leads to the phosphorylation of myosin light chain (MLC), which promotes the formation of actin-myosin stress fibers and cellular contraction. This can result in the disruption of endothelial cell junctions and an increase in vascular permeability. Furthermore, this pathway may influence the expression of adhesion molecules and the production of reactive oxygen species (ROS), contributing to an inflammatory phenotype.[1]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Putative GPCR PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates HETE18 This compound HETE18->GPCR Binds PKC PKC DAG->PKC Activates RhoA_GDP RhoA-GDP PKC->RhoA_GDP Activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P p-MLC ROCK->MLC_P Phosphorylates StressFibers Stress Fiber Formation MLC_P->StressFibers Permeability Increased Vascular Permeability StressFibers->Permeability

Role in Renal Physiology

In the renal vasculature, this compound generally functions as a vasodilator, which is in contrast to the potent vasoconstrictor effects of 20-HETE.[1] This vasodilatory action is crucial for the regulation of renal blood flow and glomerular filtration rate. The precise molecular mechanisms are not fully elucidated but are thought to involve the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1] The vasodilatory effect of 18(R)-HETE is suggested to be dependent on the activity of cyclooxygenase (COX) enzymes, implying a mechanism involving the production of vasodilatory prostanoids like prostacyclin (PGI2).[4]

G cluster_endothelial Endothelial Cell cluster_smc Vascular Smooth Muscle Cell HETE18 18(R)-HETE COX COX Enzymes HETE18->COX Stimulates PGI2 Prostacyclin (PGI2) COX->PGI2 Produces IP_Receptor IP Receptor PGI2->IP_Receptor Activates cAMP ↑ cAMP IP_Receptor->cAMP Relaxation Relaxation (Vasodilation) cAMP->Relaxation

Role in Cancer

The role of specific HETEs in cancer progression is an active area of research. While 12-HETE and 20-HETE have been more directly implicated in promoting tumor cell proliferation, angiogenesis, and metastasis, the specific functions of this compound in cancer are less defined.[2][5] Generally, eicosanoids, including HETEs, can act as signaling molecules that contribute to a microenvironment conducive to cancer growth and invasion.[5][6] It is hypothesized that this compound may play a role in these processes, potentially through the activation of signaling pathways that overlap with those of other pro-tumorigenic HETEs, such as the PKC and MAPK pathways.[2]

Quantitative Data

Currently, there is a limited amount of specific quantitative data available in the literature for the downstream signaling pathways of this compound. The table below summarizes analogous data from related HETE compounds to provide a contextual framework.

ParameterLigandReceptor/EffectorValueCell Type/SystemReference
Binding Affinity (Kd) 12(S)-HETEGPR314.87 nMCHO cells[7]
EC50 (GTPγS coupling) 12(S)-HETEGPR310.28 ± 1.26 nMCHO cell membranes[7]
Cell Viability Increase 20-HETE-~50% at 50 nMLNCaP cells[8]

Key Experimental Protocols

Western Blotting for Protein Phosphorylation

This protocol is used to detect the phosphorylation of key signaling proteins, such as PKC and Myosin Light Chain (MLC), in response to this compound stimulation.[1]

1. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency in 6-well plates.

  • Serum-starve the cells for 4-6 hours in a medium containing 1% FBS.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes).[1]

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[1]

3. Protein Quantification:

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total PKC or MLC overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

G start Start culture Culture HUVECs start->culture treat Treat with this compound culture->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect end End detect->end

Endothelial Permeability Assay

This assay measures changes in endothelial barrier function in response to this compound.[1]

1. Cell Seeding:

  • Seed HUVECs onto collagen-coated Transwell inserts (0.4 µm pore size) in a 24-well plate to form a confluent monolayer.[1]

2. Treatment:

  • Treat the HUVEC monolayer with different concentrations of this compound for a specified time.[1]

3. Permeability Measurement:

  • Add FITC-dextran (40 kDa) to the upper chamber of the Transwell insert.

  • At various time points, collect samples from the lower chamber.[1]

4. Quantification:

  • Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (excitation/emission ~490/520 nm). An increase in fluorescence indicates increased permeability.[1]

G start Start seed Seed HUVECs on Transwell Inserts start->seed treat Treat with this compound seed->treat add_fitc Add FITC-Dextran to Upper Chamber treat->add_fitc collect Collect Samples from Lower Chamber add_fitc->collect measure Measure Fluorescence collect->measure analyze Analyze Data measure->analyze end End analyze->end

In Vitro Vascular Reactivity Assay

This assay assesses the vasodilatory or vasoconstrictive effects of this compound on isolated blood vessels.[9]

1. Vessel Preparation:

  • Isolate a segment of a blood vessel (e.g., small mesenteric artery) from a laboratory animal.

  • Mount the vessel segment in a myograph chamber filled with physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

2. Equilibration and Viability Check:

  • Allow the vessel to equilibrate under a set tension.

  • Perform a "wake-up" protocol by repeatedly contracting the vessel with a vasoconstrictor (e.g., phenylephrine) followed by washout to ensure viability.[9]

3. Experimental Procedure:

  • Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.

  • Record the changes in vessel tension to determine the vasodilatory or vasoconstrictive response.

G start Start isolate Isolate Blood Vessel start->isolate mount Mount in Myograph isolate->mount equilibrate Equilibrate and Check Viability mount->equilibrate preconstrict Pre-constrict Vessel equilibrate->preconstrict add_hete Add this compound preconstrict->add_hete record Record Tension Changes add_hete->record analyze Analyze Dose-Response record->analyze end End analyze->end

Conclusion and Future Directions

This compound is an emerging bioactive lipid with distinct signaling properties, particularly in the regulation of vascular function and potentially in renal physiology and cancer. The currently hypothesized downstream signaling pathway in endothelial cells involves a putative GPCR, activation of the PLC/PKC pathway, and subsequent engagement of the RhoA/ROCK cascade, leading to changes in endothelial permeability. In the kidney, this compound acts as a vasodilator, counteracting the effects of 20-HETE.

Significant further research is required to:

  • Identify and characterize the specific receptor(s) for this compound. This is a critical step to fully elucidate its signaling pathways and physiological functions.

  • Validate the hypothesized signaling cascade in various cell types and disease models using specific pharmacological inhibitors and genetic tools.

  • Generate quantitative data on the binding affinities, enzyme kinetics, and dose-responses of this compound to build a more precise understanding of its signaling.

  • Elucidate the specific roles of this compound in cancer progression , including its effects on tumor cell proliferation, angiogenesis, and metastasis.

A deeper understanding of the downstream signaling pathways of this compound will be instrumental in developing novel therapeutic strategies for a range of diseases, including cardiovascular disorders and cancer.

References

The Enigmatic Receptor of 18-HETE: A Technical Guide to Its Putative Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Hydroxyeicosatetraenoic acid (18-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, is an emerging bioactive lipid mediator with potential roles in regulating vascular tone and inflammation. Unlike its well-studied isomers, 20-HETE and 12(S)-HETE, a specific receptor for this compound has yet to be definitively identified. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, potential biological functions, and the hypothesized signaling pathways that may be initiated upon its interaction with a putative receptor. This document consolidates available data on related HETE receptors to offer a comparative framework and details key experimental protocols essential for the future identification and characterization of the this compound receptor.

Introduction: The Expanding World of HETE Signaling

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid that play critical roles in a myriad of physiological and pathological processes.[1] While the biological activities of several HETE isomers are well-documented, the specific functions and molecular targets of this compound remain largely enigmatic. Produced via the ω-2 hydroxylation of arachidonic acid by CYP enzymes, particularly CYP2E1, this compound exists as two stereoisomers, 18(R)-HETE and 18(S)-HETE, which may possess distinct biological activities.[2] The potent and diverse effects of other HETEs, such as the vasoconstrictor 20-HETE and the pro-inflammatory mediator 12(S)-HETE, are mediated by specific receptors, primarily G protein-coupled receptors (GPCRs).[1][3] This has led to the hypothesis that a specific receptor for this compound also exists, representing a novel and unexplored target for therapeutic intervention in cardiovascular and inflammatory diseases.

Biosynthesis of this compound

The primary route of this compound synthesis is the metabolism of arachidonic acid by cytochrome P450 monooxygenases.[2] Specifically, CYP2E1 has been identified as a key enzyme in this process, catalyzing the formation of this compound as an ω-2 hydroxylation product.[2] The synthesis is stereospecific, with CYP2E1 predominantly producing the 18(R)-HETE enantiomer.[2]

AA Arachidonic Acid CYP2E1 Cytochrome P450 2E1 AA->CYP2E1 ω-2 hydroxylation HETE_18 18(R)-HETE CYP2E1->HETE_18

Figure 1: Biosynthesis of 18(R)-HETE from Arachidonic Acid.

The Search for the this compound Receptor: A Putative GPCR

Currently, no specific receptor for this compound has been identified. However, based on the signaling paradigms of other HETEs, it is strongly hypothesized that this compound interacts with a G protein-coupled receptor (GPCR) on the cell surface to elicit its biological effects.[4] The vast family of orphan GPCRs, for which endogenous ligands have not yet been found, represents a promising area for the discovery of the this compound receptor.[5][6]

Comparative Quantitative Data for HETE Receptors

To provide a framework for the potential characteristics of an this compound receptor, the following table summarizes the binding affinities of related HETEs for their identified receptors.

LigandReceptorCell Type/SystemKd (nM)EC50/IC50 (nM)Reference(s)
12(S)-HETEGPR31PC3 human prostate cancer cells4.8-[7]
20-HETEGPR75---[8][9]

Note: While GPR75 has been identified as a receptor for 20-HETE, specific binding affinity data (Kd) from radioligand binding assays are not as readily available in the public domain as for GPR31.

Hypothesized Signaling Pathways of this compound

Based on the known downstream effects of other HETEs and preliminary investigations into this compound's biological activities, a putative signaling pathway has been proposed, particularly in endothelial cells.[4] This hypothesized cascade involves the activation of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway, which are crucial regulators of vascular function.[4]

HETE_18 This compound GPCR Putative GPCR HETE_18->GPCR G_protein G Protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates RhoA RhoA PKC->RhoA ROCK ROCK RhoA->ROCK Vascular_Effects Regulation of Vascular Tone and Permeability ROCK->Vascular_Effects

Figure 2: Hypothesized this compound Signaling Pathway.

Biological Effects and Therapeutic Potential

While research is still in its early stages, emerging evidence suggests that this compound may play a significant role in the regulation of vascular tone.[2] Unlike the potent vasoconstrictor 20-HETE, some studies suggest that 18(R)-HETE may act as a vasodilator, potentially counteracting the effects of 20-HETE.[4] This positions the this compound signaling pathway as a potential therapeutic target for conditions characterized by endothelial dysfunction and abnormal vascular tone, such as hypertension. Furthermore, the involvement of the hypothesized PKC and RhoA/ROCK pathways suggests potential roles in inflammation and cancer cell proliferation, areas that warrant further investigation.[4][10]

Experimental Protocols for Receptor Identification and Characterization

The definitive identification and characterization of the this compound receptor will require a multi-faceted experimental approach.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[11][12]

Objective: To identify and characterize a specific binding site for this compound in target cells or tissues.

Methodology:

  • Radiolabeling of this compound: Synthesize a radiolabeled form of this compound (e.g., [³H]-18-HETE or [¹²⁵I]-18-HETE).

  • Membrane Preparation: Prepare membrane fractions from cells or tissues suspected to express the this compound receptor.[13]

  • Saturation Binding Assay:

    • Incubate the membrane preparation with increasing concentrations of radiolabeled this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity.

    • Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis.[11][12]

  • Competition Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound or other competing ligands.

    • Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) to determine the affinity of the unlabeled ligand for the receptor.[11][12]

Start Start Radiolabel Synthesize Radiolabeled this compound Start->Radiolabel Membrane_Prep Prepare Cell/Tissue Membranes Radiolabel->Membrane_Prep Saturation_Assay Saturation Binding Assay (Determine Kd and Bmax) Membrane_Prep->Saturation_Assay Competition_Assay Competition Binding Assay (Determine Ki) Membrane_Prep->Competition_Assay Analysis Data Analysis (Scatchard/Non-linear regression) Saturation_Assay->Analysis Competition_Assay->Analysis End End Analysis->End

Figure 3: Experimental Workflow for Radioligand Binding Assays.

Functional Assays

Functional assays are crucial for determining whether the binding of this compound to a putative receptor leads to a cellular response.

Objective: To measure the downstream signaling events following this compound receptor activation.

Methodologies:

  • Calcium Mobilization Assay:

    • Load target cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with varying concentrations of this compound.

    • Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope. An increase in intracellular calcium would be indicative of Gq-coupled GPCR activation.

  • cAMP Assay:

    • Treat target cells with this compound in the presence of an adenylyl cyclase activator (e.g., forskolin).

    • Measure intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A decrease in cAMP levels would suggest Gi-coupled GPCR activation, while an increase would suggest Gs-coupling.

  • GTPγS Binding Assay:

    • Incubate cell membranes with this compound and radiolabeled GTPγS ([³⁵S]GTPγS), a non-hydrolyzable GTP analog.

    • Activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The binding of [³⁵S]GTPγS can be quantified by scintillation counting. An increase in [³⁵S]GTPγS binding indicates GPCR activation.

Receptor Deorphanization Strategies

Identifying the specific GPCR that binds this compound from the large family of orphan GPCRs requires systematic screening approaches.

Objective: To identify the cognate receptor for this compound from a panel of orphan GPCRs.

Methodology:

  • Reverse Pharmacology Screening:

    • Individually express a library of orphan GPCRs in a suitable host cell line (e.g., HEK293 or CHO cells).

    • Screen each cell line for a functional response to this compound using one of the functional assays described above (e.g., calcium mobilization).

    • A positive "hit" identifies a potential receptor candidate.

  • Affinity Chromatography:

    • Immobilize this compound or a derivative onto a solid support to create an affinity column.

    • Pass a solubilized membrane protein preparation from a responsive cell line over the column.

    • Elute the proteins that bind to the column and identify them using mass spectrometry.

Conclusion and Future Directions

The identification and characterization of the this compound receptor represents a significant and untapped area in the field of lipid signaling. While the receptor remains putative, the available evidence strongly suggests its existence and potential importance in vascular biology and beyond. The experimental strategies outlined in this guide provide a clear roadmap for researchers to unravel the identity of this enigmatic receptor. Successful deorphanization of the this compound receptor will not only advance our fundamental understanding of eicosanoid signaling but also pave the way for the development of novel therapeutics targeting a previously unexplored pathway. Future efforts should focus on systematic screening of orphan GPCRs, detailed pharmacological characterization of any identified candidates, and in vivo studies to validate the physiological and pathophysiological roles of the this compound-receptor axis.

References

18-HETE Regulation of Endothelial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a metabolite of arachidonic acid generated through the cytochrome P450 (CYP) enzyme pathway. As a member of the hydroxyeicosatetraenoic acid (HETE) family of signaling lipids, this compound is implicated in a variety of physiological and pathological processes, particularly in the regulation of vascular tone and inflammation. While research has extensively focused on its isomers, such as 20-HETE and 12-HETE, emerging evidence suggests that this compound also exerts distinct effects on endothelial cell function. This technical guide provides a comprehensive overview of the current understanding of this compound's role in regulating endothelial function, including its synthesis, hypothesized signaling pathways, and its impact on key endothelial processes. This document also details relevant experimental protocols and presents available quantitative data to facilitate further investigation into this emerging area of vascular biology.

Core Concepts: this compound Synthesis and Hypothesized Signaling

This compound is synthesized from arachidonic acid primarily by CYP450 enzymes. While multiple CYP isoforms can produce various HETEs, the synthesis of this compound is often attributed to specific isoforms within the CYP4A and CYP4F families. Once produced, this compound is thought to act as a signaling molecule, though its precise mechanisms of action in endothelial cells are still under investigation.

A hypothesized signaling pathway for this compound in endothelial cells involves its interaction with a putative G-protein coupled receptor (GPCR) on the cell surface. This interaction is thought to activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), a key signaling node that can influence a multitude of cellular processes.

Downstream of PKC, one of the potential pathways involves the activation of the small GTPase RhoA and its effector, Rho-associated coiled-coil containing protein kinase (ROCK). The activation of the RhoA/ROCK pathway is known to play a crucial role in regulating the endothelial cytoskeleton, cell-cell junctions, and the expression of adhesion molecules, thereby influencing endothelial barrier function and inflammation.

Data Presentation: Quantitative Effects of HETEs on Endothelial Function

Direct quantitative data on the specific effects of this compound on endothelial function are limited in the current literature. However, studies on other HETE isomers provide valuable insights into the potential dose-dependent effects that can be expected. The following tables summarize the reported effects of other relevant HETEs on endothelial cell adhesion molecule expression, which are critical for vascular inflammation.

Table 1: Effect of HETEs on TNF-α-Induced Endothelial Cell Adhesion Molecule Expression

HETE IsomerConcentration (µM)Adhesion MoleculeChange in ExpressionCell TypeReference
15-HETE10ICAM-1Significant InhibitionHUVEC[1][2]
15-HETE30ICAM-1Marked InhibitionHUVEC[1][2]
15-HETE10E-SelectinSignificant InhibitionHUVEC[1][2]
15-HETE30E-SelectinMarked InhibitionHUVEC[1][2]
15-HETE20-30VCAM-1Less Effective InhibitionHUVEC[1][2]
20-HETE(via CYP4A1/4A2 overexpression)ICAM-14-7 fold increaseEndothelial Cells[3]

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

Endothelial Cell Culture
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro studies of endothelial function. Other endothelial cell lines from different vascular beds (e.g., coronary, cerebral) can also be utilized.

  • Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum (FBS), growth factors (e.g., VEGF, FGF), and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Quantification of this compound
  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples, including cell culture supernatants.

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Perform solid-phase extraction (SPE) to isolate lipids, including this compound.

    • Elute the lipids and evaporate the solvent.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC system coupled to a tandem mass spectrometer.

    • Separate this compound from other lipids using a suitable C18 reverse-phase column and a gradient of aqueous and organic mobile phases.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. Use a deuterated internal standard for accurate quantification.

Endothelial Barrier Function Assay (FITC-Dextran Permeability)
  • Principle: This assay measures the passage of fluorescein (B123965) isothiocyanate (FITC)-labeled dextran (B179266) across a confluent endothelial cell monolayer grown on a porous membrane insert. An increase in the fluorescence in the lower chamber indicates increased permeability.

  • Protocol:

    • Seed endothelial cells onto the upper chamber of a Transwell® insert and culture until a confluent monolayer is formed.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Add FITC-dextran (typically 40 kDa or 70 kDa) to the upper chamber.

    • At different time points, collect samples from the lower chamber.

    • Measure the fluorescence of the samples using a fluorescence plate reader.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
  • Principle: This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

  • Protocol:

    • Grow endothelial cells to confluence in a multi-well plate.

    • Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

    • Capture images of the wound at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

    • Measure the width of the wound at multiple points for each condition and calculate the rate of wound closure.

Adhesion Molecule Expression Analysis (Western Blot)
  • Principle: This method quantifies the protein levels of adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin) in endothelial cells following treatment with this compound.

  • Protocol:

    • Treat confluent endothelial cells with this compound for the desired time.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the adhesion molecules of interest.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)
  • Principle: Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. Measuring the levels of phosphorylated IκBα (p-IκBα) provides an indication of NF-κB activation.

  • Protocol:

    • Treat endothelial cells with this compound for various short time points (e.g., 5, 15, 30 minutes).

    • Lyse the cells and perform Western blotting as described above, using primary antibodies specific for p-IκBα and total IκBα.

    • Quantify the ratio of p-IκBα to total IκBα to determine the extent of NF-κB activation.

RhoA Activation Assay (G-LISA™)
  • Principle: This ELISA-based assay measures the amount of active, GTP-bound RhoA in cell lysates.

  • Protocol:

    • Treat endothelial cells with this compound.

    • Lyse the cells and add the lysates to a 96-well plate coated with a Rho-GTP-binding protein.

    • Active RhoA in the lysate will bind to the plate.

    • Detect the bound active RhoA using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

    • Measure the absorbance at 490 nm to quantify the level of RhoA activation.[4]

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects AA Arachidonic Acid HETE_18 This compound AA->HETE_18 CYP450 GPCR Putative GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 HETE_18->GPCR PKC PKC DAG->PKC RhoA RhoA PKC->RhoA ROCK ROCK RhoA->ROCK Permeability Increased Endothelial Permeability ROCK->Permeability Adhesion Increased Adhesion Molecule Expression ROCK->Adhesion Inflammation Vascular Inflammation Permeability->Inflammation Adhesion->Inflammation

Caption: Hypothesized signaling pathway of this compound in endothelial cells.

G cluster_culture Cell Culture & Treatment cluster_assays Functional & Signaling Assays cluster_analysis Data Analysis & Interpretation Culture Culture Endothelial Cells to Confluence Treat Treat with this compound (Varying Concentrations & Times) Culture->Treat Permeability Permeability Assay (FITC-Dextran) Treat->Permeability Migration Migration Assay (Wound Healing) Treat->Migration Adhesion Adhesion Molecule Expression (Western Blot) Treat->Adhesion Signaling Signaling Protein Activation (Western/G-LISA) Treat->Signaling Quantify Quantify Changes in Permeability, Migration, Protein Expression Permeability->Quantify Migration->Quantify Adhesion->Quantify Correlate Correlate with Signaling Pathway Activation Signaling->Correlate Quantify->Correlate Conclusion Draw Conclusions on This compound's Role Correlate->Conclusion

Caption: General experimental workflow for studying this compound's effects.

Conclusion

The study of this compound's role in endothelial function is a rapidly evolving field. While the precise signaling mechanisms and a comprehensive quantitative understanding of its effects are still being elucidated, the available evidence suggests that this compound is a bioactive lipid with the potential to significantly influence vascular homeostasis and inflammation. The hypothesized signaling pathway through PKC and RhoA provides a solid framework for future investigations. The experimental protocols detailed in this guide offer robust methods for dissecting the multifaceted actions of this compound on endothelial cells. Further research, particularly studies that provide clear quantitative data on the dose-dependent effects of this compound, is crucial for a complete understanding of its physiological and pathological roles in the vasculature. Such knowledge will be instrumental in the development of novel therapeutic strategies targeting the CYP450-eicosanoid axis for the treatment of cardiovascular diseases.

References

The Role of 18-HETE in Modulating Ion Channel Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-hydroxyeicosatetraenoic acid (18-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is an emerging lipid mediator with potential significance in the regulation of vascular tone and cellular signaling. Unlike its well-studied isomer, 20-HETE, the precise mechanisms of this compound action, particularly its interaction with ion channels, remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound's role in ion channel modulation, drawing parallels with the established pathways of 20-HETE to offer a predictive framework. This document summarizes the biosynthesis of this compound, presents hypothetical signaling pathways, details relevant experimental protocols, and tabulates the quantitative data available for related compounds to guide future research in this promising area.

Introduction

Eicosanoids, derived from the oxidation of arachidonic acid, are a class of potent signaling molecules that regulate a vast array of physiological processes. Within this family, hydroxyeicosatetraenoic acids (HETEs) are of particular interest due to their diverse effects on the cardiovascular system. While 20-HETE is a recognized vasoconstrictor in most vascular beds, emerging evidence suggests that this compound may act as a vasodilator, potentially through the modulation of ion channel activity in vascular smooth muscle cells (VSMCs).[1] Understanding the molecular targets of this compound is crucial for elucidating its physiological function and assessing its therapeutic potential.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through the action of specific cytochrome P450 (CYP) enzymes. The primary isoforms responsible for its production belong to the CYP4A and CYP4F families.[2] These enzymes catalyze the ω-1 hydroxylation of arachidonic acid to form this compound. The expression and activity of these CYP isoforms can be tissue-specific and influenced by various physiological and pathological stimuli, suggesting a regulated production of this compound.

Arachidonic_Acid Arachidonic Acid CYP4A_CYP4F CYP4A / CYP4F (ω-1 Hydroxylases) Arachidonic_Acid->CYP4A_CYP4F This compound This compound CYP4A_CYP4F->this compound

Biosynthesis of this compound from arachidonic acid by CYP4A and CYP4F enzymes.

Modulation of Ion Channels: A Framework Based on 20-HETE

Direct experimental evidence detailing the specific ion channels modulated by this compound is scarce. However, the well-documented actions of its structural isomer, 20-HETE, provide a valuable hypothetical framework.

Potassium Channels

20-HETE is a known inhibitor of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[2] Inhibition of BKCa channels by 20-HETE leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent vasoconstriction.[3][4] In contrast, this compound is postulated to be a vasodilator, suggesting it may activate potassium channels, leading to hyperpolarization and relaxation of VSMCs. One hypothesis is that 18(R)-HETE, a specific stereoisomer, may act as a functional antagonist of 20-HETE at the level of BKCa channels or activate other potassium channel subtypes.[5]

TRP Channels

Transient Receptor Potential (TRP) channels are non-selective cation channels that play a crucial role in vascular tone regulation. 20-HETE has been shown to activate TRPC6 channels, contributing to Ca²⁺ influx and vasoconstriction.[2][6][7] It is plausible that this compound could also modulate TRP channel activity, potentially in an opposing manner to 20-HETE, to bring about its vasodilatory effects.

Signaling Pathways

The signaling cascades initiated by this compound are not yet elucidated. However, drawing from the known pathways of 20-HETE, a hypothetical model can be proposed. 20-HETE is a ligand for the G-protein coupled receptor GPR75.[8][9][10] The binding of 20-HETE to GPR75 on VSMCs can trigger downstream signaling involving protein kinase C (PKC) and other kinases, leading to the inhibition of BKCa channels.[4][8]

If this compound also interacts with a GPCR, it could initiate a distinct signaling cascade. One possibility is that it activates a pathway leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), which are known to promote vasodilation through the activation of protein kinases that can open potassium channels.

Hypothetical Signaling Pathway for this compound-Induced Vasodilation

This compound This compound GPCR Hypothetical GPCR This compound->GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG K_Channel K+ Channel PKA_PKG->K_Channel Activation Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

A proposed signaling pathway for this compound-mediated vasodilation.

Established Signaling Pathway for 20-HETE-Induced Vasoconstriction

20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 PKC Protein Kinase C GPR75->PKC BKCa BKCa Channel PKC->BKCa Inhibition Depolarization Depolarization BKCa->Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activation Ca_influx Ca2+ Influx VGCC->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction

Signaling cascade for 20-HETE-induced vasoconstriction.

Quantitative Data Summary

Due to the limited research on this compound, direct quantitative data on its effects on ion channel activity is not available. The following table summarizes the known quantitative data for the related and better-studied compound, 20-HETE, to provide a comparative context.

CompoundTargetEffectPotency (EC₅₀/IC₅₀)Tissue/Cell TypeReference
20-HETEVascular ToneVasoconstriction< 10⁻⁸ MRenal, cerebral, cardiac, and mesenteric arteries[3]
20-HETEBKCa ChannelInhibitionNot specifiedRat renal VSM cells[4]
20-HETETRPC6 ChannelActivationNot specifiedPodocytes[6]

Experimental Protocols

Isolation of Vascular Smooth Muscle Cells for Patch-Clamp Electrophysiology

This protocol describes the enzymatic isolation of single VSMCs from arteries, suitable for whole-cell patch-clamp analysis of ion channel currents.

Materials:

  • Arterial segment (e.g., mesenteric or cerebral artery)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Enzyme solution: Collagenase Type II (1 mg/mL), Elastase (0.744 units/mL), and Soybean Trypsin Inhibitor (1 mg/mL) in HBSS

  • DMEM/F12 medium with 20% Fetal Bovine Serum (FBS)

  • Collagen-coated glass coverslips

Procedure:

  • Dissect the desired artery in sterile, ice-cold HBSS and remove connective and adipose tissue.

  • Cut the artery into small pieces and transfer to the enzyme solution.

  • Incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Gently triturate the tissue with a pipette to release single cells.

  • Plate the cell suspension onto collagen-coated coverslips in DMEM/F12 with 20% FBS.

  • Incubate overnight to allow cells to adhere before electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of ion channel currents in isolated VSMCs in response to this compound.

Materials:

  • Isolated VSMCs on coverslips

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (4-8 MΩ resistance)

  • External bath solution (e.g., HEPES-buffered saline)

  • Internal pipette solution (composition depends on the ion channel being studied)

  • This compound stock solution

Procedure:

  • Place a coverslip with adherent VSMCs in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external bath solution.

  • Pull a glass pipette and fill it with the appropriate internal solution.

  • Approach a single VSMC with the pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline ion channel activity using appropriate voltage protocols.

  • Apply known concentrations of this compound to the bath and record changes in ion channel currents.

  • Analyze the data to determine the effect of this compound on channel activity (e.g., current amplitude, activation/inactivation kinetics).

cluster_0 Cell Preparation cluster_1 Electrophysiology Artery_Isolation Isolate Artery Enzymatic_Digestion Enzymatic Digestion Artery_Isolation->Enzymatic_Digestion Cell_Plating Plate Single Cells Enzymatic_Digestion->Cell_Plating Giga_Seal Form Gigaohm Seal Cell_Plating->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_18HETE Apply this compound Record_Baseline->Apply_18HETE Record_Response Record Current Response Apply_18HETE->Record_Response

Workflow for patch-clamp analysis of this compound effects on VSMC ion channels.

Conclusion and Future Directions

The role of this compound in modulating ion channel activity is a nascent field of research with significant potential. While direct evidence remains limited, the contrasting physiological effects of this compound and its well-characterized isomer, 20-HETE, strongly suggest that ion channels are key molecular targets. Future research should focus on:

  • Direct Electrophysiological Studies: Utilizing patch-clamp techniques to systematically investigate the effects of this compound on a range of ion channels, including various potassium, TRP, and calcium channels, in vascular smooth muscle and endothelial cells.

  • Receptor Identification: Employing molecular and pharmacological approaches to identify and characterize the putative GPCR(s) for this compound.

  • In Vivo Studies: Using animal models to correlate the vascular effects of this compound with its actions on specific ion channels.

A deeper understanding of the molecular pharmacology of this compound will not only illuminate its role in cardiovascular physiology but may also pave the way for the development of novel therapeutic agents targeting its signaling pathways.

References

18-HETE as a Vasodilator in Renal Arteries: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

18-Hydroxyeicosatetraenoic acid (18-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, is emerging as a significant regulator of renal hemodynamics. In contrast to its well-studied isomer, 20-HETE, which is a potent vasoconstrictor, this compound primarily functions as a vasodilator in the renal vasculature, particularly in the rabbit model.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's vasodilatory action in renal arteries, including its synthesis, proposed signaling pathways, and the experimental methodologies used to study its effects. While quantitative dose-response data for this compound remains limited in the scientific literature, this guide consolidates the existing qualitative and mechanistic evidence to support further research and potential therapeutic development.

Introduction

The kidneys play a crucial role in blood pressure regulation through the control of renal blood flow and glomerular filtration rate. This process is intricately modulated by a variety of endogenous vasoactive substances, including eicosanoids derived from arachidonic acid. Among these, the hydroxyeicosatetraenoic acids (HETEs) generated by CYP enzymes have garnered significant attention. While 20-HETE's role as a renal vasoconstrictor is well-established, the physiological significance of its counterpart, this compound, is less understood.[1] This guide focuses on the vasodilatory properties of this compound in renal arteries, a characteristic that positions it as a potential therapeutic target for conditions associated with renal vasoconstriction and hypertension.

Biosynthesis of this compound in the Kidney

This compound is synthesized from arachidonic acid through the ω-1 hydroxylation activity of specific CYP enzymes. The primary candidates for this compound production in the kidney belong to the CYP4A and CYP4F families of enzymes.[1] The synthesis is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2.

AA Arachidonic Acid (from membrane phospholipids) CYP4A_4F CYP4A / CYP4F Enzymes (ω-1 hydroxylation) AA->CYP4A_4F PLA2 Phospholipase A2 PLA2->AA HETE_18 This compound CYP4A_4F->HETE_18

Caption: Biosynthesis pathway of this compound from arachidonic acid in the kidney.

Vasodilatory Effects of this compound on Renal Arteries

Studies, predominantly in the isolated perfused rabbit kidney model, have consistently demonstrated that this compound induces vasodilation in pre-constricted renal arteries. This effect is in stark contrast to 20-HETE, which typically causes vasoconstriction under similar experimental conditions.

Comparative Effects of HETEs on Renal Vasculature
EicosanoidPrimary Effect on Renal Vasculature
This compound Vasodilation (rabbit) [1][2]
19-HETEVasodilation (rabbit)[1]
20-HETEVasoconstriction[1]

Note: The vasodilatory effect of this compound is most clearly characterized in the rabbit renal vasculature. Further research is needed to confirm these effects in other species.

Proposed Signaling Pathway for this compound-Induced Vasodilation

The precise molecular mechanisms underlying this compound-induced vasodilation are not yet fully elucidated. However, a putative signaling pathway has been proposed based on the actions of other eicosanoids and experimental observations.[1][2] This hypothetical cascade involves a G-protein coupled receptor (GPCR) and the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.

  • Receptor Binding: this compound is thought to bind to a specific, yet unidentified, GPCR on the surface of renal vascular smooth muscle cells.[1][2] The orphan receptor GPR18 has been suggested as a potential candidate for other vasoactive lipids and warrants investigation in the context of this compound signaling.

  • G-Protein Activation: Ligand binding is hypothesized to activate an associated G-protein.

  • Downstream Signaling: The activated G-protein likely initiates a downstream signaling cascade. While the specifics are unknown, it may involve second messengers that modulate ion channel activity.

  • BKCa Channel Activation: The signaling cascade is proposed to culminate in the activation of BKCa channels.[2]

  • Hyperpolarization and Vasodilation: Activation of BKCa channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the vascular smooth muscle cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.

cluster_VSMC Vascular Smooth Muscle Cell HETE_18 This compound GPCR Putative GPCR (e.g., GPR18?) HETE_18->GPCR G_Protein G-Protein GPCR->G_Protein activates Signaling Downstream Signaling Cascade G_Protein->Signaling initiates BKCa BKCa Channel Signaling->BKCa activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K_out K+ efflux BKCa->K_out Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Hypothesized signaling pathway for this compound-induced vasodilation in renal arteries.

Experimental Protocols

The following protocols provide a framework for studying the vasodilatory effects of this compound on renal arteries. These are generalized methodologies based on common practices in the field and should be optimized for specific experimental conditions.

Isolated Perfused Rabbit Kidney Model

This ex vivo model allows for the direct assessment of the vasoactive effects of this compound on the renal vasculature, independent of systemic neural and hormonal influences.

Materials:

  • New Zealand White rabbit (2.5-3.0 kg)

  • Anesthesia (e.g., pentobarbital (B6593769) sodium)

  • Heparin

  • Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2

  • Perfusion pump

  • Pressure transducer

  • Cannulas for renal artery and ureter

  • Vasoconstrictor (e.g., norepinephrine)

  • This compound solutions of varying concentrations

Procedure:

  • Animal Preparation: Anesthetize the rabbit and administer heparin to prevent blood clotting.

  • Kidney Isolation: Perform a midline laparotomy to expose the abdominal aorta and left renal artery. Carefully dissect the renal artery and place a ligature loosely around it. Cannulate the ureter to collect urine.

  • Cannulation and Perfusion: Cannulate the renal artery with a pre-filled cannula connected to the perfusion system. Immediately begin perfusing the kidney with warmed (37°C), oxygenated Krebs-Henseleit buffer at a constant flow rate. Excise the kidney and place it in a temperature-controlled chamber.

  • Equilibration: Allow the kidney to equilibrate for at least 30 minutes until a stable perfusion pressure is achieved.

  • Pre-constriction: Infuse a vasoconstrictor (e.g., norepinephrine) to induce a stable, elevated perfusion pressure. This pre-constricted state is necessary to observe a vasodilatory response.

  • This compound Administration: Once a stable pre-constricted tone is achieved, infuse this compound at increasing concentrations into the renal artery.

  • Measurement: Continuously monitor and record the perfusion pressure. A decrease in perfusion pressure at a constant flow rate indicates vasodilation.

  • Data Analysis: Plot the change in perfusion pressure against the concentration of this compound to construct a dose-response curve.

Measurement of Renal Artery Diameter (Video Myography)

This technique allows for the direct visualization and measurement of changes in the diameter of isolated renal artery segments in response to this compound.

Materials:

  • Isolated renal artery segments

  • Pressure myograph system with a camera and video dimension analyzer

  • Physiological salt solution (PSS)

  • Cannulation pipettes

  • Vasoconstrictor (e.g., phenylephrine)

  • This compound solutions

Procedure:

  • Artery Dissection and Mounting: Dissect a segment of the renal artery and mount it on two glass cannulas in the myograph chamber filled with PSS.

  • Pressurization and Equilibration: Pressurize the artery to a physiological level (e.g., 80 mmHg) and allow it to equilibrate.

  • Pre-constriction: Add a vasoconstrictor to the bath to induce a stable contraction.

  • This compound Application: Add this compound to the bath in a cumulative manner, allowing the vessel to reach a stable diameter at each concentration.

  • Measurement: Continuously record the internal diameter of the artery using the video dimension analyzer.

  • Data Analysis: Express the changes in arterial diameter as a percentage of the pre-constricted diameter and plot against the this compound concentration.

Experimental Workflow Visualization

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Kidney_Isolation Isolate Rabbit Kidney Artery_Cannulation Cannulate Renal Artery Kidney_Isolation->Artery_Cannulation Equilibration Equilibrate with Buffer Artery_Cannulation->Equilibration Pre_constriction Induce Pre-constriction (e.g., Norepinephrine) Equilibration->Pre_constriction HETE_Infusion Infuse this compound (Dose-Response) Pre_constriction->HETE_Infusion Pressure_Monitoring Monitor Perfusion Pressure HETE_Infusion->Pressure_Monitoring Dose_Response_Curve Construct Dose-Response Curve Pressure_Monitoring->Dose_Response_Curve

Caption: General experimental workflow for assessing the vasoactive effects of this compound.

Conclusion and Future Directions

This compound is a promising but understudied eicosanoid with a distinct vasodilatory role in the renal vasculature. Its mechanism of action is thought to involve a GPCR-mediated activation of BKCa channels, leading to vascular smooth muscle relaxation. While the qualitative effects of this compound are becoming clearer, significant research is needed to:

  • Obtain quantitative dose-response data: Establishing EC50 and maximal efficacy values for this compound-induced vasodilation in renal arteries is crucial for understanding its potency and physiological relevance.

  • Identify the this compound receptor: The specific GPCR that mediates the vasodilatory effects of this compound needs to be identified and characterized.

  • Elucidate the complete signaling pathway: Further investigation is required to detail the intracellular signaling molecules and second messengers involved in the pathway from receptor activation to BKCa channel modulation.

  • Investigate species differences: The vasodilatory effects of this compound need to be confirmed in other species, including humans, to determine its therapeutic potential.

  • Explore the role of cyclooxygenase: The potential interplay between this compound and cyclooxygenase pathways in modulating renal vascular tone requires further clarification.

A deeper understanding of this compound's function and signaling in the kidney could pave the way for novel therapeutic strategies targeting renal vascular dysfunction in diseases such as hypertension and chronic kidney disease.

References

An In-depth Technical Guide to the Interaction Between 18-HETE and 20-HETE Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, signaling pathways, and functional interaction of two critical cytochrome P450 (CYP) metabolites of arachidonic acid: 18-hydroxyeicosatetraenoic acid (18-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE). While 20-HETE is a well-characterized vasoconstrictor and pro-angiogenic factor implicated in various pathologies, this compound has emerged as a potential endogenous antagonist, particularly in the renal vasculature. Understanding the intricate crosstalk between these two eicosanoids is crucial for the development of novel therapeutics targeting cardiovascular and renal diseases, as well as cancer. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate further research in this field.

Introduction

Eicosanoids, derived from the metabolism of arachidonic acid, are potent lipid mediators that regulate a vast array of physiological and pathophysiological processes. The cytochrome P450 (CYP) pathway generates a diverse family of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). Among the HETEs, 20-HETE, a product of ω-hydroxylation, is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and cancer.[1][2] In contrast, this compound, an ω-2 hydroxylation product, has been shown to exhibit opposing effects, notably vasodilation. The functional antagonism between this compound and 20-HETE presents a critical area of investigation for understanding the fine-tuning of vascular tone and cellular signaling.

Synthesis of this compound and 20-HETE

The biosynthesis of this compound and 20-HETE from arachidonic acid is catalyzed by distinct subfamilies of CYP enzymes, leading to their different biological activities.

  • This compound Synthesis: The primary enzyme responsible for the production of this compound is Cytochrome P450 2E1 (CYP2E1). This enzyme catalyzes the ω-2 hydroxylation of arachidonic acid.

  • 20-HETE Synthesis: 20-HETE is predominantly synthesized by enzymes of the CYP4A and CYP4F families. These enzymes perform ω-hydroxylation of arachidonic acid. In humans, CYP4A11 and CYP4F2 are the major isoforms responsible for 20-HETE production.

cluster_18HETE This compound Synthesis cluster_20HETE 20-HETE Synthesis AA Arachidonic Acid CYP2E1 CYP2E1 (ω-2 Hydroxylation) AA->CYP2E1 CYP4AF CYP4A / CYP4F (ω-Hydroxylation) AA->CYP4AF HETE18 This compound CYP2E1->HETE18 HETE20 20-HETE CYP4AF->HETE20

Biosynthesis of this compound and 20-HETE from Arachidonic Acid.

Signaling Pathways

20-HETE Signaling

20-HETE exerts its effects by binding to specific cell surface receptors, with the G protein-coupled receptor 75 (GPR75) being identified as a high-affinity receptor.[3][4] The binding affinity (Kd) of 20-HETE for GPR75 has been estimated to be approximately 1.56 x 10⁻¹⁰ M.[3][4] Upon binding, 20-HETE activates Gαq/11-mediated signaling cascades, leading to:

  • Increased Intracellular Calcium ([Ca²⁺]i): Activation of phospholipase C (PLC) generates inositol (B14025) trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores.

  • Protein Kinase C (PKC) Activation: Diacylglycerol (DAG), also produced by PLC, activates PKC.

  • Inhibition of Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels: This leads to membrane depolarization, further Ca²⁺ influx through L-type calcium channels, and ultimately vasoconstriction.[5]

  • Transactivation of the Epidermal Growth Factor Receptor (EGFR): This initiates downstream signaling through the MAPK/ERK pathway.

  • Activation of NF-κB: This promotes the expression of pro-inflammatory and pro-angiogenic genes.

HETE20 20-HETE GPR75 GPR75 HETE20->GPR75 Gaq Gαq/11 GPR75->Gaq EGFR EGFR (Transactivation) GPR75->EGFR PLC PLC Gaq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Store Ca²⁺ Store IP3->Ca_Store PKC PKC DAG->PKC Ca_i ↑ [Ca²⁺]i Ca_Store->Ca_i Vasoconstriction Vasoconstriction Ca_i->Vasoconstriction BKCa BKCa Channel (Inhibition) PKC->BKCa NFkB NF-κB Activation PKC->NFkB Depolarization Membrane Depolarization BKCa->Depolarization Depolarization->Vasoconstriction MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Proliferation Cell Proliferation MAPK_ERK->Proliferation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis NFkB->Proliferation NFkB->Angiogenesis

Simplified 20-HETE signaling pathway in vascular smooth muscle cells.
This compound Signaling and Interaction with 20-HETE

The signaling pathway for this compound is less well-defined, and a specific receptor has not yet been identified. However, its functional effects, particularly the vasodilation caused by the 18(R)-HETE stereoisomer, suggest a mechanism that opposes 20-HETE-induced vasoconstriction. This antagonism is a key point of interaction between the two signaling pathways. It is hypothesized that 18(R)-HETE may activate pathways leading to hyperpolarization of vascular smooth muscle cells, possibly through the opening of potassium channels, thereby counteracting the depolarizing effect of 20-HETE.

HETE20 20-HETE VSMC Vascular Smooth Muscle Cell HETE20->VSMC  + HETE18 18(R)-HETE HETE18->VSMC  - Vasoconstriction Vasoconstriction HETE18->Vasoconstriction Antagonizes Vasodilation Vasodilation HETE18->Vasodilation VSMC->Vasoconstriction

Functional antagonism of 20-HETE by 18(R)-HETE on vascular tone.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and 20-HETE.

Table 1: Effects on Vascular Tone

EicosanoidVascular BedSpeciesEffectConcentration% Change in Diameter / EC₅₀Reference
20-HETE Afferent ArterioleRabbitVasoconstriction10⁻⁶ M-43 ± 4%[3]
Renal ArteryRabbitVasoconstriction-Potent[6]
Cerebral ArteriesRatVasoconstriction< 10⁻⁸ MEC₅₀ < 10⁻⁸ M[7]
18(R)-HETE Renal ArteriolesRabbitVasodilationDose-dependent-
Renal ArteriolesRabbitAntagonism of 20-HETE1 µMComplete block

Table 2: Effects on Cell Proliferation and Angiogenesis

EicosanoidCell TypeAssayEffectConcentrationObservationReference
20-HETE Endothelial Progenitor CellsProliferationProliferation1 nM12 ± 6.2% increase[8]
Endothelial Progenitor CellsProliferation (with VEGF)Synergistic Proliferation1 nM46 ± 5.5% increase[8]
Endothelial CellsTube FormationAngiogenesis-Promotes tube formation[9]
Ischemic MuscleAngiogenesis (in vivo)Increased 20-HETE levels-91 ± 11 pg/mg[10]
Endothelial Progenitor CellsAdhesionIncreased Adhesion-40-67% increase[11]

Detailed Experimental Protocols

Quantification of this compound and 20-HETE by LC-MS/MS

This protocol is adapted for the analysis of HETEs in biological samples such as plasma or tissue homogenates.

a. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard (e.g., d8-20-HETE).

  • Perform lipid extraction using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with a solvent system like ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography (LC)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the HETEs. For example, 50% to 95% B over 10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

c. Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 20-HETE: Q1: 319.2 m/z, Q3: specific fragment ions (e.g., 275.2, 301.2 m/z).

    • This compound: Q1: 319.2 m/z, Q3: specific fragment ions.

  • Quantification: Generate a standard curve using synthetic this compound and 20-HETE standards and quantify the analytes in the samples based on the peak area ratio to the internal standard.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Sample Extraction Lipid Extraction Plasma->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Column C18 Column Reconstitution->LC_Column ESI ESI Source (Negative Mode) LC_Column->ESI MRM MRM Analysis ESI->MRM Data Data Acquisition & Quantification MRM->Data

Workflow for LC-MS/MS quantification of HETEs.
Western Blot for CYP2E1 and CYP4A11

This protocol provides a general framework for detecting CYP2E1 and CYP4A11 protein expression in cell lysates or tissue homogenates.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP2E1 (e.g., Abcam ab28146) or CYP4A11 (e.g., Thermo Fisher PA5-95995) overnight at 4°C.[12][13] Dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).[14][15][16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: Coat a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.

  • Treatment: Add this compound, 20-HETE, or vehicle control to the cell culture medium at desired concentrations.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Imaging: Visualize the formation of tube-like structures using a phase-contrast microscope.

  • Quantification: Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Vascular Reactivity Assay in Isolated Arteries

This protocol is for assessing the direct effects of this compound and 20-HETE on vascular tone.

  • Vessel Isolation: Isolate small arteries (e.g., rabbit renal arterioles) and mount them on a wire myograph or pressure myograph system.[15]

  • Equilibration: Equilibrate the vessels in physiological salt solution (PSS) gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Pre-constriction (for vasodilator studies): If testing for vasodilation, pre-constrict the vessels with an agonist such as norepinephrine (B1679862) or phenylephrine (B352888) to induce a stable tone.

  • Dose-Response Curves:

    • 20-HETE: Add cumulative concentrations of 20-HETE to the bath and record the changes in vessel diameter or tension to generate a dose-response curve for vasoconstriction.

    • This compound: In pre-constricted vessels, add cumulative concentrations of this compound to generate a dose-response curve for vasodilation.

    • Interaction: Pre-incubate vessels with a fixed concentration of this compound (e.g., 1 µM) before generating a dose-response curve for 20-HETE to assess the antagonistic effect.

  • Data Analysis: Calculate EC₅₀ values for constriction/dilation and IC₅₀ values for antagonism.

Conclusion

The interaction between this compound and 20-HETE signaling represents a sophisticated mechanism for the local regulation of vascular tone and cellular functions. While 20-HETE acts as a potent vasoconstrictor and promotes cell proliferation and angiogenesis through GPR75-mediated pathways, 18(R)-HETE provides a counter-regulatory vasodilatory influence. This functional antagonism highlights the potential for developing therapeutics that either inhibit 20-HETE synthesis/action or mimic the effects of this compound to treat conditions characterized by excessive vasoconstriction and vascular remodeling. Further research is warranted to fully elucidate the signaling mechanisms of this compound and to identify its receptor, which will open new avenues for drug discovery. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of eicosanoid signaling in health and disease.

References

discovery and initial characterization of 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Initial Characterization of 18-Hydroxyeicosatetraenoic Acid (18-HETE)

Introduction

18-Hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] As a member of the hydroxyeicosatetraenoic acid (HETE) family, this compound is an important signaling molecule involved in various physiological and pathological processes, particularly in the regulation of vascular tone and renal function.[1][3] While its isomer, 20-HETE, has been extensively studied for its potent vasoconstrictor effects, this compound is emerging as a crucial counterpart, often exhibiting distinct and sometimes opposing biological activities.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, with a focus on its signaling pathways, quantitative data, and the experimental protocols used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of eicosanoids in human physiology and disease.

Discovery and Biosynthesis of this compound

The discovery of this compound is rooted in the broader investigation of the cytochrome P450-dependent metabolism of arachidonic acid, which constitutes the "third pathway" of arachidonic acid metabolism alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][4] Foundational work by researchers like Jorge H. Capdevila identified that CYP enzymes could metabolize arachidonic acid into various biologically active compounds, including HETEs and epoxyeicosatrienoic acids (EETs).[5]

This compound is synthesized via the ω-1 hydroxylation of arachidonic acid, a reaction catalyzed by specific CYP monooxygenases.[2] This process is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2.[1][6] Several CYP isoforms have been identified as being capable of producing this compound, with their expression and activity varying across different tissues.

Key Enzymes in this compound Synthesis:

  • CYP4A and CYP4F Families: These enzyme families are primarily known as ω- and (ω-1)-hydroxylases of fatty acids.[7] While they are the main producers of 20-HETE, they also contribute to the synthesis of other HETEs, including this compound, particularly in the kidney and liver.[1][7]

  • CYP2E1: This isoform is also a significant contributor to the production of this compound from arachidonic acid.[2]

  • CYP1B1: In endothelial cells, CYP1B1 is a key enzyme involved in the metabolic conversion of arachidonic acid to this compound.[3] The expression and activity of CYP1B1 can be modulated by various stimuli, thereby influencing the local production of this compound and affecting endothelial cell function.[3]

The enzymatic synthesis of this compound is a critical area of study, as the specific CYP isoforms involved can influence its tissue-specific roles and potential as a therapeutic target.

Diagram 1: Biosynthesis of this compound from Arachidonic Acid.

Initial Biological Characterization

The initial characterization of this compound has primarily focused on its effects on the renal and vascular systems, where it often displays activities that counterbalance those of 20-HETE.

  • Renal Hemodynamics: In the renal vasculature, this compound is predominantly characterized as a vasodilator.[1] This action contrasts sharply with the potent vasoconstrictor effects of 20-HETE.[1] The vasodilatory properties of this compound contribute to the regulation of renal blood flow and glomerular filtration rate. The underlying molecular mechanisms are thought to involve the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1]

  • Tubular Sodium Transport: There is emerging evidence to suggest that this compound may influence tubular sodium transport, potentially promoting natriuresis.[1] This effect, combined with its vasodilatory action, suggests a protective role for this compound in maintaining renal homeostasis.[1]

Signaling Pathways of this compound

While the signaling pathways of this compound are not as extensively elucidated as those for other eicosanoids, current research suggests a mechanism involving a G-protein coupled receptor (GPCR) and downstream effector pathways in endothelial cells.[3]

The proposed signaling cascade is as follows:

  • Receptor Binding: this compound is believed to act as an extracellular signaling molecule by binding to a specific, yet to be identified, GPCR on the surface of endothelial cells.[3]

  • G-Protein Activation: Upon ligand binding, the GPCR activates an associated G-protein, likely Gq/11.

  • PLC Activation and Second Messenger Generation: The activated G-protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[3]

  • PKC Activation: DAG, in conjunction with calcium ions released from intracellular stores by IP3, activates Protein Kinase C (PKC).[3]

  • Downstream Effects: Activated PKC can then phosphorylate a variety of target proteins, leading to downstream cellular responses. One proposed pathway involves the activation of the RhoA/Rho-kinase (ROCK) pathway, which is a key regulator of endothelial barrier function, inflammation, and vascular tone.[3]

Diagram 2: Proposed Signaling Pathway of this compound in Endothelial Cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound.

Table 1: Liquid Chromatography Parameters for this compound Analysis

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 250 mm)
Mobile Phase A Water-acetonitrile-formic acid (63:37:0.02, v/v/v)
Mobile Phase B Acetonitrile (B52724)
Flow Rate 300 µL/min
Injection Volume 50 µL
Column Temperature 25°C
Retention Time Range for HETEs 1.17 to 1.21 min

Data synthesized from representative LC-MS/MS protocols.[8][9]

Table 2: Mass Spectrometry Parameters for this compound Detection

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 319.2
Product Ion (m/z) 219.2
Internal Standard This compound-d8

Data synthesized from representative LC-MS/MS protocols.[10]

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by Solid-Phase Extraction (SPE) for sample cleanup and concentration.

Protocol 1: Quantification of this compound in Biological Fluids by LC-MS/MS

This protocol provides a generalized workflow for the analysis of this compound in samples such as plasma, urine, or cell culture media.

1. Sample Preparation and Spiking:

  • To a 500 µL aliquot of the biological sample, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d8) to account for extraction losses and matrix effects.[10]

  • Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent auto-oxidation of the analyte.[11]

2. Acidification and Protein Precipitation:

  • Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., formic or acetic acid).[10] This ensures that this compound, which has a carboxylic acid group, is in its protonated form for efficient extraction.

  • Add ice-cold acetonitrile to precipitate proteins.[2]

  • Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

3. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.[11]

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol in water) to remove polar interferences.[10]

  • Elution: Elute this compound and other lipids from the cartridge using an organic solvent such as methanol or ethyl acetate.[10]

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the initial mobile phase of the LC system (e.g., 100 µL of Mobile Phase A).[9]

5. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the analytes using a reverse-phase C18 column with a suitable gradient elution.

  • Detect and quantify this compound using a mass spectrometer operating in negative ion mode with MRM.

Experimental_Workflow Start Biological Sample (e.g., Plasma, Urine) Spiking Spike with Internal Standard (this compound-d8) Start->Spiking Acidification Acidify to pH ~3.5 Spiking->Acidification SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Acidification->SPE Elution Elution with Organic Solvent SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Introduction to the Cytochrome P450-Arachidonic Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 18-HETE in the Regulation of Blood Pressure

Audience: Researchers, scientists, and drug development professionals.

Abstract: 18-hydroxyeicosatetraenoic acid (this compound) is a cytochrome P450 (CYP) metabolite of arachidonic acid. While its precise role in cardiovascular physiology is an emerging area of investigation, it belongs to a family of bioactive lipids, the hydroxyeicosatetraenoic acids (HETEs), that are crucial in regulating vascular tone and renal function. Unlike its extensively studied isomer, 20-HETE, the direct effects of this compound on blood pressure are not as well-characterized. This guide synthesizes the current understanding of this compound, including its synthesis and proposed signaling mechanisms. It provides detailed experimental protocols for its quantification and study. To provide context for the key physiological and pathological metrics in this field, quantitative data on the well-understood isomer, 20-HETE, are presented. This document serves as a technical resource for researchers investigating the role of this specific eicosanoid in vascular biology and hypertension.

Arachidonic acid (AA) is a polyunsaturated fatty acid that can be metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP monooxygenase pathway generates two main classes of bioactive lipids: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1] These metabolites are critical signaling molecules in the cardiovascular and renal systems.[2][3]

  • Epoxyeicosatrienoic Acids (EETs): Generally considered to be endothelium-derived hyperpolarizing factors (EDHFs), EETs are vasodilators that help regulate blood flow and reduce inflammation.[3]

  • Hydroxyeicosatetraenoic Acids (HETEs): This group includes several positional isomers, such as this compound and 20-HETE. 20-HETE is a potent vasoconstrictor and plays a significant role in the myogenic response and tubuloglomerular feedback in the kidney.[4][5] The functions of other isomers like this compound are less defined but are an active area of research.

Alterations in the production of these CYP-derived metabolites have been implicated in the pathogenesis of hypertension in numerous animal models and in some forms of human hypertension.[4][6]

Synthesis of this compound

This compound is synthesized from arachidonic acid via ω-2 hydroxylation by CYP enzymes.[7] In endothelial cells, CYP1B1 has been identified as a key enzyme in this conversion.[8] The expression and activity of these enzymes can be modulated by various physiological and pathological stimuli, which in turn alters the local production of this compound.[8]

G cluster_pathway This compound Synthesis Pathway AA Arachidonic Acid (AA) (Membrane Phospholipids) CYP450 Cytochrome P450 (e.g., CYP1B1, CYP2E1) AA->CYP450 substrate PLA2 Phospholipase A2 (cPLA2) PLA2->AA released by HETE_18 This compound CYP450->HETE_18 ω-2 hydroxylation Other_HETEs Other HETEs (e.g., 20-HETE) CYP450->Other_HETEs

Caption: Synthesis pathway of this compound from arachidonic acid.

Proposed Signaling and Mechanism of Action

While the signaling cascade for this compound is not as thoroughly documented as that of 20-HETE, research in endothelial cells suggests a potential pathway involving Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway.[8] This pathway is known to be central to regulating endothelial barrier function, inflammation, and vascular tone.

The proposed mechanism is as follows:

  • Receptor Binding: this compound is thought to act on a yet-unidentified G-protein coupled receptor (GPCR) on the cell surface.[8]

  • PLC Activation: This binding likely activates Phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[8]

  • PKC and RhoA/ROCK Activation: DAG activates PKC, while the RhoA/ROCK pathway may also be stimulated, leading to downstream effects like the phosphorylation of myosin light chain (MLC) and subsequent cellular responses.[8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol HETE18 This compound GPCR G-Protein Coupled Receptor (GPCR, Putative) HETE18->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates RhoA RhoA/Rho-kinase (ROCK) GPCR->RhoA activates DAG Diacylglycerol (DAG) PLC->DAG generates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (↑ Vascular Tone, Inflammation, ↑ Permeability) PKC->Response MLC Myosin Light Chain (MLC) RhoA->MLC phosphorylates MLC->Response

Caption: Proposed this compound signaling pathway in endothelial cells.

Role of HETEs in Blood Pressure: Insights from 20-HETE

Extensive quantitative data on the direct effects of this compound on blood pressure and renal hemodynamics are currently limited in published literature. However, its isomer, 20-HETE, has been studied extensively and provides a valuable framework for understanding how HETEs can regulate cardiovascular function. 20-HETE generally acts as a vasoconstrictor and a natriuretic agent, giving it a complex, dual role in blood pressure control.[9][10]

Quantitative Effects of 20-HETE on Vascular Tone and Blood Pressure

20-HETE is a potent vasoconstrictor in renal, cerebral, and other vascular beds.[4][5] Its production is stimulated by vasoconstrictors like angiotensin II and endothelin.[9][11] Inhibiting 20-HETE synthesis attenuates the myogenic response of arterioles and the development of hypertension in several animal models.[3][9]

Table 1: Summary of Quantitative Effects of 20-HETE on Blood Pressure in Animal Models

Animal Model Intervention Effect on 20-HETE Levels Resulting Effect on Mean Arterial Pressure (MAP) Reference
Spontaneously Hypertensive Rat (SHR) Administration of 20-HETE synthesis inhibitor (e.g., HET0016) Decrease ↓ MAP [9]
Angiotensin II-induced Hypertension Administration of 20-HETE synthesis inhibitor Decrease Attenuates the development of hypertension [11][12]
Dahl Salt-Sensitive Rat (on high salt diet) Naturally lower renal production Decrease Exhibit salt-sensitive hypertension [9][10]

| CYP4A12 Transgenic Mice | Overexpression of 20-HETE-producing enzyme | Increase | ↑ MAP (Hypertension) |[9] |

Quantitative Effects of 20-HETE on Renal Function

In the kidney, 20-HETE has a seemingly paradoxical role. While it constricts the afferent arteriole, it also inhibits sodium reabsorption in the proximal tubule and the thick ascending loop of Henle (TALH), promoting natriuresis.[4][13] A deficiency in the renal production of 20-HETE is linked to salt retention and salt-sensitive hypertension.[14]

Table 2: Summary of Quantitative Effects of 20-HETE on Renal Parameters

Parameter Effect of 20-HETE Mechanism Consequence for Blood Pressure Regulation Reference
Renal Blood Flow (RBF) ↓ (Vasoconstriction of afferent arteriole) Contributes to autoregulation of RBF Pro-hypertensive [3][5]
Na+/K+-ATPase Activity (Proximal Tubule & TALH) ↓ (Inhibition) Reduces sodium reabsorption Anti-hypertensive (Natriuresis) [4][13]
Na+-K+-2Cl- Cotransport (TALH) ↓ (Inhibition) Reduces sodium reabsorption Anti-hypertensive (Natriuresis) [4]

| Pressure Natriuresis | ↑ (Mediates response) | Inhibits sodium transport as renal perfusion pressure rises | Anti-hypertensive |[12][13] |

Molecular Target of 20-HETE: The BK Channel

A primary molecular target for 20-HETE in vascular smooth muscle cells (VSMCs) is the large-conductance Ca²⁺-activated potassium (BK) channel.[3][15] By inhibiting the BK channel, 20-HETE causes membrane depolarization, which promotes the influx of Ca²⁺ through L-type calcium channels, leading to vasoconstriction.[11] In some forms of hypertension, the expression of the BK channel's β1 subunit is downregulated, functionally uncoupling the channel and contributing to vascular dysfunction.[16]

Table 3: Summary of 20-HETE Effects on Ion Channel Activity

Channel Cell Type Effect of 20-HETE Consequence Reference
Large-conductance Ca²⁺-activated K⁺ (BK) Channel Vascular Smooth Muscle Inhibition (Reduces open-state probability) Membrane depolarization, vasoconstriction [3][11][15]
L-type Ca²⁺ Channels Vascular Smooth Muscle Potentiation (via depolarization) Increased Ca²⁺ influx, vasoconstriction [11]

| 70 pS apical K⁺ channel | Thick Ascending Limb (Kidney) | Inhibition | Reduced K⁺ recycling, decreased Na⁺ reabsorption |[4] |

Key Experimental Protocols for this compound Research

Investigating the specific functions of this compound requires robust and precise methodologies for its synthesis, detection, and the analysis of its downstream cellular effects.

Protocol 1: Quantification of this compound by LC-MS/MS

This method offers high sensitivity and specificity for measuring this compound in biological matrices like urine or plasma.[17]

  • Sample Collection and Preparation:

    • Collect urine or plasma samples and store them at -80°C.

    • Thaw samples on ice. To 1 mL of sample, add an internal standard (e.g., d8-18-HETE).

    • Acidify the sample to pH ~4.0 with acetic acid to protonate the carboxylic acid group of this compound.[17]

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge.

    • Conditioning: Rinse the cartridge with 5 mL of methanol (B129727), followed by 5 mL of water.

    • Loading: Apply the acidified sample to the cartridge.

    • Washing: Wash with 5 mL of water, then 3 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute this compound with 4 mL of methanol or ethyl acetate (B1210297).[17]

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase (e.g., 100 µL of 50:50 methanol:water).

    • Inject the sample into a UPLC-MS/MS system.

    • Detection: Use Selected Reaction Monitoring (SRM) mode. The precursor ion ([M-H]⁻) for this compound is m/z 319.2, with characteristic product ions for quantification.[17]

Protocol 2: In Vitro Synthesis of this compound Using Microsomes

This protocol allows for the generation of this compound for use in functional assays and for studying enzymatic kinetics.[7]

  • Microsome Preparation:

    • Isolate microsomal fractions from tissue (e.g., liver) known to express relevant CYP enzymes via differential ultracentrifugation.[7]

    • Quantify protein concentration (e.g., via BCA assay) and store at -80°C.

  • Incubation Reaction:

    • Prepare a reaction mixture in a microfuge tube on ice:

      • 100 mM Phosphate buffer (pH 7.4)

      • 1-2 mg/mL microsomal protein

      • 1 mM NADPH (cofactor)

      • 10-50 µM Arachidonic Acid (substrate), added last to initiate the reaction.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.[7]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing an antioxidant like BHT.

    • Vortex vigorously to precipitate protein and extract the lipids into the organic phase.

    • Centrifuge at >10,000 x g for 5 minutes to pellet the protein.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Purification and Analysis:

    • Reconstitute the sample in mobile phase.

    • The product can be purified using HPLC and its identity confirmed by LC-MS/MS.[7]

G start Start: Prepare Microsomes from Tissue (e.g., Liver) mix Prepare Reaction Mix: - Microsomes (1-2 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH (1 mM) start->mix initiate Initiate Reaction: Add Arachidonic Acid (10-50 µM) mix->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate terminate Terminate Reaction: Add Ice-Cold Ethyl Acetate incubate->terminate extract Vortex & Centrifuge (10,000 x g) terminate->extract collect Collect Organic Supernatant extract->collect evap Evaporate Solvent (under Nitrogen) collect->evap analyze Reconstitute & Analyze (HPLC, LC-MS/MS) evap->analyze

References

Cellular Sources of 18-Hydroxyeicosatetraenoic Acid (18-HETE) Production: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular sources and biosynthetic pathways of 18-hydroxyeicosatetraenoic acid (18-HETE), a significant metabolite of arachidonic acid. The document details the enzymatic processes, presents quantitative data on its production, outlines experimental methodologies for its detection and quantification, and visualizes the key signaling pathways involved.

Primary Cellular and Enzymatic Sources of this compound

This compound is an ω-2 hydroxylation product of arachidonic acid, primarily synthesized by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes.[1] Unlike other hydroxyeicosatetraenoic acids, the production of this compound is highly specific to a select group of enzymes and is predominantly observed in particular cell types and tissues.

The main enzyme responsible for the significant production of this compound is Cytochrome P450 2E1 (CYP2E1) .[1][2][3] This enzyme catalyzes the stereospecific conversion of arachidonic acid to 18(R)-HETE.[1][2][3] The synthesis of this compound via CYP2E1 has been well-documented in hepatic and renal microsomes.[1][2][3] Inhibition of CYP2E1 with specific antibodies has been demonstrated to significantly decrease the formation of this compound in these tissues.[2][3]

While CYP2E1 is the principal producer, members of the CYP4A and CYP4F families have also been implicated as potential contributors to this compound synthesis, particularly in the kidney.[4] For instance, enzymes from the CYP4F family, such as CYP4F5 and CYP4F6, are known to catalyze the ω-1 and ω-2 hydroxylation of various fatty acids and could contribute to the cellular pool of this compound.[5]

Cellular production of this compound has been identified or suggested in the following:

  • Liver Cells (Hepatocytes): The liver is a primary site of CYP2E1 expression, and hepatic microsomes are a significant source of this compound.[2][3]

  • Kidney Cells: The kidneys, particularly the renal cortex, express CYP2E1 and are a known site of this compound production.[2][3][4] Members of the CYP4A and CYP4F families in the kidney may also contribute to its synthesis.[4]

  • Leukocytes and Platelets: While these cells are major producers of other HETEs through lipoxygenase (LOX) and cyclooxygenase (COX) pathways, some evidence suggests that CYP-mediated metabolism of arachidonic acid, including the potential for this compound production, can occur.[5][6] However, the contribution of these cells to the overall this compound pool is less characterized compared to the liver and kidneys.

  • Brain Cells (Astrocytes): Astrocytes are known to produce various eicosanoids, and while the focus has often been on 20-HETE and epoxyeicosatrienoic acids (EETs), the expression of CYP enzymes in these cells suggests a potential for this compound synthesis.[5][6][7]

It is important to note that the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are major routes for arachidonic acid metabolism, are not primarily responsible for the production of this compound.[1][8][9][10]

Quantitative Data on this compound Production

The following tables summarize the available quantitative data on the enzymatic production of this compound.

Table 1: Kinetic Parameters for this compound Synthesis by CYP2E1

ParameterValueSource
Apparent Km (for arachidonic acid)62 µM[2][3]
Vmax (for total metabolite formation)5 nmol/min/nmol P450[2][3]

Table 2: Product Distribution from Arachidonic Acid Metabolism by CYP2E1

MetabolitePercentage of Total ProductStereospecificitySource
19-HETE46%70% 19(S)-HETE, 30% 19(R)-HETE[2][3]
This compound 32% Essentially 100% 18(R)-HETE [2][3]
Epoxyeicosatrienoic acids (EETs)~18%56.4% 14,15-EET, 43.6% 11,12-EET & 8,9-EET[2][3]

Experimental Protocols

In Vitro Synthesis of this compound using Microsomes

This protocol describes a method for measuring the synthesis of this compound from arachidonic acid using microsomes containing CYP450 enzymes.[1]

1. Microsome Preparation:

  • Prepare microsomes from tissues with high CYP2E1 expression, such as rat or human liver and kidneys, using differential centrifugation.[1]

  • Alternatively, utilize recombinant human CYP2E1 expressed in a suitable system for higher specificity.[1]

2. Reagents:

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Arachidonic acid (substrate)

  • NADPH (cofactor)

  • Cytochrome b5 and NADPH cytochrome P450 oxidoreductase (for reconstituted systems)

  • Methanol (for reaction termination)

  • Internal standard (e.g., deuterated this compound)

  • Solvents for solid-phase extraction (e.g., hexane, ethyl acetate)

3. Incubation:

  • In a microcentrifuge tube, combine the microsomal protein (or reconstituted enzyme system) with potassium phosphate buffer.

  • Initiate the reaction by adding arachidonic acid and NADPH.

  • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold methanol.

4. Sample Extraction:

  • Add an internal standard to the terminated reaction mixture.

  • Acidify the sample to pH 3-4 with a weak acid.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid metabolites.

  • Elute the metabolites with an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the solvent under a stream of nitrogen.

5. Analysis:

  • Reconstitute the dried extract in a suitable solvent for analysis.

  • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in biological samples.[1]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples or use biological fluids (e.g., plasma, urine).[1]

  • Perform lipid extraction, for example, using the Folch method or solid-phase extraction as described above.

2. LC-MS/MS Analysis:

  • Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[1]

  • Column: A reverse-phase C18 column suitable for lipid analysis.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient runs from approximately 30-40% B to 95-100% B over 10-20 minutes to resolve the various eicosanoid isomers.[1]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.[1]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple reaction monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure this compound standard.[1]

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Synthesis

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER MembranePhospholipids Membrane Phospholipids (B1166683) ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 CYP2E1 CYP2E1 ArachidonicAcid->CYP2E1 Substrate HETE18 18(R)-HETE CYP2E1->HETE18 ω-2 Hydroxylation PLA2 Phospholipase A2 (PLA2)

Caption: Biosynthesis of 18(R)-HETE from membrane phospholipids via the action of PLA2 and CYP2E1.

Experimental Workflow for In Vitro this compound Synthesis and Analysis

G MicrosomePrep Microsome Preparation Incubation Incubation with Arachidonic Acid & NADPH MicrosomePrep->Incubation ReactionTermination Reaction Termination (Methanol) Incubation->ReactionTermination SPE Solid-Phase Extraction ReactionTermination->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for the in vitro enzymatic synthesis and subsequent analysis of this compound.[1]

References

An In-depth Technical Guide to the Enzymatic Pathways of 18-HETE Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-hydroxyeicosatetraenoic acid (18-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) enzymes.[1][2] As a member of the hydroxyeicosatetraenoic acid (HETE) family, this compound plays a significant role in various physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cellular growth.[3] This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the synthesis and subsequent metabolism of this compound, its signaling cascades, and detailed experimental protocols for its study. All quantitative data are presented in structured tables, and key pathways are visualized using Graphviz diagrams.

Core Synthesis Pathway of this compound from Arachidonic Acid

The primary route for this compound synthesis is the ω-2 hydroxylation of arachidonic acid, a reaction predominantly catalyzed by specific isoforms of the cytochrome P450 superfamily.[4]

Key Synthesizing Enzymes
  • Cytochrome P450 2E1 (CYP2E1): This enzyme is a major contributor to the formation of this compound from arachidonic acid. When reconstituted with cytochrome b5 and NADPH cytochrome P450 oxidoreductase, CYP2E1 metabolizes arachidonic acid into multiple products, with this compound and 19-HETE being the major metabolites.[4][5] The this compound produced by CYP2E1 is almost exclusively the (R) stereoisomer.[4][5]

  • Cytochrome P450 1B1 (CYP1B1): In endothelial cells, CYP1B1 is a key enzyme involved in the conversion of arachidonic acid to this compound.[1]

  • CYP4A and CYP4F Families: While not as definitively characterized for this compound production as CYP2E1, members of the CYP4A and CYP4F families are known to be involved in the ω- and ω-1 hydroxylation of fatty acids and are considered potential contributors to this compound synthesis in tissues like the kidney.[2]

The initial and rate-limiting step for the synthesis of all eicosanoids, including this compound, is the liberation of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2.

Quantitative Data: CYP2E1-Mediated Arachidonic Acid Metabolism

The following table summarizes the kinetic parameters and product distribution for the metabolism of arachidonic acid by reconstituted rabbit liver CYP2E1.[5]

ParameterValue
Apparent Km (for total metabolite formation)62 µM
Vmax (for total metabolite formation)5 nmol/min/nmol P450
Product Distribution
19-HETE46% of total metabolites
This compound32% of total metabolites
Epoxyeicosatrienoic acids (EETs)~18% of total metabolites

Visualization of this compound Synthesis

Enzymatic synthesis of this compound from arachidonic acid.

Further Metabolism of this compound

Once formed, this compound can be further metabolized by other enzyme systems, leading to the generation of additional bioactive molecules.

Cyclooxygenase (COX) Pathway

This compound can serve as a substrate for both COX-1 and COX-2 enzymes, leading to the production of prostaglandin-like compounds.[2] While the exact structures of these metabolites are not as well-characterized as those from arachidonic acid, this metabolic step is crucial as the resulting products may possess distinct biological activities.[2]

Other Potential Metabolic Pathways

Like other HETEs, this compound may undergo further metabolism through pathways such as:

  • β-oxidation: A catabolic process that breaks down fatty acids.[6][7]

  • Chain elongation: The extension of the fatty acid chain.[6]

  • Incorporation into phospholipids: Esterification into cell membranes, which can serve as a storage pool.

Signaling Pathways of this compound

The biological effects of this compound are mediated through specific signaling cascades. While a dedicated high-affinity receptor for this compound has not yet been definitively identified, current evidence suggests a pathway involving a G-protein coupled receptor (GPCR) that leads to the activation of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway.[1]

Proposed Signaling Cascade
  • Receptor Binding: this compound is thought to bind to an as-yet-unidentified GPCR on the cell surface.

  • G-Protein Activation: Ligand binding activates a heterotrimeric G-protein.

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).

  • PKC Activation: DAG directly activates certain isoforms of Protein Kinase C.

  • RhoA/Rho-Kinase Activation: The precise mechanism linking PKC to RhoA activation in this context is still under investigation, but it is a known downstream consequence in similar pathways.

  • Downstream Effects: Activated Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC). This results in actin stress fiber formation and can influence cellular processes like endothelial barrier function and vascular tone.[8]

Visualization of the this compound Signaling Pathway

Hypothesized signaling pathway of this compound.

Experimental Protocols

In Vitro Synthesis and Analysis of this compound

This protocol describes a method for measuring the synthesis of this compound from arachidonic acid using microsomes containing CYP450 enzymes.[4]

Materials:

  • Microsomes (from liver, kidney, or cells expressing specific CYP isoforms)

  • Arachidonic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ice-cold acetonitrile

  • This compound standard

  • RP-HPLC system with a UV detector

Procedure:

  • Reaction Incubation:

    • In a microfuge tube, combine microsomes, arachidonic acid, and potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination and Protein Precipitation:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

  • Metabolite Separation and Detection:

    • Transfer the supernatant to an HPLC vial.

    • Separate the arachidonic acid metabolites using a C18 reverse-phase HPLC column.

    • Detect the metabolites using a UV detector at a wavelength appropriate for HETEs (e.g., 235 nm).

  • Quantification:

    • Identify the this compound peak by comparing its retention time to that of the this compound standard.

    • Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve.

LC-MS/MS Method for Quantification of this compound

This protocol provides a general workflow for the highly sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples or use biological fluids (e.g., plasma, urine).

  • Add an internal standard (e.g., a deuterated version of this compound) to the sample.

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction and remove interfering substances.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal separation.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

    • Precursor Ion (Q1): m/z for the deprotonated molecule [M-H]⁻ of this compound (C₂₀H₃₂O₃, MW=320.47) is approximately 319.2.

    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation.

Western Blotting for PKC and RhoA Activation

This protocol is for detecting the activation of key signaling proteins, such as PKC and the downstream effector of RhoA, Myosin Light Chain (MLC), through phosphorylation.[2]

1. Cell Treatment and Lysis:

  • Culture cells (e.g., endothelial cells) to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat cells with varying concentrations of this compound for different time points.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

  • Prepare protein samples with Laemmli buffer and heat.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of PKC isoforms or MLC, as well as antibodies for the total proteins to serve as loading controls.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of activation.

Visualization of Experimental Workflows

Experimental_Workflows cluster_synthesis In Vitro this compound Synthesis cluster_quantification LC-MS/MS Quantification cluster_signaling Signaling Pathway Analysis Incubation Microsomal Incubation (AA, NADPH) Termination Reaction Termination & Protein Precipitation Incubation->Termination HPLC RP-HPLC Separation & UV Detection Termination->HPLC Quant_Synth Quantification HPLC->Quant_Synth Extraction Sample Extraction (SPE or LLE) LC_MS LC-MS/MS Analysis (MRM) Extraction->LC_MS Quant_LCMS Quantification LC_MS->Quant_LCMS Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot (p-PKC, p-MLC) Lysis->Western_Blot Analysis_Signal Densitometry Analysis Western_Blot->Analysis_Signal

References

Methodological & Application

Application Note: Quantification of 18-HETE in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid that is emerging as a critical signaling molecule in vascular biology.[1][2] It is implicated in the regulation of vascular tone, inflammation, and endothelial barrier function.[1] Accurate and precise quantification of this compound in biological matrices such as plasma is essential for understanding its physiological and pathological roles, and for the development of novel therapeutics targeting its signaling pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Signaling Pathway

While the complete signaling cascade of this compound is still under investigation, current evidence suggests a pathway involving G-protein coupled receptors (GPCRs), Protein Kinase C (PKC), and the RhoA/Rho-kinase (ROCK) pathway.[1] Upon binding to a putative GPCR on the endothelial cell surface, this compound is thought to activate Phospholipase C (PLC). PLC then generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to the activation of PKC.[1] Downstream activation of the RhoA/ROCK pathway can influence cytoskeletal arrangements, leading to changes in endothelial cell junctions and increased vascular permeability.[1] This pathway may also modulate the expression of adhesion molecules and the production of reactive oxygen species (ROS), contributing to an inflammatory response.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding PLC Phospholipase C (PLC) GPCR->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation RhoA RhoA PKC->RhoA Activation ROCK ROCK RhoA->ROCK Activation Cytoskeletal_Changes Cytoskeletal Changes & Increased Permeability ROCK->Cytoskeletal_Changes Inflammation Inflammation & ROS Production ROCK->Inflammation

Figure 1: Proposed this compound signaling pathway in endothelial cells.

Experimental Protocol: Quantification of this compound in Plasma

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in plasma.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma involves sample preparation using solid-phase extraction (SPE), followed by separation and detection using LC-MS/MS, and subsequent data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard (e.g., this compound-d8) Plasma_Sample->Spike_IS Acidify Acidify to pH ~3.5 Spike_IS->Acidify SPE_Load Load Sample Acidify->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Dry_Reconstitute Dry Down and Reconstitute SPE_Elute->Dry_Reconstitute LC_Separation Reverse-Phase LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification

Figure 2: Experimental workflow for this compound quantification in plasma.

Materials and Reagents
  • Human plasma (collected in EDTA- or heparin-containing tubes)

  • This compound analytical standard

  • This compound-d8 (or other suitable deuterated internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Nitrogen evaporator

  • Autosampler vials

Sample Preparation (Solid-Phase Extraction)
  • Thawing and Centrifugation: Thaw frozen plasma samples on ice. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Internal Standard Spiking: To 200 µL of plasma, add a known amount of internal standard (e.g., 10 µL of 100 ng/mL this compound-d8 in methanol).[3]

  • Acidification: Acidify the plasma sample to a pH of approximately 3.5 with dilute formic acid or acetic acid.[3] This ensures that this compound is in its protonated form for efficient extraction.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[2]

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.[3]

  • Elution: Elute this compound and the internal standard with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[3][4]

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or acetic acid[4][5]
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or acetic acid[5]
Flow Rate 0.3 - 0.5 mL/min[4][5]
Injection Volume 5 - 10 µL[3]
Column Temperature 35 - 40 °C[5]
Gradient Start with a suitable percentage of B to retain this compound, then ramp up to a high percentage of B to elute, followed by re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for this compound m/z 319.2 (or 319.3)
Product Ions (Q3) for this compound To be determined by infusing this compound standard (e.g., m/z 245.2, 161.1 are common for other HETEs)[2]
Precursor Ion (Q1) for this compound-d8 m/z 327.2 (or 327.3)
Product Ions (Q3) for this compound-d8 To be determined by infusing the internal standard
Collision Energy Optimize for each MRM transition
Source Parameters Optimize spray voltage, gas flow, and temperature for maximum signal intensity
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma or PBS with 4% BSA). Process these standards alongside the unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard in all samples and calibration standards.

  • Ratio Calculation: Calculate the peak area ratio of this compound to the internal standard.

  • Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 3: Example Quantitative Data Summary

Sample IDThis compound Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank150550,0000.0003< LLOQ
Cal 1 (0.1 ng/mL)5,500545,0000.01010.1
Cal 2 (0.5 ng/mL)27,000555,0000.04860.5
Cal 3 (1 ng/mL)56,000560,0000.10001.0
Cal 4 (5 ng/mL)285,000570,0000.50005.0
Cal 5 (10 ng/mL)550,000550,0001.000010.0
QC Low (0.3 ng/mL)16,000540,0000.02960.29
QC Mid (4 ng/mL)220,000550,0000.40003.95
QC High (8 ng/mL)450,000565,0000.79658.1
Plasma Sample 145,000558,0000.08060.82
Plasma Sample 2110,000549,0000.20042.05

Note: The data presented in Table 3 is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The combination of solid-phase extraction for sample cleanup and the specificity and sensitivity of tandem mass spectrometry allows for reliable measurement of this important lipid mediator. This method can be a valuable tool for researchers and clinicians investigating the role of this compound in health and disease. It is recommended that each laboratory validates this method according to their specific instrumentation and regulatory requirements.

References

Chiral Separation of 18-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP) derived metabolite of arachidonic acid that exhibits diverse biological activities.[1] As a chiral molecule, this compound exists as two enantiomers, (R)-18-HETE and (S)-18-HETE, which may possess distinct physiological and pathological functions.[1] The differential biological activities of enantiomers are well-documented for many chiral molecules, underscoring the critical importance of stereospecific analysis.[1] Consequently, the ability to separate and quantify individual this compound enantiomers is crucial for elucidating their specific roles in biological systems and for the development of stereochemically pure therapeutics.[1]

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation of enantiomers.[1] The principle of chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[1] This interaction leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and enabling their separation. Polysaccharide-based CSPs are particularly effective for the chiral resolution of a broad range of compounds, including fatty acid metabolites.[1]

This document provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based CSP. The described methodology offers a robust starting point for researchers to achieve baseline separation and accurate quantification of these important lipid mediators.

Biosynthesis and Signaling Pathway of this compound

This compound is synthesized from arachidonic acid by cytochrome P450 enzymes.[1] The general pathway for the formation of hydroxyeicosatetraenoic acids (HETEs) is initiated by the release of arachidonic acid from the cell membrane.

AA Arachidonic Acid CYP450 Cytochrome P450 (ω/ω-1 hydroxylases) AA->CYP450 HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs HETE_18 This compound ((R)- and (S)-enantiomers) HETEs->HETE_18 including

Biosynthesis of this compound from Arachidonic Acid.

The specific signaling cascades downstream of (R)- and (S)-18-HETE are areas of active research. Evidence suggests that the biological effects of some HETEs are mediated through specific G protein-coupled receptors (GPCRs). For instance, 12(S)-HETE has been shown to act via the GPR31 receptor. It is postulated that this compound enantiomers may also exert their effects through similar GPCRs, leading to the activation of downstream signaling pathways that regulate various cellular processes.

cluster_membrane Cell Membrane GPR31 Putative Receptor (e.g., GPR31) G_protein G-protein Activation GPR31->G_protein HETE_enantiomer This compound Enantiomer ((R) or (S)) HETE_enantiomer->GPR31 Binds Downstream Downstream Signaling Cascades (e.g., MAPK, PKC) G_protein->Downstream Response Cellular Responses (e.g., Inflammation, Vasodilation) Downstream->Response cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Racemic_Standard Racemic this compound Standard Dissolve Dissolve in Ethanol Racemic_Standard->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject Sample Filter->Inject Separate Chiral Column Separation Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Peak Integration & Quantification Chromatogram->Integrate

References

Application Note: Robust Solid-Phase Extraction Protocol for 18-HETE from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-hydroxyeicosatetraenoic acid (18-HETE) is a critical cytochrome P450 (CYP) derived metabolite of arachidonic acid.[1][2] It is implicated in a variety of physiological and pathological processes, including the regulation of vascular tone and inflammation.[1] Consequently, the accurate and precise quantification of this compound in biological samples is paramount for understanding its biological roles and for the development of novel therapeutic agents.[1][2] This application note provides a comprehensive protocol for the solid-phase extraction (SPE) of this compound from biological matrices, such as tissue homogenates and plasma, utilizing reversed-phase C18 cartridges. This method is designed to efficiently isolate and concentrate this compound, rendering it suitable for subsequent analysis by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Signaling Pathway and Biosynthesis

This compound is synthesized from arachidonic acid, which is released from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). The conversion of arachidonic acid to this compound is primarily catalyzed by cytochrome P450 enzymes, specifically isoforms from the CYP4A and CYP4F families, through ω- and (ω-1)-hydroxylation.[2] Once produced, this compound can act as a signaling molecule, modulating various downstream cellular processes, such as ion channel activity and gene expression.[2]

This compound Biosynthesis and Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Activation This compound This compound Arachidonic Acid->this compound CYP450 Oxidation PLA2 Phospholipase A2 (PLA2) CYP450 Cytochrome P450 (CYP4A/4F) Downstream Signaling Downstream Signaling (e.g., modulation of ion channels, gene expression) This compound->Downstream Signaling

Caption: Simplified biosynthesis and signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the analysis of eicosanoids, including HETEs, using SPE followed by LC-MS/MS. These values are typical and may vary depending on the specific matrix and instrumentation.

ParameterTypical ValueReference
Recovery>80% (for general oxylipin panels)[3]
Linearity (R²)>0.99[3]

Note: Specific quantitative data for this compound recovery and limits of detection/quantification can be highly method and matrix-dependent and should be determined during method validation.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol provides a general guideline for the solid-phase extraction of this compound from biological samples. Optimization may be necessary for specific sample types and experimental conditions.[1]

Materials and Reagents
  • SPE Cartridges: C18, 500 mg, 3 mL (or similar reversed-phase cartridges)[1]

  • Solvents (HPLC or LC-MS grade): [1]

  • Acids: Formic Acid or Acetic Acid[1]

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d8) is highly recommended to correct for extraction variability.[1][5]

  • Antioxidant: Butylated hydroxytoluene (BHT) to prevent auto-oxidation.[1][5]

  • Tissue Homogenizer

  • Centrifuge

  • SPE Vacuum Manifold[1]

  • Nitrogen Evaporator[1]

  • Vortex Mixer

  • pH Meter or pH strips

Sample Preparation

For Tissue Samples:

  • Accurately weigh approximately 50-100 mg of frozen tissue and place it in a homogenization tube.[1]

  • Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) containing an antioxidant like BHT.[1]

  • Add an appropriate amount of the internal standard solution.[1]

  • Homogenize the tissue on ice until a uniform suspension is achieved.[1]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Carefully collect the supernatant for SPE.[1]

  • Adjust the pH of the supernatant to approximately 3.5-4.0 with dilute formic or acetic acid. This step is crucial for the retention of acidic analytes like this compound on the C18 sorbent.[1]

For Plasma/Serum Samples:

  • Thaw frozen plasma or serum samples on ice.[5]

  • To 1 mL of plasma/serum, add an antioxidant solution (e.g., BHT in methanol).[5]

  • Add an appropriate amount of the internal standard.[5]

  • Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 1M formic acid).[5]

  • For protein precipitation, add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.[2]

Solid-Phase Extraction Workflow

The following diagram outlines the key steps of the solid-phase extraction process.

Solid-Phase Extraction Workflow Sample_Prep 1. Sample Preparation (Homogenization/Precipitation, Acidification, Add IS) Conditioning 2. Cartridge Conditioning (Methanol) Sample_Prep->Conditioning Equilibration 3. Cartridge Equilibration (Acidified Water) Conditioning->Equilibration Loading 4. Sample Loading Equilibration->Loading Washing_1 5. Wash 1 (Acidified Water) Loading->Washing_1 Washing_2 6. Wash 2 (10-15% Methanol in Water) Washing_1->Washing_2 Elution 7. Elution (Ethyl Acetate or Methanol) Washing_2->Elution Drying 8. Drying & Reconstitution Elution->Drying Analysis LC-MS/MS Analysis Drying->Analysis

Caption: Workflow for the solid-phase extraction of this compound.
Detailed SPE Protocol

Perform all steps using a vacuum manifold set to a low flow rate (approximately 1-2 mL/min). It is critical not to let the sorbent bed go dry between steps until the final elution.[1]

  • Conditioning: Activate the C18 cartridge by passing 5 mL of methanol through it.[1]

  • Equilibration: Prepare the cartridge for the aqueous sample by passing 5 mL of acidified water (pH 3.5-4.0) through it.[1]

  • Sample Loading: Slowly load the prepared and acidified sample supernatant onto the cartridge.[1]

  • Washing:

    • Wash the cartridge with 5 mL of acidified water to remove polar interferences.[1]

    • Follow with a second wash using 5 mL of a weak organic solvent mixture (e.g., 10-15% methanol in acidified water) to remove less polar interferences.[1][6]

  • Elution:

    • Dry the cartridge under vacuum for 5-10 minutes.[1]

    • Elute this compound and the internal standard from the cartridge with 5 mL of an appropriate organic solvent. Ethyl acetate is a common and effective choice for HETEs. Alternatively, 100% methanol or acetonitrile can be used.[1]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[1]

Conclusion

This application note details a robust and reliable method for the solid-phase extraction of this compound from biological samples. The utilization of C18 reversed-phase SPE facilitates effective purification and concentration of the analyte prior to LC-MS/MS analysis.[1] Key to achieving high recovery and reproducibility are proper sample homogenization, the use of an internal standard, and careful pH adjustment of the sample.[1] This protocol serves as a solid foundation for researchers investigating the multifaceted role of this compound in various biological systems.

References

Synthesis of 18-HETE as a Research Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid (AA) via the cytochrome P450 (CYP) pathway.[1][2] As an ω-2 hydroxylation product, this compound plays a significant role in various physiological and pathological processes, including the regulation of vascular tone and inflammation.[3] Notably, 18(R)-HETE acts as a vasodilator and a functional antagonist to the vasoconstrictive effects of 20-HETE, making it a molecule of interest in cardiovascular research.[4] The availability of high-purity this compound is crucial for its use as a research standard in in vitro and in vivo studies to elucidate its biological functions and therapeutic potential.

This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound, as well as its application in biological assays.

Signaling Pathway of this compound

While the complete signaling cascade of this compound is still under investigation, current evidence suggests its involvement in pathways that modulate vascular function. It is proposed that this compound interacts with a yet-to-be-identified G-protein coupled receptor (GPCR) on the surface of endothelial cells.[5] This interaction is thought to trigger a cascade involving Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway, which are key regulators of endothelial barrier function and vascular tone.[5]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 18_HETE This compound GPCR G-Protein Coupled Receptor (GPCR) (Putative) 18_HETE->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Trisphosphate (IP3) PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates RhoA RhoA PKC->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates Vasodilation Vasodilation ROCK->Vasodilation Leads to

Figure 1: Proposed signaling pathway of this compound in endothelial cells.

Synthesis of this compound

This compound can be prepared through both enzymatic and total chemical synthesis. The choice of method depends on the desired quantity, purity, and stereospecificity.

Protocol 1: Enzymatic Synthesis of 18(R)-HETE

This method utilizes the enzymatic activity of cytochrome P450 enzymes, particularly CYP2E1, present in microsomal fractions to convert arachidonic acid into 18(R)-HETE.[1] This protocol is suitable for producing the biologically active R-enantiomer.

Experimental Workflow:

Enzymatic Synthesis Workflow Start Start: Liver Tissue (e.g., rat, human) Homogenization Homogenization in Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (e.g., 10,000 x g) Homogenization->Centrifugation1 Supernatant Collect Supernatant (S9 fraction) Centrifugation1->Supernatant Ultracentrifugation Ultracentrifugation (e.g., 100,000 x g) Supernatant->Ultracentrifugation Pellet Collect Microsomal Pellet Ultracentrifugation->Pellet Resuspend Resuspend in Buffer Pellet->Resuspend Incubation Incubation with Arachidonic Acid and NADPH at 37°C Resuspend->Incubation Termination Reaction Termination (Acidification) Incubation->Termination Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Termination->Extraction Analysis Purification and Analysis (RP-HPLC, LC-MS/MS) Extraction->Analysis End End: Purified 18(R)-HETE Analysis->End

Figure 2: Workflow for the enzymatic synthesis of 18(R)-HETE.

Methodology:

  • Microsome Preparation:

    • Homogenize fresh or frozen liver tissue (known to express CYP2E1) in an ice-cold homogenization buffer.

    • Perform differential centrifugation, starting with a low-speed spin to remove cell debris and nuclei, followed by ultracentrifugation of the supernatant to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the microsomal preparation, arachidonic acid (substrate), and an NADPH-generating system (cofactor).

    • Incubate the mixture at 37°C with gentle agitation for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an organic solvent like ethyl acetate (B1210297) or by acidifying the mixture.

    • Extract the lipid-soluble products using solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction (LLE).

  • Purification and Analysis:

    • Purify the extracted this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data:

ParameterValueReference
Enzyme SourceRecombinant human CYP2E1[1]
SubstrateArachidonic Acid[1]
Apparent Km~15 µM[1]
Product18(R)-HETE[1]
Protocol 2: Total Chemical Synthesis of 18(R)-HETE

This protocol outlines a plausible stereoselective total synthesis of 18(R)-HETE, adapted from the synthesis of similar ω-hydroxy polyunsaturated fatty acids. This multi-step synthesis allows for greater control over the final product's stereochemistry and can be scaled up for larger quantities. A key step in this synthesis is the Wittig reaction for the formation of the cis-double bonds.[6]

Retrosynthetic Analysis:

A retrosynthetic approach to 18(R)-HETE would involve disconnecting the molecule at the double bonds, suggesting the use of Wittig-type reactions to assemble the carbon chain from smaller, stereochemically defined fragments. The chiral center at C18 can be introduced using an asymmetric reduction or from a chiral starting material.

Experimental Workflow:

Chemical Synthesis Workflow Start Start: Chiral Building Block Chain_Elongation1 Chain Elongation & Alkyne Formation Start->Chain_Elongation1 Wittig1 First Wittig Reaction (Formation of first cis-double bond) Chain_Elongation1->Wittig1 Chain_Elongation2 Further Chain Elongation Wittig1->Chain_Elongation2 Wittig2 Second Wittig Reaction (Formation of second cis-double bond) Chain_Elongation2->Wittig2 Final_Steps Final Chain Elongation & Functional Group Manipulation Wittig2->Final_Steps Purification Purification by Chromatography (e.g., Silica Gel, RP-HPLC) Final_Steps->Purification End End: Purified 18(R)-HETE Purification->End

Figure 3: Generalized workflow for the total chemical synthesis of 18(R)-HETE.

Methodology (Conceptual Steps):

  • Preparation of Key Intermediates: Synthesize two key fragments: a C1-C7 fragment containing the carboxylic acid (or a protected version) and a C8-C20 fragment containing the chiral hydroxyl group at C18. The chiral center can be introduced via asymmetric synthesis or from a chiral pool starting material.

  • Wittig Reactions: Sequentially couple the fragments using stereoselective Wittig reactions to form the required (Z)-double bonds at positions 5, 8, 11, and 14.

  • Deprotection and Purification: Remove any protecting groups used during the synthesis and purify the final product using column chromatography and/or RP-HPLC.

  • Characterization: Confirm the structure and stereochemistry of the synthesized 18(R)-HETE using NMR spectroscopy, mass spectrometry, and chiral chromatography.

Application of this compound as a Research Standard

Purified this compound is an essential tool for a variety of in vitro and in vivo studies aimed at understanding its biological role.

Protocol 3: In Vitro Vasodilation Assay

This protocol describes a method to assess the vasodilatory effects of this compound on isolated blood vessels.

Methodology:

  • Vessel Preparation: Isolate small arteries (e.g., renal or cerebral arteries) from a suitable animal model and mount them in a myograph system.

  • Pre-constriction: Constrict the arteries with a vasoconstrictor agent (e.g., phenylephrine (B352888) or a thromboxane (B8750289) A2 mimetic).

  • Application of this compound: Add increasing concentrations of this compound to the myograph chamber and record the changes in vessel diameter.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 for vasodilation.

Protocol 4: Antagonism of 20-HETE-induced Vasoconstriction

This protocol is designed to investigate the ability of this compound to antagonize the vasoconstrictor effects of 20-HETE.

Methodology:

  • Vessel Preparation: Prepare isolated arteries as described in Protocol 3.

  • Pre-incubation with this compound: Incubate the arteries with a fixed concentration of this compound for a specified period.

  • 20-HETE-induced Constriction: Generate a concentration-response curve for 20-HETE-induced vasoconstriction in the presence and absence of this compound.

  • Data Analysis: Compare the concentration-response curves to determine if this compound shifts the curve for 20-HETE to the right, indicating competitive antagonism.

Quantitative Data on Biological Activity:

Biological EffectModel SystemEffective ConcentrationReference
VasodilationRabbit KidneyDose-dependent[4]
Antagonism of 20-HETERenal Arterioles1 µM (complete blockage)[4]

Quality Control and Analysis

The purity and identity of synthesized this compound should be rigorously confirmed before its use as a research standard.

Analytical Methods:

  • LC-MS/MS: The gold standard for the quantification and identification of this compound. It offers high sensitivity and specificity.

  • RP-HPLC: Used for the purification and assessment of purity.

  • NMR Spectroscopy: To confirm the chemical structure of the synthesized compound.

  • Chiral Chromatography: To determine the enantiomeric purity of stereoselectively synthesized this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and application of this compound as a research standard. Both enzymatic and chemical synthesis routes offer viable options for obtaining this important lipid mediator. The availability of high-quality this compound will facilitate further research into its physiological and pathophysiological roles, potentially leading to the development of new therapeutic strategies for cardiovascular and inflammatory diseases.

References

Application Note & Protocol: Development of a Competitive ELISA for 18-HETE Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid. It is part of the hydroxyeicosatetraenoic acid (HETE) family of signaling lipids that are crucial in vascular biology. Emerging evidence highlights the distinct effects of this compound on endothelial cell function, where it contributes to the regulation of vascular tone and inflammation.[1] Specifically, 18(R)-HETE acts as a vasodilator and can block the vasoconstrictive effects of its isomer, 20-HETE.[2] Given its role in vascular pathophysiology, accurate quantification of this compound in biological samples is essential for research and drug development.

This document provides a detailed protocol for the development and application of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the measurement of this compound in various biological matrices.

Principle of the Assay

This competitive ELISA is designed for the quantitative determination of this compound. The assay involves a microplate pre-coated with a capture antibody. An this compound-enzyme conjugate (e.g., this compound-HRP) competes with the this compound present in standards or samples for binding to the limited number of antibody sites on the plate. After incubation, the unbound components are washed away. A substrate solution is then added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

This compound Signaling Pathway

While not as extensively characterized as other HETEs, research suggests that this compound signaling in endothelial cells involves binding to a putative G-protein coupled receptor (GPCR). This interaction is thought to activate Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). Subsequent activation of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway influences endothelial barrier function, inflammation, and vascular tone.[1]

G This compound Signaling Pathway HETE This compound GPCR G-Protein Coupled Receptor (Putative) HETE->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates DAG_IP3 DAG / IP3 PLC->DAG_IP3 Generates PKC Protein Kinase C (PKC) DAG_IP3->PKC Activates RhoA RhoA/Rho-kinase (ROCK) PKC->RhoA Activates Response Cellular Response (e.g., Vascular Tone, Inflammation) RhoA->Response

Caption: Proposed signaling cascade for this compound in endothelial cells.

Experimental Protocols

The development of a novel ELISA requires two main preliminary stages: the production of a specific antibody and the preparation of an enzyme conjugate, followed by the optimization of the ELISA protocol itself.

This protocol outlines a general procedure for generating polyclonal antibodies. Service providers offer comprehensive packages that include antigen design, synthesis, immunization, and purification.[3][4][5]

  • Antigen Preparation:

    • Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to become immunogenic.

    • Synthesize an this compound derivative with a reactive carboxyl group suitable for conjugation.

    • Conjugate the this compound derivative to KLH using a standard coupling reaction (e.g., EDC/NHS chemistry).

    • Purify the this compound-KLH conjugate via dialysis to remove unreacted components.

  • Immunization:

    • Immunize two healthy New Zealand white rabbits with the this compound-KLH conjugate.

    • Day 0: Collect pre-immune serum. Administer the primary immunization with 0.5-1.0 mg of the conjugate emulsified in Complete Freund's Adjuvant (CFA) via subcutaneous injections at multiple sites.

    • Day 14, 28, 42: Administer booster immunizations with 0.25-0.5 mg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).

    • Day 52 onwards: Collect test bleeds (10-20 mL of blood) 10 days after each boost.

  • Titer Analysis:

    • Monitor the antibody titer of the serum from each bleed using an indirect ELISA.

    • Coat a 96-well plate with this compound-BSA conjugate.

    • Serially dilute the rabbit serum (from pre-immune and post-immunization bleeds) and add to the wells.

    • Detect bound rabbit antibodies using a secondary anti-rabbit IgG-HRP antibody.

    • An ELISA titer guarantee of >1:64,000 is a common quality benchmark.[6]

  • Antibody Purification:

    • Once a high titer is achieved, perform a final bleed.

    • Purify the polyclonal antibodies from the antiserum using Protein A/G affinity chromatography.

    • For higher specificity, perform antigen-affinity purification using an this compound-linked column.

G Antibody Production Workflow Antigen 1. Antigen Preparation (this compound-KLH Conjugate) Immunize 2. Immunization (Rabbits, with CFA/IFA) Antigen->Immunize Bleed 3. Serum Collection (Test Bleeds) Immunize->Bleed Titer 4. Titer Analysis (Indirect ELISA) Bleed->Titer Titer->Bleed Low Titer: Boost Again Purify 5. Antibody Purification (Protein A/G & Affinity) Titer->Purify High Titer FinalAb Purified Anti-18-HETE pAb Purify->FinalAb

Caption: Workflow for polyclonal anti-18-HETE antibody generation.

This protocol is adapted from general procedures for HETE and other small molecule ELISAs.[7][8][9]

A. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Prepare 100 mM sodium carbonate/bicarbonate buffer.

  • Wash Buffer (PBST): PBS with 0.05% Tween-20.

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • This compound Standard: Dilute a stock solution of this compound in ethanol (B145695) and then serially dilute in Assay Buffer to create standards ranging from 0.1 to 100 ng/mL.

  • This compound-HRP Conjugate: Dilute to a pre-determined optimal concentration in Assay Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 N H₂SO₄.

B. Assay Protocol:

  • Plate Coating: Dilute the purified anti-18-HETE antibody to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).

  • Washing: Aspirate and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or prepared samples to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to all wells.

    • Incubate for 1-2 hours at RT on a plate shaker.

  • Washing: Aspirate and wash the plate 5 times with Wash Buffer.

  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at RT in the dark.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the optical density (OD) at 450 nm within 30 minutes.

G Competitive ELISA Workflow Coat 1. Coat Plate (Anti-18-HETE Ab) Wash1 2. Wash Coat->Wash1 Block 3. Block (1% BSA) Wash1->Block Wash2 4. Wash Block->Wash2 Compete 5. Add Standards/Samples & this compound-HRP Wash2->Compete Wash3 6. Wash Compete->Wash3 Substrate 7. Add TMB Substrate Wash3->Substrate Stop 8. Add Stop Solution Substrate->Stop Read 9. Read OD at 450 nm Stop->Read

Caption: Step-by-step workflow for the this compound competitive ELISA.

Data and Performance

The following tables present typical data expected from a well-optimized this compound ELISA.

Table 1: Typical Standard Curve Data

Standard Concentration (ng/mL) Mean OD (450 nm) % B/B₀*
0 (B₀) 1.852 100%
0.1 1.611 87%
0.5 1.148 62%
1.0 0.833 45%
5.0 0.352 19%
10.0 0.204 11%
50.0 0.093 5%
100.0 0.065 3.5%

*B/B₀ is the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀).

Table 2: Assay Performance Characteristics

Parameter Specification
Assay Range 0.1 - 50 ng/mL
Sensitivity (LOD) < 0.1 ng/mL
Intra-Assay Precision CV < 10%

| Inter-Assay Precision | CV < 15% |

Table 3: Cross-Reactivity Profile

Compound Cross-Reactivity (%)
This compound 100%
20-HETE < 1%
15(S)-HETE < 0.5%
12(S)-HETE < 0.5%
5(S)-HETE < 0.1%

| Arachidonic Acid | < 0.01% |

Conclusion

The development of a specific and sensitive ELISA for this compound is a critical tool for advancing our understanding of its physiological and pathological roles. The protocols and performance data outlined in this application note provide a comprehensive framework for researchers to establish a robust and reliable method for quantifying this important lipid mediator in biological samples. Proper validation, including specificity, precision, accuracy, and linearity, is essential before implementation in experimental studies.

References

Application Notes and Protocols for 18-HETE in Cultured Endothelial Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a significant metabolite of arachidonic acid, primarily synthesized by cytochrome P450 (CYP) enzymes, with CYP1B1 being a key enzyme in endothelial cells.[1] As a member of the hydroxyeicosatetraenoic acid (HETE) family of signaling lipids, this compound plays a crucial role in vascular biology.[1] While extensive research has been conducted on its isomers like 20-HETE, emerging evidence indicates that this compound possesses distinct effects on endothelial cell function, influencing vascular tone, inflammation, and barrier function.[1] For instance, the 18(R)-HETE stereoisomer has been observed to induce vasodilation, potentially counteracting the vasoconstrictive effects of 20-HETE.[1]

These application notes provide a comprehensive overview of the experimental use of this compound in cultured endothelial cells, detailing its signaling pathways and providing step-by-step protocols for key functional assays.

Signaling Pathways of this compound in Endothelial Cells

The precise signaling cascade of this compound is still under investigation, but current research suggests a pathway involving the activation of a G-protein coupled receptor (GPCR).[1][2] This activation is thought to stimulate downstream effectors including Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway, which are central to regulating endothelial barrier function and inflammation.[1] Additionally, pathways involving PI3K and MAPK have also been proposed.[2] Key components in these pathways include the modulation of endothelial nitric oxide synthase (eNOS) activity and the expression of adhesion molecules like ICAM-1.[1]

G_18_HETE_Signaling Proposed this compound Signaling Pathways in Endothelial Cells cluster_responses Cellular Responses HETE This compound GPCR G-Protein Coupled Receptor (GPCR) HETE->GPCR Binds Gaqi Gαq / Gαi GPCR->Gaqi Activates PLC Phospholipase C (PLC) Gaqi->PLC PI3K PI3K Gaqi->PI3K RAS RAS/RAF/MEK (MAPK Pathway) Gaqi->RAS DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 Akt Akt PI3K->Akt ERK ERK1/2 RAS->ERK PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Increase IP3->Ca RhoA RhoA PKC->RhoA Activates NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis ERK->NFkB Migration Cell Migration ERK->Migration ERK->Proliferation ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Permeability Barrier Dysfunction (Increased Permeability) MLC->Permeability Inflammation Inflammation NFkB->Inflammation

Proposed this compound signaling pathways in endothelial cells.

Quantitative Data Summary

The following tables summarize typical experimental parameters and expected outcomes when treating cultured endothelial cells with this compound.

Table 1: Effects of this compound on Endothelial Cell Signaling

Target Protein This compound Concentration Treatment Time Assay Expected Outcome
Protein Kinase C (PKC) 0.1 - 10 µM 5 - 60 min Western Blot Increased phosphorylation[1]
Myosin Light Chain (MLC) 0.1 - 10 µM 5 - 60 min Western Blot Increased phosphorylation[1]
NF-κB Nanomolar range > 5 min Western Blot / EMSA Increased activation/nuclear translocation[3]
Akt Not specified Not specified Western Blot Increased phosphorylation

| ERK1/2 | Not specified | > 5 min | Western Blot | Increased phosphorylation[3] |

Table 2: Effects of this compound on Endothelial Cell Function

Functional Assay This compound Concentration Incubation Time Key Measurement Expected Outcome
Angiogenesis (Tube Formation) 1 nM - 10 µM 4 - 18 hours Tube length, junctions, loops Pro- or anti-angiogenic effects[2]
Cell Proliferation (MTT Assay) 1 nM - 10 µM 24 - 72 hours Absorbance at 570 nm Altered cell viability/proliferation[2]
Cell Migration (Wound Healing) 0.1 - 10 µM 6 - 24 hours Wound closure rate Altered cell migration[1]
Endothelial Permeability 0.1 - 10 µM Specified duration FITC-dextran fluorescence Increased permeability[1]

| Inflammation (Gene Expression) | Not specified | Not specified | ICAM-1 mRNA/protein levels | Upregulation of ICAM-1[1] |

Detailed Experimental Protocols

Protocol 1: Endothelial Cell Culture (HUVECs)

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these experiments.[1]

  • Culture Medium: M199 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 10 U/mL heparin, and 30 µg/mL endothelial cell growth supplement (ECGS).[1]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Subculture: When cells reach confluence, detach them using trypsin-EDTA and subculture at a 1:3 ratio.[1] Experiments are typically performed with cells between passages 3 and 6.[1]

Protocol 2: Western Blotting for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins like PKC and MLC following this compound treatment.[1]

G_WB_Workflow Culture 1. Culture HUVECs to 80-90% confluency Starve 2. Serum-starve cells (4-6 hours) Culture->Starve Treat 3. Treat with this compound (dose- and time-course) Starve->Treat Lyse 4. Lyse cells in RIPA buffer Treat->Lyse Quantify 5. Quantify protein (BCA assay) Lyse->Quantify Prepare 6. Prepare samples with Laemmli buffer Quantify->Prepare Run 7. SDS-PAGE Prepare->Run Transfer 8. Transfer to PVDF membrane Run->Transfer Block 9. Block membrane (5% milk or BSA) Transfer->Block Primary 10. Incubate with primary antibody (4°C O/N) Block->Primary Secondary 11. Incubate with HRP- conjugated secondary Ab Primary->Secondary Detect 12. Detect with ECL and image Secondary->Detect

Workflow for Western Blotting analysis.
  • Cell Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours in a medium with 1% FBS. Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for various time points (e.g., 5, 15, 30, 60 minutes).[1]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[1]

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay kit.[1]

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.[1]

  • SDS-PAGE and Transfer: Load samples onto a 10% or 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-PKC) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.[1]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.[1]

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.[1]

Protocol 3: Endothelial Tube Formation Assay (Angiogenesis)

This assay assesses the pro- or anti-angiogenic potential of this compound by measuring the formation of capillary-like structures.[2]

G_Tube_Formation_Workflow Coat 1. Coat 96-well plate with Matrigel® Solidify 2. Incubate at 37°C to solidify gel Coat->Solidify Seed 3. Seed HUVECs onto the gel Solidify->Seed Treat 4. Treat with this compound and controls Seed->Treat Incubate 5. Incubate for 4-18 hours at 37°C Treat->Incubate Stain 6. Stain cells (e.g., Calcein AM) Incubate->Stain Image 7. Image wells via fluorescence microscopy Stain->Image Quantify 8. Quantify tube formation (length, junctions) Image->Quantify

Workflow for the endothelial tube formation assay.
  • Plate Coating: Thaw Basement Membrane Matrix (e.g., Matrigel®) on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate.[2]

  • Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[2]

  • Cell Preparation: Harvest HUVECs and resuspend them in a serum-reduced medium (e.g., EGM-2 with 2% FBS) at a density of 2-3 x 10⁵ cells/mL.[2]

  • Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in the serum-reduced medium. Include a vehicle control and a positive control (e.g., 50 ng/mL VEGF).[2]

  • Cell Seeding: Add 100 µL of the HUVEC suspension to each well, followed immediately by 100 µL of the respective treatment solutions.[2]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours, monitoring tube formation periodically.[2]

  • Visualization and Quantification:

    • Stain the cells with Calcein AM (e.g., 2 µM for 30 minutes).[2]

    • Capture images using a fluorescence microscope.

    • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Protocol 4: Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the directional migration of endothelial cells.[1]

G_Migration_Workflow Monolayer 1. Grow HUVECs to a confluent monolayer Wound 2. Create a 'scratch' with a pipette tip Monolayer->Wound Wash 3. Wash with PBS to remove debris Wound->Wash Treat 4. Add medium with This compound or controls Wash->Treat Image0 5. Image scratch at Time 0 Treat->Image0 Incubate 6. Incubate for 6-24 hours Image0->Incubate ImageT 7. Image scratch at subsequent time points Incubate->ImageT Analyze 8. Measure wound width and calculate closure rate ImageT->Analyze G_Permeability_Workflow Seed 1. Seed HUVECs on Transwell inserts Monolayer 2. Culture until confluent monolayer forms Seed->Monolayer Treat 3. Treat monolayer with this compound Monolayer->Treat AddDextran 4. Add FITC-dextran to upper chamber Treat->AddDextran Incubate 5. Incubate and collect samples from lower chamber AddDextran->Incubate Measure 6. Measure fluorescence of lower chamber samples Incubate->Measure Analyze 7. Analyze data to determine permeability Measure->Analyze G_MTT_Workflow Seed 1. Seed HUVECs in a 96-well plate Adhere 2. Allow cells to adhere (24 hours) Seed->Adhere Starve 3. Serum-starve (optional, 12-24 hours) Adhere->Starve Treat 4. Treat with this compound in low-serum medium Starve->Treat Incubate 5. Incubate for 24-72 hours Treat->Incubate AddMTT 6. Add MTT solution to each well Incubate->AddMTT Formazan (B1609692) 7. Incubate (2-4 hours) to allow formazan formation AddMTT->Formazan Solubilize 8. Solubilize crystals with DMSO Formazan->Solubilize Read 9. Read absorbance at 570 nm Solubilize->Read

References

Measuring 18-HETE Levels in Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP) pathway metabolite of arachidonic acid. As a member of the eicosanoid family, this compound is involved in various physiological and pathological processes, including the regulation of vascular tone and inflammation. The quantification of this compound in urine serves as a non-invasive biomarker for monitoring renal and cardiovascular diseases. This document provides detailed protocols for the analysis of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway and Biosynthesis

This compound is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenase. The CYP pathway is responsible for the production of various HETEs, including this compound.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP450 Pathway AA->CYP PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs HETEs This compound & other HETEs CYP->HETEs

Biosynthesis of this compound from Arachidonic Acid.

Application Notes

The measurement of urinary this compound can be a valuable tool in clinical and preclinical research. Altered levels of this compound have been associated with hypertension and renal dysfunction. As a biomarker, urinary this compound offers a non-invasive method to assess the activity of the CYP450 pathway and its role in disease pathogenesis. This can be particularly useful in drug development for screening compounds that may modulate this pathway or for stratifying patient populations in clinical trials.

Quantitative Data Summary

While specific data for urinary this compound across various cardiovascular and renal diseases is still emerging, the following table presents representative data for a closely related eicosanoid, 12(S)-HETE, and a hydroxysteroid, 18-hydroxycortisol, in relevant patient populations to illustrate expected trends. It is recommended that researchers establish their own reference ranges for this compound based on the specific assay and population being studied.

AnalytePatient GroupMean ± SEM (ng/mg creatinine)Reference
12(S)-HETE Normotensive Controls (n=9)17.1 ± 3.14[1][2]
Essential Hypertension (n=19)36.8 ± 7.24[1][2]
18-Hydroxycortisol Normotensive Controls (n=11)142 ± 35 (µ g/24h )[3]
Essential Hypertension (n=10)172 ± 15 (µ g/24h )[3]

Experimental Protocols

Two primary methods for the quantification of this compound in urine are detailed below: LC-MS/MS for high sensitivity and specificity, and ELISA for higher throughput screening.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol involves sample pre-treatment, solid-phase extraction (SPE) for purification and concentration, followed by UPLC-MS/MS analysis.

1.1. Sample Collection and Storage

  • Collect mid-stream urine in a sterile container.

  • For 24-hour urine collection, keep the collection vessel refrigerated during the collection period.

  • Freeze samples at -80°C as soon as possible after collection.

1.2. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge at 10,000 x g for 5 minutes to pellet particulate matter.

  • Transfer the supernatant to a clean tube.

  • Acidify the sample by adding 20 µL of acetic acid per 1 mL of urine.

1.3. Solid-Phase Extraction (SPE)

  • Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).

  • Conditioning: Rinse the sorbent with 5 mL of methanol (B129727), followed by 5 mL of water.

  • Loading: Apply the pre-treated urine sample to the cartridge.

  • Washing: Wash the sorbent with 5 mL of water, followed by 3 mL of 5% methanol in water.

  • Dry the sorbent under a gentle stream of nitrogen or vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 4 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

1.4. LC-MS/MS Conditions (Illustrative)

  • LC System: UPLC system.

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Selected Reaction Monitoring (SRM). Precursor and product ions for this compound and an appropriate internal standard (e.g., d8-18-HETE) need to be optimized.

Protocol 2: Quantification of this compound by ELISA

This protocol is based on a competitive immunoassay format and should be adapted based on the specific manufacturer's instructions of the chosen ELISA kit.

2.1. Sample Collection and Preparation

  • Collect and store urine samples as described in section 1.1.

  • Centrifuge the urine sample at 10,000 x g for 2 minutes to remove particulate matter.

  • The supernatant can be used directly in the assay. If high concentrations of this compound are expected, dilute the urine with the provided assay buffer.

2.2. ELISA Procedure (General)

  • Bring all reagents and samples to room temperature before use.

  • Prepare the this compound standards by performing serial dilutions as per the kit manufacturer's instructions.

  • Add 50 µL of the standard or urine sample to the appropriate wells of the this compound pre-coated microplate.

  • Add 50 µL of biotin-labeled this compound or a similar tracer to each well.

  • Cover the plate and incubate for 45-60 minutes at 37°C.

  • Wash the plate three to five times with the provided wash buffer.

  • Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well and incubate for 30 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 90 µL of TMB substrate solution and incubate in the dark at 37°C for 15-20 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm immediately. The concentration of this compound is inversely proportional to the optical density.

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for both LC-MS/MS and ELISA-based analysis of this compound in urine.

Start Urine Sample Collection Pretreat Sample Pre-treatment (Centrifugation, Acidification) Start->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE LC-MS/MS Path ELISA_prep Sample Dilution (if needed) Pretreat->ELISA_prep ELISA Path Drydown Evaporation & Reconstitution SPE->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Analysis LCMS->Data ELISA_assay ELISA Procedure ELISA_prep->ELISA_assay ELISA_assay->Data

Workflow for Urinary this compound Analysis.

References

Application Note: Quantitative Analysis of 18-Hydroxyeicosatetraenoic Acid (18-HETE) by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is an omega-2 hydroxy fatty acid metabolite derived from arachidonic acid (AA).[1] Its biosynthesis is catalyzed by enzymes of the cytochrome P450 (CYP) family.[1] HETEs are a class of bioactive lipid mediators involved in various physiological and pathological processes, including inflammation and cardiovascular function. The accurate quantification of specific HETE isomers like this compound in biological matrices is crucial for understanding their roles in health and disease.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[2] Due to the low volatility of this compound, which contains both a carboxylic acid and a hydroxyl group, chemical derivatization is required to convert it into a form suitable for GC-MS analysis.[3] This protocol details a robust method for the extraction, derivatization, and quantitative analysis of this compound from biological samples, such as plasma, using solid-phase extraction (SPE) and GC-MS with negative ion chemical ionization (NICI).

Biosynthesis of this compound

This compound is formed from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, which introduce a hydroxyl group at the omega-2 position of the fatty acid chain.

Biosynthesis of this compound cluster_0 Enzymatic Conversion AA Arachidonic Acid CYP Cytochrome P450 (CYP4A, CYP4F) AA->CYP HETE This compound CYP->HETE

Caption: Biosynthesis of this compound from Arachidonic Acid.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantitative analysis of this compound in human plasma.

I. Materials and Reagents
  • Solvents: Methanol (B129727), Ethyl Acetate (B1210297), Hexane (B92381), Acetonitrile (all HPLC or GC grade)

  • Acids: Formic acid or Acetic acid

  • Standards: 18(R)-HETE analytical standard, this compound-d8 internal standard

  • Derivatization Reagents:

    • Pentafluorobenzyl bromide (PFB-Br)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Extraction: C18 Solid Phase Extraction (SPE) cartridges

  • Other: Nitrogen gas (high purity), autosampler vials with inserts, butylated hydroxytoluene (BHT)

II. Experimental Workflow

The overall workflow involves sample preparation, including extraction and derivatization, followed by instrumental analysis.

GC-MS Analysis Workflow for this compound Sample Plasma Sample (e.g., 500 µL) Spike Spike with This compound-d8 IS Sample->Spike Acidify Acidify to pH ~3.5 Spike->Acidify SPE Solid Phase Extraction (C18 Cartridge) Acidify->SPE Elute Elute & Evaporate SPE->Elute Deriv1 Step 1: PFB Esterification Elute->Deriv1 Deriv2 Step 2: Silylation (BSTFA) Deriv1->Deriv2 GCMS GC-MS Analysis (NICI Mode) Deriv2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound analysis by GC-MS.

III. Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of plasma, add a known amount of this compound-d8 internal standard. Add BHT to prevent auto-oxidation and acidify the sample to pH ~3-4 with formic or acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and then 2 mL of acidified water (pH ~3-4) through it. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2 mL of acidified water to remove polar interferences, followed by 2 mL of hexane to remove neutral lipids.

  • Elution: Elute the this compound and other eicosanoids with 2 mL of ethyl acetate or methyl formate (B1220265) into a clean collection tube.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas.

IV. Chemical Derivatization

This is a two-step process to make this compound sufficiently volatile for GC analysis.

  • Pentafluorobenzyl (PFB) Esterification (for Carboxyl Group):

    • Reconstitute the dried extract in 50 µL of acetonitrile.

    • Add 10 µL of a solution containing 10% PFB-Br and 10% DIPEA in acetonitrile.

    • Vortex and heat the mixture at 60°C for 30 minutes.

    • Evaporate the solvent to dryness under nitrogen.

  • Silylation (for Hydroxyl Group):

    • To the dried PFB ester, add 50 µL of BSTFA + 1% TMCS.

    • Vortex and heat at 60°C for 20 minutes.

    • After cooling, the sample is ready for injection into the GC-MS.

V. GC-MS Instrumental Analysis

The following are typical starting parameters that should be optimized for the specific instrument used.

ParameterSuggested Condition
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or similar non-polar column
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 270°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min
Mass Spectrometer Agilent 5975C or equivalent Quadrupole MS
Ionization Mode Negative Ion Chemical Ionization (NICI)
Reagent Gas Methane
Source Temperature 150°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Monitor the [M-PFB]⁻ ion (m/z corresponding to the TMS-derivatized this compound) and the equivalent for this compound-d8.
VI. Quantification and Data Analysis

Quantification is based on the ratio of the peak area of the endogenous this compound derivative to the peak area of the stable isotope-labeled internal standard (this compound-d8) derivative. A calibration curve is generated by preparing standards with known concentrations of this compound and a fixed concentration of the internal standard, which are then subjected to the same extraction and derivatization procedure.

Data Presentation and Method Validation

The validation of a bioanalytical method is critical to ensure reliable and reproducible results.[2] Key validation parameters and their typical acceptance criteria are summarized below.[4][5]

Table 1: Typical GC-MS Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix.
Linearity Correlation coefficient (R²) ≥ 0.99 for the calibration curve.
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (80-120%).
Accuracy (Recovery) Within ±15% of the nominal concentration (±20% at LOQ).
Precision (RSD) Repeatability and intermediate precision RSD ≤ 15% (≤ 20% at LOQ).
Quantitative Levels of HETE Isomers in Human Blood

While specific GC-MS data for this compound concentrations is sparse in readily available literature, studies using other high-sensitivity methods like UHPLC-MS provide valuable context for expected physiological ranges of various HETE isomers in human blood.

Table 2: Representative Concentrations of HETE Isomers in Human Blood Samples (Determined by UHPLC-ECAPCI/HRMS)

HETE IsomerSample TypeMean Concentration (ng/mL)
5(S)-HETESerum10.59
8(R)-HETESerum6.86
11(S)-HETEStimulated Plasma (Zymosan)0.78
12(R)-HETEStimulated Plasma (Zymosan)2.11
15(S)-HETESerum~15 (estimated ratio)
15(R)-HETESerum~5 (estimated ratio)
Data sourced from a study using ultra-HPLC-electron capture atmospheric pressure chemical ionization/high-resolution MS.[6] Concentrations can vary significantly based on stimulation conditions and individual physiology.

References

Application Notes and Protocols for Determining the Bioactivity of 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is an omega-2 hydroxy metabolite of arachidonic acid, produced through the activity of cytochrome P450 (CYP) enzymes, notably CYP2E1.[1] As a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid signaling molecules, this compound is structurally similar to other well-characterized HETEs, such as 20-HETE and 12-HETE, which are known modulators of vascular tone, cell proliferation, angiogenesis, and inflammation.[2][3] Eicosanoids, as a class, are potent lipid mediators that often exert their effects through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.[2] Given its structural similarities to other bioactive lipids, it is hypothesized that this compound may play significant roles in various physiological and pathological processes.

These application notes provide a suite of detailed cell-based assays and protocols to investigate the potential biological activities of this compound. The methodologies described herein are based on established assays for characterizing analogous lipid mediators and provide a robust framework for elucidating the functional role of this compound in cellular processes critical to fields such as oncology, immunology, and vascular biology.

Potential Signaling Pathways of this compound

Hydroxyeicosatetraenoic acids (HETEs) typically initiate cellular responses by binding to cell surface G-protein coupled receptors (GPCRs). This interaction triggers a cascade of intracellular events, including the activation of key signaling pathways like the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK/ERK) pathways.[2] Furthermore, some HETEs are known to activate the transcription factor NF-κB, a central regulator of inflammation, and can also act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid metabolism and inflammation.[4][5] The following diagram illustrates a generalized signaling pathway that can be investigated for this compound.

Generalized HETE Signaling Pathway Generalized this compound Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses This compound This compound GPCR GPCR This compound->GPCR Binds PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK IKK IKK GPCR->IKK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Promotes ERK ERK MEK->ERK ERK->Transcription Promotes IkB IκB IKK->IkB Phosphorylates, leading to degradation NFkB NF-κB IkB->NFkB Inhibits NFkB->Transcription Promotes PPARg PPARγ PPARg->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis Inflammation Inflammation Transcription->Inflammation 18-HETE_cyto This compound 18-HETE_cyto->PPARg Activates

Caption: Generalized signaling pathways potentially activated by this compound.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation and viability of cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Data Presentation: Representative Proliferation Data

The following table illustrates how to present data from an MTT assay. The values are representative and should be determined experimentally for this compound.

Cell LineTreatmentConcentration (µM)% Viability (Mean ± SD)
MCF-7 Vehicle (DMSO)-100 ± 4.5
(Breast Cancer)This compound0.1108 ± 5.1
This compound1125 ± 6.3
This compound10142 ± 7.8
PC-3 Vehicle (DMSO)-100 ± 5.2
(Prostate Cancer)This compound0.1105 ± 4.9
This compound1118 ± 5.5
This compound10135 ± 6.1

Experimental Protocol: MTT Assay

MTT Assay Workflow start Start seed Seed cells in a 96-well plate start->seed adhere Allow cells to adhere (24 hours) seed->adhere starve Serum-starve cells (optional, 12-24 hours) adhere->starve treat Treat with this compound (24-72 hours) starve->treat add_mtt Add MTT solution (5 mg/mL) treat->add_mtt incubate_formazan Incubate for 2-4 hours to form formazan (B1609692) add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO or Solubilization Buffer incubate_formazan->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Target cells (e.g., MCF-7, PC-3, HUVEC)

  • Complete culture medium

  • Serum-free medium

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[2]

  • Serum Starvation (Optional): To synchronize the cell cycle, gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.[2]

  • Treatment: Prepare serial dilutions of this compound in low-serum (e.g., 0.5-1% FBS) or serum-free medium. Remove the starvation medium and add 100 µL of the treatment solutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the motility of cells. The Wound Healing (Scratch) Assay assesses collective cell migration, while the Transwell (Boyden Chamber) Assay measures chemotactic migration and invasion through an extracellular matrix.

Data Presentation: Representative Migration and Invasion Data
Assay TypeCell LineTreatment (10 µM)% Wound Closure (at 24h)% Invasion (Relative to Control)
Wound Healing PC-3Vehicle25 ± 3.8N/A
This compound58 ± 5.2N/A
Transwell Invasion PC-3VehicleN/A100 ± 10.5
This compoundN/A175 ± 15.1

Experimental Protocol: Wound Healing (Scratch) Assay

Wound Healing Assay Workflow start Start seed Seed cells to form a confluent monolayer start->seed scratch Create a 'scratch' with a pipette tip seed->scratch wash Wash with PBS to remove debris scratch->wash treat Add medium with This compound or vehicle wash->treat image_t0 Image the scratch at Time 0 treat->image_t0 incubate Incubate for 12-48 hours image_t0->incubate image_tx Image the same field at subsequent time points incubate->image_tx analyze Analyze wound area over time image_tx->analyze end End analyze->end

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • Target cells (e.g., PC-3, MDA-MB-231)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • PBS

  • Culture medium with low serum

  • This compound

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed cells in a multi-well plate and grow until they form a confluent monolayer.

  • Wound Creation: Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.[6]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) at the same position.

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to time 0.

Experimental Protocol: Transwell Invasion Assay

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel or other extracellular matrix coating

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add 50-100 µL to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to solidify.[7]

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.

  • Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add 100-200 µL of the cell suspension to the upper chamber of the coated inserts. This compound can be added to the upper or lower chamber to test its effect on invasion.

  • Incubation: Incubate the plate for 12-48 hours at 37°C.[7]

  • Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.[8]

  • Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol (B129727) for 10-20 minutes. Stain the fixed cells with 0.1% Crystal Violet for 10-20 minutes.[7]

  • Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields to determine the average number of invaded cells per field.

Angiogenesis (Tube Formation) Assay

This assay assesses the ability of this compound to promote or inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Data Presentation: Representative Tube Formation Data
Cell LineTreatment (10 µM)Total Tube Length (µm)Number of Branch Points
HUVEC Vehicle4500 ± 35045 ± 5
VEGF (Positive Control)9800 ± 720110 ± 12
This compound7200 ± 61085 ± 9

Experimental Protocol: Tube Formation Assay

Tube Formation Assay Workflow start Start coat Coat 96-well plate with Matrigel start->coat solidify Incubate at 37°C to solidify gel coat->solidify seed Seed HUVECs onto the Matrigel solidify->seed treat Add medium containing This compound, VEGF, or vehicle seed->treat incubate Incubate for 4-18 hours treat->incubate image Image tube networks using a microscope incubate->image quantify Quantify tube length, branches, and loops image->quantify end End quantify->end

Caption: Workflow for the endothelial tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2) with reduced serum

  • 96-well plate

  • Matrigel (growth factor reduced)

  • This compound

  • VEGF (positive control)

  • Calcein AM (for fluorescence imaging, optional)

  • Microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.[2]

  • Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[2]

  • Cell Seeding: Harvest HUVECs and resuspend them in reduced-serum medium at a density of 2-3 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (20,000-30,000 cells) into each Matrigel-coated well.

  • Treatment: Add this compound, a positive control (e.g., 50 ng/mL VEGF), or a vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4 to 18 hours. Monitor tube formation periodically.[2]

  • Imaging: Capture images of the tube network in each well using a phase-contrast or fluorescence microscope (if using Calcein AM staining).

  • Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using an image analysis program like ImageJ with the Angiogenesis Analyzer plugin.[9][10]

Inflammation (Cytokine Release) Assay

This assay measures the effect of this compound on the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), from immune cells.

Data Presentation: Representative Cytokine Release Data
Cell LineTreatmentThis compound (µM)TNF-α Release (pg/mL, Mean ± SD)
RAW 264.7 Untreated-50 ± 15
(Macrophage-like)LPS (100 ng/mL)-2500 ± 210
LPS + this compound13200 ± 280
LPS + this compound104100 ± 350
Experimental Protocol: ELISA for TNF-α

Materials:

  • RAW 264.7 macrophage-like cells

  • Complete DMEM

  • Lipopolysaccharide (LPS)

  • This compound

  • 24-well or 96-well plates

  • Human or Mouse TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 100 ng/mL) for 4-24 hours to induce cytokine production.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[11][12] This typically involves:

    • Adding standards and samples to a plate pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to a standard curve.

Signaling Pathway Activation Assays

To elucidate the molecular mechanisms by which this compound exerts its effects, the following assays can be used to investigate the activation of key signaling proteins.

A. Western Blot for Phospho-ERK Activation

This protocol determines if this compound activates the MAPK/ERK pathway by detecting the phosphorylated (active) form of ERK.

Protocol Summary:

  • Cell Culture and Starvation: Grow cells (e.g., HUVECs, PC-3) to near confluence and then serum-starve for 12-24 hours.

  • Stimulation: Treat cells with this compound for short time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phospho-ERK1/2 (p44/42).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[2]

  • Analysis: Quantify band intensity using densitometry. The ratio of phospho-ERK to total ERK indicates the level of pathway activation.

B. NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor.

Protocol Summary:

  • Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).[3]

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL) for 6-8 hours.[3]

  • Cell Lysis: Lyse the cells using the buffer provided in a dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity indicates NF-κB activation.

C. PPARγ Transcription Factor Activity Assay

This ELISA-based assay detects the activation of PPARγ by measuring its binding to a specific DNA consensus sequence.

Protocol Summary:

  • Nuclear Extraction: Treat cells (e.g., adipocytes, macrophages) with this compound. After treatment, prepare nuclear extracts from the cells.

  • Binding Assay:

    • Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the PPAR response element (PPRE).[13]

    • Active PPARγ in the extract will bind to the PPRE.

  • Detection:

    • Add a primary antibody specific to PPARγ.

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance.[13]

  • Data Analysis: The absorbance is proportional to the amount of activated PPARγ in the sample. Compare the readings from this compound-treated samples to untreated controls.

References

Application Notes and Protocols for the Preparation of 18-HETE Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a significant metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) enzyme pathway.[1][2] As an eicosanoid, this compound is involved in various physiological and pathological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[2][3][4] Accurate and reproducible experimental results depend on the correct preparation, storage, and handling of this compound solutions. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to prepare this compound stock and working solutions for experimental use.

Data Presentation: Properties of this compound

Proper handling and storage are critical for maintaining the stability and activity of this compound. The following tables summarize key quantitative data regarding its storage, stability, and solubility.

Table 1: Storage and Stability of this compound

FormConditionDurationReference
Solid -20°C≥ 2-3 years[1][5]
Stock Solution (in Organic Solvent)-80°C≥ 1 year[1][5]
Short-Term Storage 4°C> 1 week[5]
Aqueous Solution Room Temperature or 4°CNot recommended for > 1 day[5][6]
Biological Samples (for analysis)-80°CLong-Term[7]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[5][7]

Table 2: Solubility of this compound

SolventConcentration/ConditionReference
Ethanol (B145695) Miscible[1][5]
DMSO Miscible[1][5]
DMF Miscible[5][8]
PBS (pH 7.2) < 1 mg/mL (Sonication recommended)[1][5]
0.1 M Na₂CO₃ ~1-2 mg/mL (Sonication recommended)[1][8]

Signaling Pathway Visualization

This compound is synthesized from arachidonic acid released from membrane phospholipids. This conversion is part of the larger arachidonic acid metabolism cascade, which also includes the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2]

cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) phospholipids->AA PLA₂ PLA2 Phospholipase A₂ COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP Cytochrome P450 (CYP) AA->CYP Prostaglandins Prostaglandins, Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes, HpETEs LOX->Leukotrienes HETEs HETEs (e.g., this compound, 20-HETE) EETs CYP->HETEs

Caption: Arachidonic Acid Metabolism Pathways.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which is ideal for long-term storage.

Materials:

  • This compound (solid or as supplied in a solvent)

  • Anhydrous ethanol or DMSO

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated micropipettes

Procedure:

  • Weighing: If starting with solid this compound, accurately weigh the desired amount in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to air and light.

  • Dissolving: Add the appropriate volume of organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 1-10 mg/mL or ~3-30 mM).[1][5]

  • Mixing: Vortex the solution gently until the this compound is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed amber vials.[5]

  • Storage: Store the aliquots at -80°C for long-term stability of up to one year.[1][5]

Protocol 2: Preparation of an Aqueous Working Solution

Due to its limited aqueous solubility, preparing a working solution of this compound in a buffer like PBS requires a specific procedure to avoid precipitation.[5]

Materials:

  • This compound concentrated stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Nitrogen gas source with a gentle-flow regulator

  • Sonicator (optional)

Procedure:

  • Solvent Evaporation: In a clean glass tube, place an aliquot of the this compound organic stock solution. Evaporate the solvent under a gentle stream of nitrogen gas. This will leave a thin film or neat oil of this compound at the bottom of the tube.[5][6]

  • Reconstitution: Immediately add the desired volume of the pre-warmed aqueous buffer to the tube.

  • Dissolution: Vortex the solution vigorously. Sonication can be used to aid dissolution.[1][5]

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than one day, as this compound is unstable in aqueous media.[5][6]

Protocol 3: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the organic stock solution directly into cell culture medium for treating cells.

Materials:

  • This compound concentrated stock solution (from Protocol 1)

  • Sterile cell culture medium (serum-free or low-serum, as required by the experiment)

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock: Thaw a single-use aliquot of the this compound stock solution at room temperature.[5]

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired experimental concentrations.

  • Solvent Concentration Check: Critically, ensure the final concentration of the organic solvent (e.g., DMSO) in the medium applied to the cells is non-toxic. This is typically below 0.1% for most cell lines.[5]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the organic solvent to the cell culture medium without this compound. This is essential for distinguishing the effects of this compound from those of the solvent.[9]

  • Application: Add the final working solutions (including vehicle control) to the cell cultures.

Experimental Workflow Visualization

The following diagram outlines the general workflow from preparing the stock solution to its application in a typical cell-based experiment.

cluster_prep Solution Preparation cluster_work Working Solution cluster_exp Experiment solid This compound Solid stock Prepare Organic Stock (e.g., 10 mM in DMSO) solid->stock aliquot Aliquot for Single Use stock->aliquot storage Store at -80°C aliquot->storage thaw Thaw Aliquot storage->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute control Prepare Vehicle Control (<0.1% DMSO) dilute->control treat Treat Cells dilute->treat control->treat analyze Incubate & Analyze (e.g., Proliferation Assay) treat->analyze

Caption: Workflow for this compound solution preparation.

Troubleshooting

Table 3: Common Issues and Recommended Solutions

IssuePossible Cause(s)Recommended Solution(s)Reference
Precipitation in aqueous buffer Low aqueous solubility of this compound.Ensure complete evaporation of the organic solvent before adding the aqueous buffer. Use sonication to aid dissolution. For cell culture, dilute directly in the medium.[5]
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh aqueous solutions for each experiment. Protect from light and oxygen.[5][7]
Cell toxicity observed The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the organic solvent in the cell culture medium is at a non-toxic level (typically <0.1%). Always include a vehicle control.[5]

References

Application Notes and Protocols for the Derivatization of 18-HETE for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a biologically active lipid mediator involved in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of this compound; however, due to its low volatility and polar nature, derivatization is a mandatory step to improve its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the two most common derivatization methods for this compound analysis by GC-MS: Pentafluorobenzyl (PFB) esterification and Trimethylsilyl (TMS) etherification .

Derivatization Strategies for this compound

This compound possesses two functional groups that require derivatization for GC-MS analysis: a carboxylic acid and a primary alcohol.

  • Pentafluorobenzyl (PFB) Bromide Derivatization: This method targets the carboxylic acid group, forming a PFB ester. The hydroxyl group is then typically derivatized using a silylating reagent to form a TMS ether. This dual derivatization strategy significantly enhances sensitivity, especially when using negative ion chemical ionization (NICI) GC-MS, due to the electron-capturing properties of the PFB group.[1][2]

  • Trimethylsilyl (TMS) Derivatization: This approach converts both the carboxylic acid and hydroxyl groups into their corresponding TMS esters and TMS ethers, respectively. This is a widely used technique that increases the volatility and thermal stability of the analyte.[3]

Quantitative Data Summary

The choice of derivatization method can significantly impact the sensitivity and performance of the GC-MS analysis. The following tables summarize the available quantitative data for the comparison of PFB and TMS derivatization methods.

Table 1: Comparison of Derivatization Method Performance for Hydroxylated Fatty Acids

ParameterPentafluorobenzyl (PFB) DerivatizationTrimethylsilyl (TMS) DerivatizationReference
Sensitivity High, especially with NICI-MS (3.3-61 times more sensitive than TMS in EI mode for phenols)Moderate to good, typically with EI-MS[4]
Limit of Detection (LOD) 10-100 nM for HETEs (LC-MS)Not directly reported for this compound, method dependent[5]
Instrumental Detection Limit 2.6 - 290 fg for PFB-derivatized phenols (GC-NICI-MS)Not directly reported for this compound[4]
Derivative Stability PFB esters are generally stableTMS derivatives can be susceptible to hydrolysis and may degrade at room temperature in an autosampler[3]
Reproducibility (RSD) Generally good< 20% for automated TMS derivatization of various metabolites[6]

Note: Data for direct comparison of this compound derivatization is limited. The presented data is based on studies of similar hydroxylated fatty acids or other relevant compounds and analytical setups.

Experimental Protocols

Sample Preparation from Biological Matrices

Prior to derivatization, this compound must be extracted from the biological matrix (e.g., plasma, urine, tissue homogenate).

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 1 mL of biological sample, add an internal standard (e.g., d8-18-HETE).

  • Acidify the sample to pH 3-4 with a suitable acid (e.g., 1 M HCl).

  • Extract the lipids by adding 3 mL of a non-polar organic solvent (e.g., ethyl acetate (B1210297) or a hexane/isopropanol mixture) and vortexing vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step (steps 3-5) on the aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • To 1 mL of biological sample, add an internal standard (e.g., d8-18-HETE).

  • Acidify the sample to pH 3-4.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the this compound with 5 mL of methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization.

Derivatization Protocols

Protocol 3: Pentafluorobenzyl (PFB) Bromide Derivatization

This protocol involves a two-step derivatization of the carboxylic acid and then the hydroxyl group.

  • Esterification of the Carboxylic Acid:

    • To the dried extract, add 50 µL of a 1% (v/v) solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724) and 50 µL of a 1% (v/v) solution of N,N-diisopropylethylamine (DIPEA) in acetonitrile.

    • Vortex briefly and incubate at 60°C for 60 minutes.

    • Evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Silylation of the Hydroxyl Group:

    • To the dried PFB ester, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

Protocol 4: Trimethylsilyl (TMS) Derivatization

This protocol derivatizes both the carboxylic acid and hydroxyl groups in a single step.

  • To the dried extract, add 100 µL of a mixture of BSTFA with 1% TMCS and pyridine (B92270) (2:1, v/v).

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

Table 2: Typical GC-MS Parameters

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injector Temperature 280°C
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C (EI), 150-200°C (NICI)
Ionization Mode Electron Ionization (EI) for TMS derivatives; Negative Ion Chemical Ionization (NICI) for PFB derivatives
Acquisition Mode Selected Ion Monitoring (SIM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_pfb PFB Derivatization cluster_tms TMS Derivatization cluster_analysis Analysis start Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard (e.g., d8-18-HETE) start->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction dry_down1 Evaporate to Dryness extraction->dry_down1 pfb_ester Esterification: PFBBr + DIPEA 60°C, 60 min dry_down1->pfb_ester tms_derivatization Silylation: BSTFA + 1% TMCS + Pyridine 60°C, 30 min dry_down1->tms_derivatization dry_down2 Evaporate to Dryness pfb_ester->dry_down2 pfb_silylation Silylation: BSTFA + 1% TMCS 60°C, 30 min dry_down2->pfb_silylation gcms GC-MS Analysis pfb_silylation->gcms tms_derivatization->gcms derivatization_logic cluster_pfb_path PFB Derivatization Pathway cluster_tms_path TMS Derivatization Pathway analyte This compound (Carboxylic Acid + Hydroxyl) pfb_reagent PFBBr + DIPEA pfb_intermediate This compound-PFB Ester (Hydroxyl Free) analyte->pfb_intermediate tms_reagent2 BSTFA + 1% TMCS + Pyridine tms_final This compound-diTMS Derivative (Volatile & Thermally Stable) analyte->tms_final pfb_reagent->pfb_intermediate Esterification tms_reagent1 BSTFA + 1% TMCS pfb_final This compound-PFB-TMS Derivative (High Sensitivity in NICI) tms_reagent1->pfb_final Silylation tms_reagent2->tms_final Silylation

References

The Use of Deuterated 18-HETE as an Internal Standard for Accurate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid, playing significant roles in various physiological and pathological processes, particularly in the regulation of vascular tone and inflammation.[1] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its signaling pathways and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d8), is indispensable for correcting analytical variability, thereby ensuring the reliability of quantitative results.[2]

Principle of the Method

The quantitative analysis of this compound is based on the principle of stable isotope dilution mass spectrometry. A known amount of deuterated this compound is introduced into the biological sample at the initial stage of sample preparation. This internal standard, being chemically identical to the endogenous this compound, experiences the same extraction efficiency, chromatographic behavior, and ionization response in the mass spectrometer. By determining the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, an accurate and precise concentration of this compound in the original sample can be calculated. This method effectively compensates for sample loss during preparation and for matrix effects that can cause ion suppression or enhancement.[2]

This compound Biosynthesis and Signaling Pathway

This compound is synthesized from arachidonic acid primarily through the action of CYP enzymes, with CYP4A and CYP4F isoforms being key contributors to the ω- and (ω-1)-hydroxylation of arachidonic acid. Once produced, this compound can act as a signaling molecule. While its specific receptors are still under investigation, it is hypothesized to bind to a G-protein coupled receptor (GPCR) on the cell surface.[1] This interaction is thought to activate phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG, in turn, activates Protein Kinase C (PKC). Activated PKC can then stimulate the RhoA/Rho-kinase (ROCK) pathway, which plays a central role in regulating endothelial barrier function, inflammation, and vascular tone through downstream effects on the cytoskeleton and gene expression.[1]

18-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid_mem Arachidonic Acid Arachidonic_Acid_cyto Arachidonic Acid Arachidonic_Acid_mem->Arachidonic_Acid_cyto PLA2 GPCR Putative GPCR PLC PLC GPCR->PLC Activates 18_HETE This compound Arachidonic_Acid_cyto->18_HETE CYP4A/4F CYP4A_4F CYP4A/4F 18_HETE->GPCR Binds DAG_IP3 DAG & IP3 PLC->DAG_IP3 Generates PKC PKC DAG_IP3->PKC Activates RhoA RhoA PKC->RhoA Activates ROCK ROCK RhoA->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., Myosin Light Chain, Gene Expression) ROCK->Downstream_Effectors Leads to SPE_Workflow Sample_Thawing 1. Thaw Biological Sample IS_Spiking 2. Spike with Deuterated This compound Internal Standard Sample_Thawing->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with cold methanol) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifuge to Pellet Precipitate Protein_Precipitation->Centrifugation Sample_Loading 6. Load Supernatant onto SPE Cartridge Centrifugation->Sample_Loading SPE_Conditioning 5. Condition C18 SPE Cartridge (Methanol then Water) SPE_Conditioning->Sample_Loading Washing 7. Wash Cartridge (e.g., with aqueous methanol) Sample_Loading->Washing Elution 8. Elute this compound (e.g., with methanol (B129727) or acetonitrile) Washing->Elution Evaporation 9. Evaporate Eluate to Dryness Elution->Evaporation Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 11. Analyze by LC-MS/MS Reconstitution->LC_MS_Analysis

References

Application Note: Liquid-Liquid Extraction of 18-HETE from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

18-hydroxyeicosatetraenoic acid (18-HETE) is a significant cytochrome P450 (CYP) derived metabolite of arachidonic acid, playing crucial roles in various physiological and pathological processes, including the regulation of vascular tone and inflammation.[1][2] Accurate quantification of this compound in tissue samples is essential for advancing our understanding of its biological functions and for the development of novel therapeutic strategies. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient isolation of this compound from complex tissue matrices, preparing it for downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While solid-phase extraction (SPE) is a common technique for eicosanoid analysis, LLE offers a valuable alternative.[3] The protocol described herein is synthesized from established methods for lipid and eicosanoid extraction.[4][5]

Signaling Pathway: this compound Synthesis

The biosynthesis of this compound begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then metabolized by several enzymatic pathways, with the cytochrome P450 (CYP) monooxygenase pathway being primarily responsible for the production of HETEs, including this compound.[1]

Simplified biosynthesis pathway of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific tissue types and experimental conditions.

Materials and Reagents:

  • Solvents (HPLC or LC-MS grade): Ethyl acetate (B1210297), Methanol, Acetonitrile, Hexane

  • Acids: Formic acid or Hydrochloric acid (2M)

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d8)

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Buffer: Ice-cold phosphate-buffered saline (PBS)

  • Equipment:

    • Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • pH meter or pH strips

Procedure:

  • Sample Preparation and Homogenization:

    • Accurately weigh 50-100 mg of frozen tissue.

    • Place the tissue in a homogenization tube on ice.

    • Add 1 mL of ice-cold PBS containing an antioxidant such as BHT to prevent auto-oxidation.[2]

    • Add an appropriate amount of the deuterated internal standard to each sample to correct for extraction efficiency.

    • Homogenize the tissue until a uniform suspension is achieved.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant.

  • Acidification:

    • Acidify the supernatant to a pH of approximately 3.5 by adding dilute formic acid or 2M hydrochloric acid.[4][6] This step is crucial to protonate the carboxylic acid group of this compound, facilitating its extraction into the organic solvent.

  • Liquid-Liquid Extraction:

    • Add 5 volumes of ethyl acetate to the acidified supernatant (e.g., 5 mL of ethyl acetate for 1 mL of supernatant).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid.

    • Allow the layers to separate for 5 minutes.

    • To enhance phase separation, the sample can be frozen in a dry ice/ethanol bath, which will freeze the aqueous layer, allowing the organic solvent to be easily decanted.

    • Carefully transfer the upper organic layer containing the extracted lipids to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer with another portion of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL of methanol/water).

Data Presentation

Table 1: Recommendations for Storage of Biological Samples for Eicosanoid Analysis

Storage TemperatureDurationSample TypesNotes
Room Temperature (20-25°C)< 4 hoursPlasma, Serum, UrineProcessing should be initiated as soon as possible.
Refrigeration (4°C)< 48 hoursPlasma, Serum, UrineSuitable for very short-term storage only.[6]
-20°CShort-termPlasma, Serum, TissuesRisk of degradation increases over time.[6]
-80°CLong-termPlasma, Serum, TissuesRecommended to minimize degradation.[6]

Data synthesized from general guidelines for eicosanoid stability.[6] It is also recommended to aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[6]

Workflow Diagram

A Tissue Sample (50-100mg) B Add PBS with BHT & Internal Standard A->B C Homogenize on Ice B->C D Centrifuge (10,000 x g, 15 min, 4°C) C->D E Collect Supernatant D->E F Acidify to pH ~3.5 E->F G Add Ethyl Acetate (5 vols) F->G H Vortex & Separate Phases G->H I Collect Organic Layer H->I J Evaporate under Nitrogen I->J K Reconstitute in Mobile Phase J->K L LC-MS/MS Analysis K->L

Workflow for the liquid-liquid extraction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 18-HETE LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 18-hydroxyeicosatetraenoic acid (18-HETE).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound analysis, providing targeted questions and actionable answers to help you identify and resolve matrix-related problems in your experiments.

Issue 1: Poor Reproducibility and Inconsistent Results

Question: My this compound quantification shows high variability between replicate injections and different sample lots. What is the likely cause?

Answer: High variability is a classic indicator of unmanaged matrix effects.[1] Components in your sample matrix, such as phospholipids, can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal. This interference is often inconsistent across different samples, resulting in poor reproducibility. To confirm if matrix effects are the culprit, you should perform a quantitative assessment of the matrix effect.

Issue 2: Significant Ion Suppression or Enhancement Observed

Question: How can I confirm that ion suppression or enhancement is affecting my this compound signal?

Answer: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at what points in your chromatographic run ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the this compound signal baseline indicate regions of ion suppression or enhancement, respectively.[1][2]

  • Post-Extraction Spike: This is a quantitative method that compares the response of this compound in a pure solvent to its response when spiked into an extracted blank matrix.[2] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]

Issue 3: Low Recovery of this compound During Sample Preparation

Question: I'm experiencing low recovery of this compound after solid-phase extraction (SPE) or liquid-liquid extraction (LLE). How can I improve this?

Answer: Low recovery can be due to a suboptimal extraction protocol for this compound. Here are some troubleshooting steps for both SPE and LLE:

For Solid-Phase Extraction (SPE):

  • Check pH Adjustment: Ensure the sample is acidified to a pH of approximately 3.5-4.0 before loading onto the SPE cartridge. This is critical for the retention of acidic analytes like this compound on a C18 sorbent.[4]

  • Evaluate Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound. Consider using a weaker organic solvent in the wash step.

  • Optimize Elution Solvent: The elution solvent may not be strong enough to fully recover this compound. Try a stronger solvent or increase the elution volume. Ethyl acetate (B1210297) is a common and effective choice for HETEs.[4]

For Liquid-Liquid Extraction (LLE):

  • Optimize Solvent Choice: Experiment with different organic solvents. The polarity of the solvent is crucial for efficient extraction.

  • Ensure Proper pH: Acidifying the aqueous sample will improve the partitioning of this compound into the organic phase.

  • Minimize Emulsions: Emulsion formation can trap the analyte and lead to poor recovery. Use gentle mixing (inversion) instead of vigorous vortexing.

Issue 4: High Background Noise or Interfering Peaks

Question: My chromatograms show high background noise or peaks that interfere with the this compound signal. What can I do?

Answer: This is often due to insufficient sample cleanup.

  • Improve Sample Preparation: Consider a more rigorous sample cleanup method. If you are using protein precipitation, switching to SPE or LLE can provide a cleaner extract. For plasma samples, specialized phospholipid removal products can be very effective.

  • Optimize Chromatographic Separation: Adjust your LC method to better separate this compound from co-eluting matrix components. This can involve modifying the gradient, changing the mobile phase composition, or trying a different analytical column.

Issue 5: How to Best Compensate for Matrix Effects

Question: What is the most effective strategy to compensate for matrix effects that cannot be eliminated through sample cleanup?

Answer: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. An ideal SIL-IS for this compound is deuterated this compound (e.g., this compound-d8). The SIL-IS is added to the sample at the beginning of the workflow and will experience the same matrix effects as the analyte. This allows for accurate quantification based on the ratio of the analyte to the internal standard.[1][3]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of HETEs in biological matrices. Note that these values are illustrative and should be validated in your own laboratory.

Table 1: Typical Performance Data for SPE of HETEs from Biological Matrices

ParameterTypical ValueNotes
Recovery > 85%Should be assessed by comparing the analyte/IS ratio in extracted samples to known standards.[4]
Limit of Detection (LOD) 1-5 pg on columnDependent on the sensitivity of the LC-MS/MS system.[4]
Limit of Quantification (LOQ) 5-15 pg on columnThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[4]
Intra-day Precision (RSD) < 15%Assessed by analyzing replicate samples on the same day.[4]
Inter-day Precision (RSD) < 15%Assessed by analyzing replicate samples on different days.[4]

Table 2: Comparison of Sample Preparation Techniques for Eicosanoid Analysis in Plasma

TechniqueSorbent/SolventKey Findings
Solid-Phase Extraction (SPE) C18Generally provides good recovery and effective removal of interfering matrix components.
Liquid-Liquid Extraction (LLE) Ethyl AcetateCan be a less sufficient sample preparation strategy compared to a well-developed SPE method for broad oxylipin analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol provides a general guideline for the extraction of this compound from tissue homogenates using C18 SPE cartridges.[4]

1. Tissue Homogenization:

  • Accurately weigh 50-100 mg of frozen tissue.

  • Place the tissue in a homogenization tube with 1 mL of ice-cold homogenization buffer (e.g., PBS with an antioxidant like BHT).

  • Add an appropriate amount of this compound-d8 internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Adjust the pH of the supernatant to ~3.5-4.0 with dilute formic acid.

2. Solid-Phase Extraction:

  • Conditioning: Pass 5 mL of methanol (B129727) through a C18 SPE cartridge.

  • Equilibration: Pass 5 mL of acidified water (pH 3.5-4.0) through the cartridge.

  • Sample Loading: Slowly load the acidified supernatant onto the cartridge.

  • Washing:

    • Wash with 5 mL of acidified water.

    • Wash with 5 mL of 10% methanol in acidified water.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute this compound with 5 mL of ethyl acetate.

3. Drying and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol provides a general procedure for LLE of this compound from plasma.

1. Sample Preparation:

  • To 500 µL of plasma in a glass tube, add an appropriate amount of this compound-d8 internal standard.

  • Add an antioxidant like BHT.

  • Acidify the sample to a pH of ~3-4 with a weak acid (e.g., formic or acetic acid).

2. Extraction:

  • Add 2-3 volumes of ethyl acetate.

  • Mix gently by inverting the tube for 5-10 minutes to prevent emulsion formation.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

3. Collection and Re-extraction:

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 2-3 volumes of ethyl acetate and combine the organic layers for improved recovery.

4. Drying and Reconstitution:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_synthesis This compound Synthesis Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP4A, CYP4F) Arachidonic_Acid->CYP450 Oxidation 18_HETE This compound CYP450->18_HETE

Simplified biosynthesis pathway of this compound.

G cluster_workflow Troubleshooting Workflow for Matrix Effects start Inconsistent Results or Poor Recovery for this compound assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) me_present->optimize_prep Yes revalidate Re-validate Method me_present->revalidate No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (this compound-d8) optimize_lc->use_sil_is use_sil_is->revalidate

A logical workflow for identifying and mitigating matrix effects.

G cluster_pathway Putative Signaling Pathway of this compound 18_HETE This compound GPR31 GPR31 (Putative Receptor) 18_HETE->GPR31 Downstream Downstream Signaling Cascades (e.g., MAPK/ERK pathway) GPR31->Downstream Response Cellular Responses (e.g., Regulation of Vascular Tone, Inflammation) Downstream->Response

Putative signaling pathway of this compound, inferred from 12(S)-HETE.

References

Technical Support Center: Improving 18-HETE Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the sensitivity and reliability of 18-hydroxyeicosatetraenoic acid (18-HETE) detection.

Section 1: Sample Preparation & Stability

The integrity and proper preparation of your sample are foundational to achieving high sensitivity. Due to their low concentrations and susceptibility to degradation, handling eicosanoids like this compound requires meticulous care.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting this compound stability in biological samples? A1: The main challenges are the susceptibility of this compound to auto-oxidation and general degradation.[1] Factors such as storage temperature, the duration of storage, and repeated freeze-thaw cycles can significantly lower the measurable concentrations of this compound.[1]

Q2: My this compound recovery is low after sample extraction. What could be the cause and how can I fix it? A2: Low recovery of this compound often points to a suboptimal extraction protocol.[2][3] Here are common causes and solutions:

  • Inefficient Solid-Phase Extraction (SPE): Ensure your SPE cartridge (C18 is common) is properly conditioned and not overloaded.[2][3] The sample should be loaded at a slow, consistent flow rate.[4]

  • Improper pH: Before extraction, the sample's pH should be acidified (typically to ~3.5) to ensure this compound is in its protonated form, which aids retention on reversed-phase SPE cartridges.[1][2]

  • Analyte Degradation: Minimize sample processing time and keep samples on ice or at 4°C throughout the procedure to prevent degradation.[2] The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvent is highly recommended.[1]

  • Suboptimal Solvents: Your wash solvent may be too strong, causing premature elution of this compound. Conversely, the elution solvent may not be strong enough to recover it fully.[3] Consider testing weaker wash solvents or stronger elution solvents (or increasing the elution volume).[3]

Q3: How should I store my biological samples for this compound analysis? A3: Proper storage is critical to prevent degradation. For long-term storage, -80°C is strongly recommended.[1][5] Storage at -20°C is suitable only for shorter durations. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials before the initial freezing.[1][5]

Quantitative Data: Recommended Storage Conditions

This table provides general recommendations for storing biological samples intended for eicosanoid analysis, based on best practices for maintaining lipid mediator stability.[1][5]

Storage TemperatureMax Recommended DurationSample TypesKey Considerations
Room Temp (20-25°C)< 4 hoursPlasma, Serum, UrineProcessing should be initiated as soon as possible.
Refrigerated (4°C)< 48 hoursPlasma, Serum, UrineSuitable for very short-term storage only.[1]
Frozen (-20°C)Short-term (Weeks)Plasma, Serum, Urine, TissueRisk of degradation increases over time.[1]
Ultra-Low (-80°C)Long-term (Months to Years)Plasma, Serum, Urine, TissueRecommended for all long-term storage to ensure stability. [1][5]
Core Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol provides a general guideline for the extraction of this compound. Optimization for your specific matrix and application is recommended.[1][3]

  • Sample Pre-treatment:

    • Thaw frozen samples on ice.

    • To 1 mL of plasma/serum, add an antioxidant (e.g., BHT in methanol).

    • Add a deuterated internal standard (e.g., this compound-d8) to correct for extraction efficiency.[1]

    • Acidify the sample to a pH of approximately 3.5 with a dilute acid like formic acid.[1]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 2 mL of methanol (B129727), followed by 2 mL of water. Do not let the sorbent dry out.[1][6]

  • Sample Loading:

    • Load the acidified sample onto the conditioned cartridge at a slow flow rate (e.g., 1 mL/min).[4]

  • Washing:

    • Wash the cartridge with 2-3 mL of acidified water to remove polar impurities.

    • Follow with a wash of 2-3 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar interferences.[1][6]

  • Elution:

    • Elute this compound with 2-3 mL of a suitable organic solvent, such as methanol or ethyl acetate.[1]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[1]

Visualization: this compound Biosynthesis and Extraction Workflow

cluster_0 Biosynthesis cluster_1 SPE Workflow PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA CYP Cytochrome P450 (CYP) AA->CYP HETE This compound CYP->HETE Start Acidified Sample (+ Antioxidant & IS) Load Load Sample Start->Load Condition Condition C18 SPE (Methanol -> Water) Condition->Load Wash1 Wash 1 (Acidified Water) Load->Wash1 Wash2 Wash 2 (15% Methanol) Wash1->Wash2 Elute Elute (Methanol / Ethyl Acetate) Wash2->Elute Dry Dry Down (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Biosynthesis of this compound and a corresponding SPE workflow.

Section 2: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of this compound.[4] This section addresses common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q4: I'm observing a weak signal or low sensitivity in my LC-MS/MS analysis. How can I improve it? A4: Low sensitivity can stem from several factors related to both the LC and MS components.[2]

  • Optimize MS/MS Parameters: Fine-tune the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energies for this compound using a pure standard.[2][4]

  • Enhance Ionization: Optimize Electrospray Ionization (ESI) source parameters like spray voltage, gas flow, and temperature. Ensure the mobile phase pH is suitable for negative ion mode.[2] Also, consider chemical derivatization of this compound's carboxylic acid group, which can dramatically increase ionization efficiency and sensitivity.[4][7]

  • Improve Chromatography: Use a high-quality C18 reversed-phase column with a small particle size to achieve better peak separation and shape.[4] Columns with narrower inner diameters (e.g., switching from 2.1 mm to 0.3 mm) can also minimize on-column dilution and boost sensitivity.[8]

  • Address Matrix Effects: If ion suppression is suspected, improve sample cleanup with a more rigorous SPE protocol or by using phospholipid removal plates.[2][6] A deuterated internal standard is crucial to compensate for these effects.[4]

Q5: My chromatogram shows poor peak shape (tailing, fronting, or splitting). What are the likely causes? A5: Poor peak shape can compromise resolution and quantification.[9]

  • Tailing Peaks: Often caused by secondary interactions between this compound and the column, or contamination at the column inlet.[10] Try flushing the column with a strong solvent.

  • Fronting Peaks: Can occur if the sample is not fully dissolved in the mobile phase or if the column is overloaded.[11]

  • Split Peaks: May be caused by a partially clogged column frit or if the sample solvent is much stronger than the initial mobile phase.[10] Reconstituting the final extract in a solvent similar to the initial mobile phase is recommended.[2]

Q6: I'm seeing inconsistent retention times. What should I check? A6: Retention time shifts can lead to misidentification of compounds.[9]

  • Mobile Phase: Ensure the mobile phase is fresh, properly mixed, and filtered.

  • Column Temperature: Use a column oven to maintain a stable and consistent temperature.[2]

  • Column Equilibration: Make sure the column is sufficiently equilibrated before each run. If shifts persist, the column may be aging and require replacement.[2]

Visualization: LC-MS/MS Troubleshooting Workflow

Start Problem Detected in LC-MS/MS Analysis Issue_Peak Poor Peak Shape (Tailing, Fronting, Split) Start->Issue_Peak Issue_Signal Low Signal / Sensitivity Start->Issue_Signal Issue_RT Retention Time Shifts Start->Issue_RT Sol_Peak1 Check sample solvent vs. mobile phase compatibility Issue_Peak->Sol_Peak1 Sol_Peak2 Flush or replace LC column Issue_Peak->Sol_Peak2 Sol_Peak3 Check for column overload Issue_Peak->Sol_Peak3 Sol_Signal1 Optimize MRM transitions & collision energies Issue_Signal->Sol_Signal1 Sol_Signal2 Optimize ESI source (voltage, gas, temp) Issue_Signal->Sol_Signal2 Sol_Signal3 Improve sample cleanup (Optimize SPE) Issue_Signal->Sol_Signal3 Sol_Signal4 Consider chemical derivatization Issue_Signal->Sol_Signal4 Sol_RT1 Prepare fresh mobile phase Issue_RT->Sol_RT1 Sol_RT2 Ensure stable column temperature (use oven) Issue_RT->Sol_RT2 Sol_RT3 Ensure sufficient column equilibration time Issue_RT->Sol_RT3

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

Section 3: ELISA Analysis

For higher throughput screening, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used.[12] However, sensitivity and specificity can be common challenges.

Frequently Asked Questions (FAQs)

Q7: My this compound ELISA is showing a weak or no signal. What are the possible causes? A7: A weak or absent signal when one is expected can be frustrating.

  • Reagent Issues: Confirm that reagents have not expired and were stored correctly.[13] Ensure all reagents were brought to room temperature before use and prepared according to the protocol.[13]

  • Procedural Errors: Double-check that all reagents were added in the correct order and that incubation times and temperatures were strictly followed.[13][14]

  • Standard Gone Bad: If you see a signal in your samples but not the standard curve, the standard may have degraded. Use a fresh vial to prepare the curve.[15]

Q8: I'm experiencing high background noise in my ELISA. How can I reduce it? A8: High background can obscure true positive signals.[14]

  • Insufficient Washing: This is a very common cause. Increase the number of wash steps or add a 30-second soak step between washes to more effectively remove unbound antibodies and reagents.[14][15]

  • Blocking Inefficiency: The blocking buffer may be ineffective. Try a different blocking agent or extend the blocking incubation time.

  • High Antibody Concentration: The detection antibody concentration may be too high, leading to non-specific binding. Try reducing the concentration.[16]

Q9: My results are inconsistent between wells (poor duplicates) or between assays. What can I do to improve reproducibility? A9: Poor reproducibility can stem from minor variations in technique.

  • Pipetting Technique: Ensure pipettes are calibrated and that you are using proper technique to ensure accurate and consistent volumes are dispensed.

  • Temperature Gradients: Avoid "edge effects" by ensuring the plate is at a uniform temperature during incubation. Do not stack plates in the incubator.[13]

  • Reagent Handling: Aliquot reagents after reconstitution to minimize freeze-thaw cycles which can degrade them over time.[14]

Core Experimental Protocol: General Competitive ELISA

This protocol is a generalized procedure for a competitive ELISA, which is a common format for small molecules like this compound.[12]

  • Reagent & Sample Preparation: Bring all reagents and samples to room temperature. Prepare this compound standards via serial dilution. Prepare urine or other biological samples as needed (e.g., centrifugation to remove particulates).[12]

  • Sample/Standard Addition: Add 50 µL of the standard or sample to the appropriate wells of the antibody-pre-coated microplate.

  • Tracer Addition: Add 50 µL of biotin-labeled this compound (or a similar tracer) to each well.

  • Incubation: Cover the plate and incubate for 45-60 minutes at 37°C.

  • Washing: Wash the plate three to five times with the provided wash buffer.

  • Conjugate Addition: Add 100 µL of HRP-Streptavidin Conjugate (SABC) to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 90 µL of TMB substrate solution and incubate in the dark at 37°C for 15-20 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm immediately. The signal intensity is inversely proportional to the amount of this compound in the sample.[12]

References

Technical Support Center: Stability of 18-HETE in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 18-hydroxyeicosatetraenoic acid (18-HETE) in biological samples during storage. Proper sample handling and storage are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to maintaining this compound stability in biological samples?

The main challenges in preserving the integrity of this compound and other eicosanoids in biological matrices are their susceptibility to degradation and auto-oxidation.[1] These molecules are typically present in very low concentrations, making them sensitive to pre-analytical variables such as storage temperature, duration, and freeze-thaw cycles.[1]

Q2: What are the recommended storage temperatures for biological samples for this compound analysis?

For long-term storage, temperatures of -80°C are recommended to minimize degradation.[1] Storage at -20°C may be suitable for shorter durations, but the risk of degradation increases over time.[1] Refrigeration at 4°C is only advised for very short-term storage, generally no longer than 24-48 hours.[1]

Q3: How do repeated freeze-thaw cycles affect this compound stability?

Repeated freeze-thaw cycles are known to negatively impact the stability of many metabolites, including lipids.[1][2] While specific data for this compound is limited, studies on other eicosanoids strongly suggest that multiple freeze-thaw cycles should be avoided.[1] To prevent this, it is best practice to aliquot samples into single-use volumes before freezing.[1]

Q4: Can preservatives or additives be used to enhance this compound stability?

Yes, using antioxidants during sample collection and preparation is highly recommended to prevent auto-oxidation.[3] A common antioxidant used for this purpose is butylated hydroxytoluene (BHT).

Q5: What are the general recommendations for the stability of eicosanoids in different biological samples?

While specific quantitative stability data for this compound is limited, the following tables provide general recommendations for the storage of biological samples intended for eicosanoid analysis, based on best practices for maintaining the stability of similar lipid mediators.

Data Presentation: Eicosanoid Stability in Biological Samples

Disclaimer: The following data is based on general recommendations for eicosanoids and may not represent the exact stability of this compound. It is crucial to validate storage conditions for your specific experimental setup.

Table 1: Stability of Eicosanoids in Plasma/Serum

Storage TemperatureDurationRecommendationPotential Issues
Room Temperature (20-25°C)< 4 hoursProcess immediately.Rapid degradation.
4°C< 48 hoursSuitable for short-term processing.Degradation may occur.[1]
-20°CUp to 1 monthAcceptable for short-term storage.Increased risk of degradation over time.[1]
-80°C> 1 month (Years)Recommended for long-term storage. [1]Minimal degradation.

Table 2: Stability of Eicosanoids in Urine

Storage TemperatureDurationRecommendationPotential Issues
Room Temperature (22°C)< 24 hoursProcess as soon as possible.Significant metabolite changes after 24h.[4][5]
4°CUp to 48 hoursStable for short-term storage without preservatives.[4][5]Minimal changes observed.
-20°CMonthsSuitable for mid-term storage.Longer-term stability may be compromised compared to -80°C.[6]
-40°CUp to 10 yearsStable for long-term storage.[6][7]Data available for other arachidonic acid metabolites.[6][7]
-80°CYearsRecommended for long-term storage. Optimal for preserving metabolite integrity.

Table 3: Stability of Eicosanoids in Tissue Homogenates

Storage TemperatureDurationRecommendationPotential Issues
4°C< 2 hoursProcess immediately after homogenization.Significant metabolic changes can occur quickly.[8]
-20°CWeeks to MonthsAcceptable for short to mid-term storage.Risk of degradation increases with time.
-80°CYearsRecommended for long-term storage. [9]Preserves DNA, RNA, and proteins well.[9]
-150°C (Vapor Phase LN₂)DecadesIdeal for very long-term archival.Considered the gold standard for preserving tissue integrity.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Concentrations

Possible CauseTroubleshooting Steps
Improper Storage Ensure samples are consistently stored at -80°C for long-term stability. Avoid storage at -20°C for extended periods.[1]
Multiple Freeze-Thaw Cycles Aliquot samples into single-use vials upon collection to avoid repeated thawing of the entire sample.[1]
Oxidative Degradation Add an antioxidant like BHT to the collection tubes and during sample processing. Keep samples on ice during handling.
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the sample is adjusted to ~3.5-4.0 before loading onto the C18 cartridge.[3] Use a deuterated internal standard (e.g., this compound-d8) to account for extraction variability.
Matrix Effects Matrix effects can suppress or enhance the this compound signal during LC-MS/MS analysis. Use a stable isotope-labeled internal standard to compensate for these effects. Perform a post-extraction spike experiment to quantify the extent of matrix effects.

Issue 2: High Variability Between Replicates

Possible CauseTroubleshooting Steps
Inconsistent Sample Handling Standardize the time between sample collection, processing, and freezing. Ensure all samples are thawed under the same conditions (e.g., on ice).
Inconsistent Extraction Procedure Ensure consistent execution of the extraction protocol for all samples. Use an automated liquid handler for extractions if available.
LC-MS/MS System Instability Check for fluctuations in system pressure, retention time shifts, or changes in peak shape. Perform system suitability tests before running samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol provides a general guideline for the extraction of this compound from plasma or serum.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727), Acetonitrile, Ethyl Acetate, Water (LC-MS grade)

  • Formic Acid or Acetic Acid

  • Internal Standard (e.g., this compound-d8)

  • Centrifuge, SPE Vacuum Manifold, Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma/serum samples on ice.

    • To 500 µL of plasma/serum, add the internal standard.

    • Acidify the sample to a pH of ~3.5-4.0 with dilute formic acid or acetic acid.

    • Centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of acidified water (pH ~3.5-4.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of acidified water, followed by 2 mL of 10% methanol in acidified water.

  • Elution:

    • Dry the cartridge under vacuum.

    • Elute this compound with 2 mL of ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/water, 50:50 v/v).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from established methods for the analysis of lipids in urine.[8]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol, Water (LC-MS grade)

  • Acetic Acid

  • Internal Standard (e.g., d8-12(S)-HETE)

  • Centrifuge, SPE Vacuum Manifold, Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature and vortex.

    • Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

    • To a 3 mL aliquot of the supernatant, add the internal standard.

    • Add 20 µL of acetic acid to acidify the sample.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[8]

    • Load the pre-treated urine sample onto the cartridge.

    • Wash with 5 mL of water, then 3 mL of 5% methanol in water.[8]

    • Dry the sorbent under vacuum for 5-10 minutes.

    • Elute the analytes with 4 mL of methanol.[8]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenates

This protocol is a general guideline and may need optimization for specific tissue types.[3]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Homogenization buffer (e.g., PBS with BHT)

  • Methanol, Acetonitrile, Ethyl Acetate, Water (LC-MS grade)

  • Formic Acid or Acetic Acid

  • Internal Standard (e.g., this compound-d8)

  • Tissue Homogenizer, Centrifuge, SPE Vacuum Manifold, Nitrogen Evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a homogenization tube with 1 mL of ice-cold homogenization buffer containing an antioxidant.[3]

    • Add the internal standard.

    • Homogenize the tissue on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[3]

    • Collect the supernatant and adjust the pH to ~3.5-4.0.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of acidified water (pH 3.5-4.0).[3]

    • Slowly load the acidified supernatant onto the cartridge.

    • Wash with 5 mL of acidified water, followed by 5 mL of 10% methanol in acidified water.[3]

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute this compound with 5 mL of ethyl acetate.[3]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

G Hypothesized this compound Signaling Pathway in Endothelial Cells cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects GPCR Putative GPCR PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Activates RhoA RhoA-GTP (Active) PKC->RhoA Promotes activation of Inflammation Inflammation PKC->Inflammation ROCK ROCK RhoA->ROCK Activates RhoA->Inflammation MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylates StressFibers Stress Fiber Formation MLC_P->StressFibers extracellular This compound extracellular->GPCR Binds to Permeability Increased Permeability StressFibers->Permeability

Caption: Hypothesized this compound signaling pathway in endothelial cells.

G General Experimental Workflow for this compound Analysis cluster_collection Sample Collection & Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Collection Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard (e.g., this compound-d8) Collection->Add_IS Homogenization Homogenization (for tissue) Add_IS->Homogenization Acidification Acidification (pH 3.5-4.0) Add_IS->Acidification Homogenization->Acidification Condition Condition C18 Cartridge Acidification->Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute this compound Wash->Elute Drydown Evaporate Solvent Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in 18-HETE Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor peak shape during the chromatographic analysis of 18-hydroxyeicosatetraenoic acid (18-HETE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue in this compound analysis.[1][2] The primary causes include:

  • Secondary Interactions: Unwanted interactions between the acidic this compound molecule and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[3][4][5]

  • Mobile Phase pH: If the mobile phase pH is not acidic enough, this compound can interact more strongly with the stationary phase, leading to tailing.[3][6]

  • Column Contamination: Accumulation of matrix components from biological samples on the column can distort peak shape.[6][7]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3][5]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the column, resulting in tailing.[5][6][8]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often caused by:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak fronting.[5][7] It is recommended to reconstitute the final sample extract in a solvent with a composition similar to the initial mobile phase.[7]

  • Column Overload: Injecting too much sample can also lead to peak fronting.[6][9] Try diluting the sample or injecting a smaller volume.[6]

  • Column Collapse: A void at the head of the column or a collapsed packing bed can cause peak distortion, including fronting.[4][10]

Q3: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase plays a critical role in achieving a good peak shape for this compound. Key considerations include:

  • pH: Since this compound is an acidic compound, acidifying the mobile phase with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) generally improves peak shape by minimizing interactions with the stationary phase.[6]

  • Solvent Strength: An inadequate solvent strength can lead to broad peaks as the analyte spends more time interacting with the stationary phase.[2] Conversely, a solvent that is too strong can cause poor retention and peak fronting.

  • Buffer: Using a buffer can help stabilize the pH of the mobile phase and improve peak symmetry.[3]

Q4: Can my sample preparation method impact peak shape?

Yes, improper sample preparation can lead to poor peak shape. For instance, insufficient cleanup can result in matrix components co-eluting with this compound, causing peak distortion and ion suppression in LC-MS/MS analysis.[7][11] Optimizing solid-phase extraction (SPE) protocols, including the choice of sorbent and the wash and elution steps, is crucial for removing interferences.[11][12]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in this compound chromatography.

Step 1: Evaluate the Column

  • Action: Inspect the column for any signs of contamination or degradation.[7] If a guard column is in use, remove it and re-run the analysis to see if the peak shape improves.[13]

  • Rationale: A contaminated or old column is a common source of peak tailing.[7][14]

Step 2: Optimize Mobile Phase pH

  • Action: Ensure the mobile phase is sufficiently acidic. If not already in use, add a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase.[6]

  • Rationale: An acidic mobile phase will ensure this compound is in its protonated form, reducing its interaction with residual silanol groups on the column.[1]

Step 3: Check for Sample Overload

  • Action: Dilute your sample and inject a smaller volume.[6]

  • Rationale: If the peak shape improves with a lower concentration, the column was likely overloaded.[15]

Step 4: Assess Sample Solvent

  • Action: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[7]

  • Rationale: A strong sample solvent can cause peak distortion.[5]

Step 5: Minimize Extra-Column Volume

  • Action: Use tubing with a narrow internal diameter and keep the length as short as possible between the injector, column, and detector.[3]

  • Rationale: Reducing dead volume minimizes peak broadening.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Samples

This protocol provides a general methodology for extracting this compound from biological matrices like plasma or urine.

  • Sample Pre-treatment: Acidify the sample to a pH of around 3-4 with a suitable acid. This ensures that this compound is in its protonated form for better retention on the SPE sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol (B129727) followed by equilibration with acidified water. Do not let the sorbent bed go dry.[11]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.[11]

  • Washing:

    • Wash the cartridge with acidified water to remove polar interferences.[11]

    • Wash the cartridge with a non-polar solvent like hexane (B92381) to remove neutral lipids.[11]

  • Elution: Elute this compound from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate.[11][12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC analysis.[12]

Data Presentation

Parameter Potential Cause of Poor Peak Shape Recommended Action
Peak Tailing Secondary interactions with stationary phaseOperate at a lower pH; use a highly deactivated (end-capped) column.[1]
Column overloadReduce sample concentration or injection volume.[6][8]
Column contaminationFlush the column with a strong solvent or replace it.[7]
Peak Fronting Sample solvent stronger than mobile phaseReconstitute sample in a solvent similar to the initial mobile phase.[7]
Column overloadReduce sample concentration or injection volume.[6]
Column bed deformationReplace the column.[1]
Broad Peaks Inadequate solvent strengthOptimize the mobile phase composition.[2]
Extra-column volumeUse shorter, narrower tubing.[3]
Temperature fluctuationsUse a column oven to maintain a stable temperature.[6][16]

Visualizations

Troubleshooting_Workflow start Poor this compound Peak Shape check_peak_shape Identify Peak Anomaly (Tailing, Fronting, Broad?) start->check_peak_shape is_tailing Peak Tailing? check_peak_shape->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Interactions - Column Contamination - Sample Overload - Mobile Phase pH is_tailing->tailing_causes Yes is_broad Broad Peak? is_fronting->is_broad No fronting_causes Potential Causes: - Sample Solvent Mismatch - Column Overload - Column Void is_fronting->fronting_causes Yes broad_causes Potential Causes: - Low Solvent Strength - Extra-Column Volume - Temperature Fluctuation is_broad->broad_causes Yes end Good Peak Shape is_broad->end No/Other Issue tailing_solutions Solutions: - Lower Mobile Phase pH - Use End-capped Column - Clean/Replace Column - Reduce Sample Load tailing_causes->tailing_solutions fronting_solutions Solutions: - Match Sample Solvent to Mobile Phase - Reduce Sample Load - Replace Column fronting_causes->fronting_solutions broad_solutions Solutions: - Optimize Mobile Phase - Minimize Tubing Length - Use Column Oven broad_causes->broad_solutions tailing_solutions->end fronting_solutions->end broad_solutions->end

Caption: Troubleshooting workflow for poor this compound peak shape.

SPE_Workflow start Start SPE condition Condition SPE Cartridge (Methanol then Acidified Water) start->condition load Load Acidified Sample condition->load wash1 Wash with Acidified Water (Remove Polar Interferences) load->wash1 wash2 Wash with Hexane (Remove Neutral Lipids) wash1->wash2 elute Elute this compound (Ethyl Acetate or Methyl Formate) wash2->elute dry_reconstitute Evaporate and Reconstitute (In Initial Mobile Phase) elute->dry_reconstitute end Ready for LC Analysis dry_reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Technical Support Center: Optimizing Mass Spectrometry Fragmentation of 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry (MS) fragmentation of 18-hydroxyeicosatetraenoic acid (18-HETE).

Troubleshooting Guides

Encountering issues during the analysis of this compound is common. The following guides in a question-and-answer format address specific problems you may encounter during your experiments.

Issue 1: Low or No this compound Signal

Question: I am not seeing a signal for this compound, or the signal is very weak. What are the possible causes and solutions?

Answer:

Low or no signal for this compound can stem from several factors, from sample preparation to instrument settings. A systematic check of the following is recommended:

  • Sample Degradation: Eicosanoids like this compound are prone to degradation. It is crucial to handle samples appropriately.

    • Solution: Always keep samples on ice during preparation and at 4°C in the autosampler.[1] For long-term storage, -80°C is recommended.[1] Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent.[1]

  • Inefficient Extraction: Poor recovery of this compound from the sample matrix is a common issue.

    • Solution: Optimize your solid-phase extraction (SPE) protocol. Ensure the sample is acidified to approximately pH 3.5 before loading onto a C18 or Strata-X SPE column to ensure this compound is in its protonated form for better retention.[2] Use a vacuum manifold for consistent flow rates during sample loading and elution.[2]

  • Incorrect Mass Spectrometry Parameters: The mass spectrometer might not be set up correctly to detect this compound.

    • Solution: Verify your MRM transitions. For this compound, the precursor ion ([M-H]⁻) is m/z 319.2.[2] Confirm the product ions and optimize the collision energy by infusing a pure standard.[1] Ensure the mass spectrometer is in negative electrospray ionization (ESI) mode.[2]

  • Ion Source Contamination: A dirty ion source can significantly suppress the signal.

    • Solution: Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.[1]

Issue 2: Poor Peak Shape and Retention Time Shifts

Question: My this compound peak is tailing or fronting, and the retention time is not consistent between injections. How can I fix this?

Answer:

Poor chromatography can compromise the quality of your data. Here are the common culprits and their solutions:

  • Column Issues: The analytical column may be degraded or contaminated.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

  • Mobile Phase Problems: Inconsistent mobile phase composition or pH can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase using high-purity solvents and ensure it is properly mixed and degassed.[1] Using a column oven will help maintain a stable temperature and consistent retention times.[1]

  • Sample Solvent Mismatch: The solvent used to reconstitute the final extract may be incompatible with the initial mobile phase conditions.

    • Solution: Reconstitute your dried sample extract in a solvent that is similar in composition to the starting mobile phase of your LC gradient.[1]

Issue 3: Inconsistent Results and High Variability

Question: I am observing high variability in my results between replicate injections of the same sample. What could be the cause?

Answer:

Inconsistent results can undermine the reliability of your study. Here are some factors to investigate:

  • Autosampler Issues: Variability in injection volume can lead to inconsistent peak areas.

    • Solution: Check the autosampler for air bubbles in the syringe and ensure it is properly calibrated. Implement a needle wash step with a strong solvent between injections to prevent carryover.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability.

    • Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8. The SIL-IS will be affected by matrix effects in the same way as the analyte, allowing for accurate correction.

  • Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol can introduce errors.

    • Solution: Ensure that the sample preparation, particularly the SPE steps, is performed consistently and precisely for all samples.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions and collision energies for this compound?

A1: The precursor ion for this compound in negative ESI mode is [M-H]⁻ at m/z 319.2.[2] The product ions and optimal collision energies should be empirically determined by infusing a pure standard of this compound into the mass spectrometer. However, based on literature and the fragmentation of similar HETEs, common product ions arise from the loss of water (H₂O) and carbon dioxide (CO₂).[3] Some reported product ions for HETEs include those resulting from cleavage alpha to the hydroxyl group and adjacent to double bonds.[3][4]

Precursor Ion (m/z)Product Ions (m/z) - ExamplesCollision Energy (eV)
319.2301.2 ([M-H-H₂O]⁻)Should be optimized empirically
319.2257.2 ([M-H-H₂O-CO₂]⁻)Should be optimized empirically
319.2Other characteristic fragmentsShould be optimized empirically

Note: The fragmentation pattern and optimal collision energies can vary between different mass spectrometer instruments.

Q2: How can I troubleshoot unexpected peaks in my mass spectrum?

A2: Unexpected peaks can arise from several sources:

  • In-source Fragmentation: Labile molecules can fragment in the ion source before entering the mass analyzer. To check for this, gradually decrease the fragmentor or cone voltage. If the intensity of the unexpected peak decreases while the molecular ion increases, it is likely an in-source fragment.[5]

  • Contaminants: Peaks may originate from contaminants in your solvents, sample tubes, or the LC-MS system itself. Running a blank injection of your mobile phase can help identify system-related contaminants.

  • Adduct Formation: this compound can form adducts with ions present in the mobile phase, such as sodium ([M+Na-2H]⁻) or other mobile phase modifiers.

Q3: What is the proposed signaling pathway for this compound?

A3: this compound is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[6] While its signaling pathway is not as well-characterized as other HETEs, it is thought to act as an extracellular signaling molecule by binding to a putative G-protein coupled receptor (GPCR) on the cell surface.[6] This is hypothesized to activate phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway.[6] This pathway can influence vascular tone, inflammation, and endothelial barrier function.[6] this compound may also modulate the activity of ion channels.[3]

Q4: Can you provide a detailed experimental protocol for this compound analysis?

A4: The following is a general protocol for the extraction and analysis of this compound from plasma. It should be optimized for your specific application and instrumentation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Deionized Water

  • Ethyl Acetate

  • Hexane (B92381)

  • 2M Hydrochloric Acid (HCl)

  • Stable isotope-labeled internal standard (e.g., this compound-d8)

  • Nitrogen evaporator or centrifugal vacuum evaporator

Procedure:

  • Sample Preparation: To 1 mL of plasma, add the internal standard. Acidify the sample to pH 3.5 by adding approximately 50 µL of 2M HCl.[2] Vortex and let it stand at 4°C for 15 minutes. Centrifuge to remove any precipitate.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[2]

  • Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge at a flow rate of approximately 0.5 mL/min.[2]

  • Washing:

    • Wash the cartridge with 10 mL of deionized water.[2]

    • Wash with 10 mL of 15% methanol in water.[2]

    • Wash with 10 mL of hexane to remove non-polar lipids.[2]

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.[2]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <3 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B (e.g., 30-40%) and ramp up to a high percentage (e.g., 95-100%) over 10-20 minutes to resolve this compound from other eicosanoid isomers.[7]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: 40°C.

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI).[7]

  • Scan Type: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • This compound: Precursor m/z 319.2 → Product ion(s) to be optimized.

    • This compound-d8 (Internal Standard): Precursor m/z and product ion(s) specific to the deuterated standard.

  • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for maximal signal intensity of this compound.[1]

Visualizations

Caption: Proposed signaling pathway of this compound.

LC_MS_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound-d8) Sample->Spike_IS Acidify Acidify to pH 3.5 Spike_IS->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Dry_Reconstitute Dry and Reconstitute SPE->Dry_Reconstitute LC_Separation UHPLC Separation (C18 column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis by LC-MS/MS.

References

Technical Support Center: Minimizing Ion Suppression for 18-HETE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quantification of 18-hydroxyeicosatetraenoic acid (18-HETE) by LC-MS/MS, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[3][4] Given that this compound is often present at low physiological concentrations, even minor ion suppression can lead to underestimation or failure to detect the analyte.[5]

Q2: What are the primary causes of ion suppression in this compound analysis?

A2: The most common culprits for ion suppression in the analysis of this compound and other eicosanoids in biological matrices are phospholipids. These abundant lipids from cell membranes often co-extract with this compound and can co-elute during chromatographic separation, interfering with the ionization process. Other matrix components like salts and proteins can also contribute to ion suppression.[6]

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: A widely used method to qualitatively assess ion suppression is the post-column infusion experiment.[3][7][8] In this technique, a constant flow of an this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected onto the column. Any dip in the constant signal of the this compound standard indicates a region of ion suppression at that specific retention time.[9][10] If the retention time of your this compound peak coincides with one of these suppression zones, your quantification is likely affected.

Q4: What is the most effective way to compensate for ion suppression?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) , such as this compound-d8, is the gold standard for correcting ion suppression.[8][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[11][12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[12]

Troubleshooting Guide: Low or Inconsistent this compound Signal

This guide provides a systematic approach to troubleshooting common issues related to low or variable this compound signals, often stemming from ion suppression.

Symptom Potential Cause Troubleshooting Steps & Recommendations
Low this compound Signal Intensity 1. Significant Ion Suppression - Assess Matrix Effects: Perform a post-column infusion experiment to identify ion suppression zones.[3]- Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or a dedicated phospholipid removal technique.[1][13]- Optimize Chromatography: Modify the LC gradient to separate this compound from the regions of ion suppression.[3]
2. Inefficient Extraction - Review SPE Protocol: Ensure proper conditioning, loading, washing, and elution steps are followed. The wash solvent may be too strong, or the elution solvent too weak.[3][6]- Optimize LLE Conditions: Adjust the pH of the aqueous phase to acidic conditions to improve the extraction of this compound into the organic solvent.[3]
3. Analyte Degradation - Work on Ice: Perform all sample preparation steps at low temperatures to minimize enzymatic degradation.[8]- Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.[8]- Prompt Analysis: Analyze samples as quickly as possible after preparation and store them at -80°C for long-term stability.[8][9]
Inconsistent this compound Signal 1. Variable Matrix Effects - Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression.[8][11]- Standardize Sample Collection: Ensure consistent sample handling and storage procedures to minimize variability in the sample matrix.[9]
2. Inconsistent Sample Preparation - Automate Extraction: If possible, use an automated system for SPE to ensure consistent flow rates and processing times.[6]- Ensure Complete Solvent Evaporation and Reconstitution: Inconsistent volumes during the final reconstitution step can lead to significant variability.
Poor Peak Shape (Tailing or Fronting) 1. Column Issues - Column Contamination: Use a guard column and ensure adequate sample cleanup to protect the analytical column.- Column Degradation: If the problem persists with a new column, investigate other potential causes.[8]
2. Incompatible Solvents - Reconstitution Solvent: Ensure the final sample extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.[8]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a methanolic solution containing the stable isotope-labeled internal standard (e.g., this compound-d8).

    • Acidify the sample by adding 10 µL of 1% formic acid in water.

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove less polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Parameters for this compound Quantification

The following are typical starting parameters that should be optimized for your specific instrument.

Parameter Typical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 319.2 for this compound
Product Ions (Q3) Typically, two abundant and specific fragment ions are chosen for quantification and qualification (e.g., m/z 115, 167, 219). These must be determined empirically.[8]
Internal Standard This compound-d8 (Precursor Ion: m/z 327.2)

Visualizing the Workflow and Concepts

Troubleshooting Workflow for Low this compound Signal cluster_symptoms Symptom cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions low_signal Low or Inconsistent This compound Signal check_is Check Internal Standard (SIL-IS) Performance low_signal->check_is check_system Verify LC-MS/MS System Suitability low_signal->check_system ion_suppression Ion Suppression check_is->ion_suppression extraction_issues Inefficient Extraction check_system->extraction_issues degradation Analyte Degradation check_system->degradation improve_cleanup Improve Sample Cleanup (SPE, PLR) ion_suppression->improve_cleanup optimize_lc Optimize Chromatography ion_suppression->optimize_lc optimize_extraction Optimize Extraction Protocol (Solvents, pH) extraction_issues->optimize_extraction use_antioxidants Use Antioxidants & Cold Chain degradation->use_antioxidants

Caption: A logical workflow for troubleshooting low this compound signals.

This compound Biosynthesis and Signaling Pathway cluster_biosynthesis Biosynthesis cluster_signaling Hypothesized Signaling in Endothelial Cells membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Releases aa Arachidonic Acid (AA) pla2->aa cyp Cytochrome P450 (CYP) Enzymes aa->cyp Metabolizes hete18 This compound cyp->hete18 gpcr Putative GPCR hete18->gpcr Binds to plc PLC gpcr->plc Activates pkc PKC plc->pkc Activates rhoa RhoA/ROCK Pathway pkc->rhoa Activates effects Downstream Effects (e.g., Vasodilation, Inflammation) rhoa->effects

Caption: Biosynthesis of this compound and its proposed signaling cascade.

References

dealing with co-eluting interferences in 18-HETE analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18-hydroxyeicosatetraenoic acid (18-HETE) analysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges related to co-eluting interferences during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and why are they a significant problem in this compound analysis?

A1: Co-eluting interferences are compounds that exit the chromatography column at the same time as the analyte of interest, this compound. This results in overlapping chromatographic peaks.[1][2] This is a major issue in quantitative analysis because it can lead to an overestimation of the this compound concentration, compromising the accuracy and reliability of the results.[1] The immense structural similarity among different lipid species, especially isomers, makes them prone to co-elution.[1]

Q2: What are the most common sources of co-elution in this compound analysis?

A2: The most common sources of co-elution stem from the structural similarity of this compound to other endogenous lipids:

  • Positional Isomers: Other HETE isomers (e.g., 5-HETE, 12-HETE, 15-HETE) have the same mass and similar chemical properties, making them difficult to separate chromatographically.[1][3]

  • Enantiomers: this compound exists as two chiral enantiomers, (R)-18-HETE and (S)-18-HETE.[4] These molecules are mirror images and are notoriously difficult to separate on standard reversed-phase columns, requiring specialized chiral stationary phases.[4]

  • Isobaric Species: These are different lipid molecules that have the same nominal mass as this compound but a different elemental composition. High-resolution mass spectrometry is often required to distinguish them.[1][5]

  • Matrix Components: Complex biological samples (e.g., plasma, urine) contain numerous lipids and other molecules that can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer.[6][7]

Q3: How can I detect co-eluting peaks in my chromatogram?

A3: Detecting co-elution requires a careful examination of your data. Look for these primary indicators:

  • Asymmetrical Peak Shapes: Instead of a sharp, symmetrical Gaussian peak, you may observe peak shouldering (a bump on the side of the peak), broad peaks, or split peaks.[2][8]

  • Mass Spectrometry (MS) Analysis: If you are using an MS detector, you can assess peak purity by examining the mass spectra across the chromatographic peak. A change in the mass spectral profile from the beginning to the end of the peak is a strong indication of co-elution.[2][5]

  • Diode Array Detector (DAD) Analysis: For UV-active compounds, a DAD can compare UV-Vis spectra across the peak. If the spectra are not identical, the peak is impure.[2][8]

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to diagnosing and resolving co-elution issues in your this compound analysis workflow. It is recommended to change only one parameter at a time to systematically evaluate its effect.[1]

G cluster_step1 Chromatographic Optimization cluster_step2 Sample Cleanup cluster_step3 Detection Strategy start Start: Co-elution Suspected (Asymmetric Peaks, Inconsistent MS Spectra) step1 Step 1: Optimize LC Method start->step1 opt_gradient A. Modify Mobile Phase Gradient (Shallower Gradient) step1->opt_gradient step2 Step 2: Enhance Sample Preparation opt_spe Optimize SPE Wash/Elution Steps step2->opt_spe step3 Step 3: Utilize Advanced Detection opt_ms Use High-Resolution MS (HRMS) or specific MRM transitions step3->opt_ms end_resolved End: Resolution Achieved end_unresolved End: Consult Advanced Methods (e.g., Ion Mobility, 2D-LC) opt_temp B. Adjust Column Temperature res_check1 Resolution Improved? opt_gradient->res_check1 opt_column C. Change Stationary Phase (e.g., C30, Chiral Column) res_check2 Resolution Improved? opt_spe->res_check2 res_check3 Resolution Improved? opt_ms->res_check3 res_check1->step2 No res_check1->end_resolved Yes res_check2->step3 No res_check2->end_resolved Yes res_check3->end_resolved Yes res_check3->end_unresolved No

Caption: A workflow for troubleshooting co-elution in this compound analysis.

Problem 1: My this compound peak is broad and shows shouldering, suggesting co-elution with a positional isomer.

Solution: This indicates that the chromatographic selectivity is insufficient. Focus on optimizing the Liquid Chromatography (LC) method.

  • Modify the Mobile Phase Gradient: A shallower gradient (a slower increase in the strong organic solvent) provides more time for compounds to interact with the stationary phase, often improving the separation of closely eluting isomers.[8]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Systematically testing a range of temperatures (e.g., 30°C, 40°C, 50°C) can reveal an optimum for separating HETE isomers.[8][9]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column is a powerful solution. For HETE isomers, switching from a standard C18 column to a C30 column can improve resolution due to enhanced shape selectivity.[5]

Table 1: Effect of LC Column Choice on HETE Isomer Resolution (Illustrative Data)

Parameter Standard C18 Column C30 Column Chiral Column (e.g., Chiralcel OD-H)
Resolution (Rs) between 15-HETE and this compound 1.2 (Partial Overlap) 1.8 (Baseline Separated) 1.1 (Poor Separation)
Resolution (Rs) between (R)-18-HETE and (S)-18-HETE 0 (Co-elution) 0 (Co-elution) >1.5 (Baseline Separated)

| Primary Separation Principle | Hydrophobicity | Shape Selectivity & Hydrophobicity | Stereospecific Interactions |

Problem 2: I suspect co-elution of (R)- and (S)-18-HETE enantiomers.

Solution: Standard reversed-phase columns cannot separate enantiomers. You must use a chiral stationary phase (CSP).

  • Employ Chiral HPLC: Chiral columns, such as those with polysaccharide-based selectors, create transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation.[4]

Table 2: Illustrative Chiral Separation Conditions for this compound Enantiomers

Parameter Condition
Column Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase n-hexane/isopropanol/trifluoroacetic acid (90:10:0.1, v/v/v)[4]
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV (235 nm) or Mass Spectrometry

| Expected Outcome | Two distinct peaks for (R)-18-HETE and (S)-18-HETE |

Problem 3: My results are inconsistent, and I suspect co-elution from matrix components.

Solution: This points to a need for more rigorous sample preparation to remove interfering substances before analysis. Solid-Phase Extraction (SPE) is a critical step for cleaning up complex biological samples.[10][11]

  • Optimize SPE Protocol: Fine-tune the wash and elution steps of your SPE protocol. A more aggressive wash step (e.g., with a slightly higher percentage of organic solvent) can remove less polar interferences, while a highly specific elution solvent will selectively recover your analyte.[10][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for purifying this compound from a plasma matrix to reduce interferences.[10][13]

  • Sample Pre-treatment: Thaw 1 mL of plasma on ice. Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation and an internal standard (e.g., this compound-d8) to correct for extraction variability.[10] Acidify the sample to ~pH 3.5 with formic acid.[10]

  • Cartridge Conditioning: Use a C18 SPE cartridge. Condition by washing with 3 mL of methanol (B129727), followed by 3 mL of water.[10]

  • Sample Loading: Load the acidified plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities. Follow with a wash of 3 mL of 15% methanol in water to remove less polar interferences.[10]

  • Elution: Elute this compound with 3 mL of methanol or ethyl acetate (B1210297) into a clean tube.[10]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[13]

G sample 1. Plasma Sample (+ Antioxidant, Internal Standard, Acid) load 3. Load Sample sample->load condition 2. Condition C18 SPE Cartridge (Methanol -> Water) condition->load wash1 4. Wash 1: Water (Removes Polar Impurities) load->wash1 wash2 5. Wash 2: 15% Methanol (Removes Less Polar Impurities) wash1->wash2 elute 6. Elute this compound (Methanol or Ethyl Acetate) wash2->elute dry 7. Dry Down & Reconstitute elute->dry analysis 8. LC-MS/MS Analysis dry->analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol describes a typical method for the sensitive and specific quantification of this compound.[13]

  • Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[13]

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient runs from 30-40% B to 95-100% B over 10-15 minutes to resolve HETE isomers.[13]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode.[13][14]

  • Detection: Multiple Reaction Monitoring (MRM) is used for high specificity.[13]

    • Precursor Ion (Q1): m/z 319.2 for [M-H]⁻ of this compound.[13]

    • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 245) is monitored. The specific transition should be optimized experimentally.

Signaling Pathway Visualization

This compound is a metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) enzyme pathway. Its formation is a key step in various physiological and pathophysiological processes.

G cluster_pathways Metabolic Pathways AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 Free_AA Free Arachidonic Acid PLA2->Free_AA COX COX Enzymes Free_AA->COX LOX LOX Enzymes Free_AA->LOX CYP Cytochrome P450 (CYP) Enzymes Free_AA->CYP Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETEs HETEs (including this compound) & EETs CYP->HETEs

Caption: Biosynthesis of eicosanoids, including this compound, from arachidonic acid.

References

Technical Support Center: Optimizing 18-HETE Recovery from Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-hydroxyeicosatetraenoic acid (18-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the recovery of this compound during solid-phase extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during solid-phase extraction?

Low recovery of this compound during SPE can be attributed to several critical factors throughout the extraction process. The most prevalent issues include:

  • Improper Sorbent Selection: The choice of sorbent material is crucial. This compound is a relatively nonpolar, acidic lipid, which makes reversed-phase sorbents like C18 or mixed-mode sorbents the most suitable options.[1] Using a sorbent with an inappropriate retention mechanism is a principal cause of poor recovery.[1]

  • Suboptimal pH Conditions: The pH of the sample, as well as the wash and elution solvents, is critical for the successful recovery of acidic analytes like this compound.[1] It is essential to acidify the sample to a pH of approximately 3.5 to ensure that this compound is in its protonated, less polar form, which promotes its retention on reversed-phase sorbents.[1][2]

  • Inappropriate Wash and Elution Solvents: A wash solvent that is too strong can cause premature elution of this compound from the SPE cartridge.[1] Conversely, an elution solvent that is too weak will lead to incomplete recovery.[1]

  • High Flow Rate: If the sample, wash, or elution solvents are applied at an excessively high flow rate, it can impede the efficient interaction between this compound and the sorbent material, resulting in diminished retention or incomplete elution.[1][3]

  • Analyte Instability: Like other lipids, this compound can be prone to degradation, particularly with extended exposure to harsh pH conditions, elevated temperatures, or light.[1]

Q2: How can I improve the recovery of this compound during liquid-liquid extraction (LLE)?

Low recovery in LLE is often associated with the partitioning of this compound between the aqueous and organic phases. Here are some recommendations to enhance recovery:

  • Optimize Solvent Choice: The selection of the organic solvent is of utmost importance. A solvent that is immiscible with the aqueous phase and in which this compound exhibits high solubility should be chosen. Ethyl acetate (B1210297) and diethyl ether are frequently used for the extraction of eicosanoids.[1]

  • Adjust pH: Similar to SPE, acidifying the aqueous sample to a pH below the pKa of this compound will protonate the carboxylic acid group. This makes the molecule more nonpolar and favors its partitioning into the organic solvent.[1]

  • Prevent Emulsion Formation: Emulsions are a common issue in LLE that can trap the analyte and result in poor recovery.[1] To minimize the formation of emulsions, it is advisable to use gentle mixing, such as inverting the tube, instead of vigorous vortexing.[1]

Q3: What are the best practices for sample collection and storage to maintain this compound stability?

The stability of this compound in biological samples is critical for accurate quantification.[1] The following are best practices to ensure its integrity:

  • Prompt Processing: Process samples as quickly as possible after collection to minimize both enzymatic and non-enzymatic degradation of this compound.[1]

  • Proper Storage Temperature: For long-term storage, it is recommended to store samples at -80°C to minimize degradation.[1][4] While 4°C is acceptable for short-term storage, prolonged storage at this temperature should be avoided.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of lipids.[1][4] It is advisable to aliquot samples into smaller volumes before freezing to avoid this.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the solid-phase extraction of this compound.

Low Recovery of this compound
Potential Cause Recommended Solution(s)
Analyte found in the flow-through (load fraction) Incorrect sorbent choice (e.g., wrong polarity).[1] Select a reversed-phase (e.g., C18) or a suitable mixed-mode sorbent for this compound.[1] The sample solvent is too strong.[1] Dilute the sample with a weaker solvent before loading.[1] The sorbent bed dried out before sample loading.[1] Re-condition and re-equilibrate the cartridge immediately before loading the sample.[1] Cartridge overload.[1] Reduce the sample amount or use a cartridge with a higher sorbent capacity.[1]
Analyte found in the wash fraction The wash solvent is too strong.[1] Use a weaker wash solvent (e.g., a lower percentage of organic solvent).[1] Incorrect pH of the wash solvent.[1] Ensure the wash solvent maintains the acidic pH to keep this compound protonated and retained.[1]
Analyte not detected in flow-through, wash, or elution fractions The analyte is strongly retained on the sorbent.[1] Increase the strength of the elution solvent (e.g., a higher percentage of organic solvent, add a modifier like ammonium (B1175870) hydroxide).[1] Insufficient elution volume.[1][2] Increase the volume of the elution solvent.[1] Analyte degradation on the column.[5] Minimize the time the sample is on the cartridge and consider using milder conditions.[5]
Inconsistent recovery between samples Inconsistent sample loading or elution flow rates.[1] Use a vacuum manifold or automated system for consistent flow rates.[1] Particulate matter in the sample clogging the cartridge.[1][2] Centrifuge or filter samples before loading.[1] Variable matrix effects.[1] Optimize the wash steps to remove interfering substances.[1]

Illustrative Recovery Data

The following table presents typical recovery data for various lipids from biological matrices using different extraction techniques. Note that these are illustrative values, and actual recoveries for this compound may vary depending on the specific protocol and matrix.

Analyte ClassMatrixExtraction MethodSorbent/SolventTypical Recovery (%)
SteroidsPlasmaSupported Liquid Extraction (SLE)Dichloromethane:Isopropanol>85%[1]
BenzodiazepinesUrineSolid-Phase ExtractionMixed-Mode Cation Exchange76 - 102%[1]
DextromethorphanPlasmaSolid-Phase ExtractionC1887.4%[1][6]
18-hydroxycortisolUrineSolid-Phase ExtractionNot specified98.0 - 103.7%[1]
Organic AcidsUrineSolid-Phase ExtractionNot specified~84%[1]
Organic AcidsUrineLiquid-Liquid ExtractionNot specified~77%[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol provides a general procedure for the extraction of this compound from plasma or serum using a C18 reversed-phase SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • Methanol (B129727) (LC-MS grade)

  • Deionized Water

  • Formic Acid or Acetic Acid

  • Ethyl Acetate or Methyl tert-butyl ether (MTBE)

  • Internal Standard (e.g., deuterated this compound)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or serum, add the internal standard. Add 3 mL of methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Dilute the supernatant with 4 mL of deionized water and acidify to pH ~3.5 with formic acid.[1]

  • SPE Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of deionized water. Do not allow the sorbent to go dry.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).[1]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts, followed by 3 mL of 15% methanol in water to remove polar interferences.[1]

  • Elution: Dry the cartridge under vacuum for 5 minutes. Elute this compound with 2 x 1.5 mL of ethyl acetate or MTBE.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction of this compound from Tissue Homogenates

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol, Acetonitrile, Ethyl Acetate (HPLC or LC-MS grade)

  • Deionized Water

  • Formic Acid or Acetic Acid

  • Internal Standard (e.g., this compound-d8)

  • Tissue Homogenizer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Tissue Homogenization: Homogenize the tissue on ice and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.[2]

  • Sample Pre-treatment: Collect the supernatant and adjust the pH to ~3.5-4.0 with dilute formic or acetic acid.[2]

  • SPE Cartridge Conditioning and Equilibration: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase, followed by 5 mL of acidified water (pH 3.5-4.0) to equilibrate.[2]

  • Sample Loading: Slowly load the acidified supernatant onto the cartridge.[2]

  • Washing: Wash the cartridge with 5 mL of acidified water, followed by 5 mL of 10% methanol in acidified water.[2]

  • Elution: Dry the cartridge under vacuum for 5-10 minutes. Elute this compound with 5 mL of ethyl acetate, 100% methanol, or acetonitrile.[2]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Visualizations

cluster_Troubleshooting Troubleshooting Low this compound Recovery cluster_Flowthrough Analyte in Flow-through cluster_Wash Analyte in Wash cluster_Not_Eluted Analyte Not Eluted Start Low Recovery Observed Check_Fractions Analyze All Fractions (Flow-through, Wash, Eluate) Start->Check_Fractions Sorbent Incorrect Sorbent? Too Strong Sample Solvent? Cartridge Overload? Check_Fractions->Sorbent In Flow-through Wash_Solvent Wash Solvent Too Strong? Incorrect pH? Check_Fractions->Wash_Solvent In Wash Elution_Solvent Elution Solvent Too Weak? Insufficient Volume? Check_Fractions->Elution_Solvent Not in Eluate Sorbent_Sol Action: - Verify Sorbent (C18) - Dilute Sample - Reduce Load/Increase Sorbent Sorbent->Sorbent_Sol End Recovery Improved Sorbent_Sol->End Wash_Solvent_Sol Action: - Decrease Organic % - Ensure Acidic pH Wash_Solvent->Wash_Solvent_Sol Wash_Solvent_Sol->End Elution_Solvent_Sol Action: - Increase Organic % - Increase Volume Elution_Solvent->Elution_Solvent_Sol Elution_Solvent_Sol->End

Caption: Troubleshooting workflow for low this compound SPE recovery.

cluster_Workflow General SPE Workflow for this compound Analysis Sample Biological Sample (Plasma, Tissue, etc.) Pretreat Sample Pre-treatment (Add IS, Acidify to pH 3.5-4.0) Sample->Pretreat Load Sample Loading (Slow Flow Rate) Pretreat->Load Condition SPE Cartridge Conditioning (e.g., Methanol) Equilibrate Equilibration (e.g., Acidified Water) Condition->Equilibrate Equilibrate->Load Wash Wash (e.g., Acidified Water, then 10-15% Methanol in Acidified Water) Load->Wash Elute Elution (e.g., Ethyl Acetate or Methanol) Wash->Elute Dry_Recon Evaporation & Reconstitution Elute->Dry_Recon Analysis LC-MS/MS Analysis Dry_Recon->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

cluster_Signaling Simplified Biosynthesis of this compound Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Enzymes (e.g., CYP4A, CYP4F) Arachidonic_Acid->CYP450 Oxidation HETE_18 This compound CYP450->HETE_18

Caption: Simplified biosynthesis pathway of this compound.

References

Technical Support Center: 18-HETE (18-Hydroxyeicosatetraenoic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of 18-HETE, particularly in acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

18-Hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) enzyme pathway. Its stability is a critical concern in experimental settings due to its susceptibility to degradation under various conditions, including exposure to acidic or basic pH, oxidation, and repeated freeze-thaw cycles.[1] Inaccurate quantification and misinterpretation of its biological roles can result from improper handling and storage.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Oxidation: The double bonds in the polyunsaturated fatty acid chain are susceptible to oxidation, leading to the formation of various oxidized products.

  • Lactonization: Under acidic conditions, the hydroxyl group at the 18th carbon can potentially undergo an intramolecular reaction with the carboxylic acid group to form a lactone.

  • Esterification: In the presence of alcohols and an acid catalyst, this compound can form esters.

  • Salt Formation: In basic conditions, the carboxylic acid group will be deprotonated to form a carboxylate salt.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it as a solid at -20°C or dissolved in an organic solvent, such as ethanol, at -80°C. For short-term storage of a few days, refrigeration at 4°C is acceptable. It is crucial to minimize exposure to light and oxygen. Aliquoting stock solutions into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. As a carboxylic acid, its solubility in aqueous solutions is low at acidic and neutral pH. To increase its aqueous solubility, the pH can be raised to a basic level (e.g., using a buffer like 0.1 M sodium carbonate), which deprotonates the carboxylic acid to form the more soluble carboxylate salt.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Recovery During Extraction

Possible Cause: Suboptimal pH during solid-phase extraction (SPE).

Troubleshooting Steps:

  • Verify Sample Acidification: For reverse-phase SPE (e.g., using a C18 cartridge), it is crucial to acidify the sample to a pH of approximately 3.5. This protonates the carboxylic acid group of this compound, making it less polar and enabling its retention on the nonpolar stationary phase.

  • Check pH of Wash Solvents: Ensure that the wash solvents are also at an appropriate pH to maintain the protonated state of this compound and prevent its premature elution. A common wash step involves a low percentage of organic solvent in acidified water.

  • Optimize Elution Solvent: The elution solvent should be strong enough to desorb this compound from the SPE sorbent. Typically, a higher concentration of an organic solvent like methanol (B129727) or ethyl acetate (B1210297) is used.

Issue 2: Suspected Degradation of this compound in an Experimental Sample

Possible Cause: Exposure to harsh acidic or basic conditions, or oxidative stress.

Troubleshooting Steps:

  • Analyze for Degradation Products: Utilize analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to look for potential degradation products.

    • Acidic Conditions: Look for a mass corresponding to the lactone of this compound.

    • Basic Conditions: While the carboxylate salt is stable, prolonged exposure to strong base at high temperatures could potentially lead to other reactions.

    • Oxidative Stress: Search for oxidized derivatives of this compound, which would have higher molecular weights due to the addition of oxygen atoms.

  • Implement Preventative Measures:

    • Use Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to samples and solvents to minimize oxidation.[1]

    • Control pH: Maintain the pH of your experimental solutions within a range that is known to be compatible with this compound stability. If extreme pH is required for an experiment, minimize the exposure time.

    • Inert Atmosphere: For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound across a wide range of pH values, the following table provides general stability guidelines based on the chemical properties of long-chain hydroxy fatty acids and best practices for handling eicosanoids.

pH RangeConditionExpected Stability of this compoundPotential Degradation Products/IssuesRecommendations
< 4 AcidicLow to Moderate Lactonization, potential for other acid-catalyzed rearrangements.Minimize exposure time. Use for extraction protocols only where necessary. Store at low temperatures.
4 - 6 Weakly AcidicModerate Reduced risk of lactonization compared to strongly acidic conditions.Suitable for short-term experimental procedures. Monitor for degradation in prolonged experiments.
6 - 8 NeutralModerate to High Susceptible to auto-oxidation.Use antioxidants. Prepare fresh solutions. Store under inert gas if possible.
8 - 10 Weakly BasicHigh Forms the more stable carboxylate salt.Optimal for increasing aqueous solubility.
> 10 BasicHigh Stable as the carboxylate salt.Be aware of potential for hydrolysis of other components in the sample matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Fluids

This protocol provides a general guideline for the extraction of this compound from samples such as plasma or cell culture media.

  • Sample Preparation:

    • Thaw the sample on ice.

    • To 1 mL of the sample, add an antioxidant (e.g., BHT to a final concentration of 0.005%).

    • Add an appropriate internal standard (e.g., deuterated this compound) for quantification.

    • Acidify the sample to pH 3.5 with a dilute acid (e.g., 1 M formic acid).[1]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially washing with 3 mL of methanol followed by 3 mL of acidified water (pH 3.5).

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of acidified water (pH 3.5) to remove polar impurities.

    • Wash with 3 mL of a low-percentage organic solvent in acidified water (e.g., 15% methanol in water, pH 3.5) to remove less polar impurities.

  • Elution:

    • Elute this compound with 3 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample antioxidant Add Antioxidant (BHT) start->antioxidant is Add Internal Standard antioxidant->is acidify Acidify to pH 3.5 is->acidify condition Condition C18 Cartridge acidify->condition load Load Sample condition->load wash1 Wash with Acidified Water load->wash1 wash2 Wash with Aqueous Organic wash1->wash2 elute Elute with Organic Solvent wash2->elute dry Dry Down Eluate elute->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 ω-2 hydroxylation HETE_18 This compound CYP450->HETE_18 Receptor Putative Receptor (e.g., GPR31) HETE_18->Receptor Binds Signaling Downstream Signaling (e.g., inhibition of 20-HETE effects) Receptor->Signaling Activates Response Biological Response (e.g., Vasodilation) Signaling->Response logical_relationship cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) HETE_acid This compound (Protonated Carboxylic Acid) Lactone Lactone Formation (Intramolecular Esterification) HETE_acid->Lactone Favored at low pH HETE_base This compound (Deprotonated Carboxylate) Salt Carboxylate Salt HETE_base->Salt Increased Aqueous Solubility

References

Technical Support Center: Optimizing 18-HETE Separation with Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-hydroxyeicosatetraenoic acid (18-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal liquid chromatography (LC) column and troubleshooting common issues encountered during the separation and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best type of LC column for general this compound separation?

For routine, non-chiral separation of this compound and other eicosanoids, a reversed-phase C18 column is the most common and versatile choice.[1][2] These columns utilize a non-polar stationary phase composed of octadecylsilyl groups, which effectively retains and separates hydrophobic molecules like this compound from complex biological matrices.[2]

Q2: What key parameters should I consider when selecting a C18 column?

When choosing a C18 column, consider the following specifications to optimize your separation:

  • Particle Size: Smaller particles (e.g., 1.7-3 µm) provide higher efficiency and better resolution, especially for complex samples, but generate higher backpressure.[3] Larger particles (e.g., 5 µm) are suitable for standard analyses with lower pressure requirements.[1][3]

  • Pore Size: For small molecules like this compound (molecular weight < 5,000 Da), a narrow pore size of 8-12 nm (80-120 Å) is ideal.[1][2]

  • Column Dimensions: The column's length and internal diameter impact resolution and analysis time. Longer columns offer better separation but result in longer run times, while shorter columns provide faster analysis with potentially lower resolution.[3][4]

Q3: How can I separate the (R) and (S) enantiomers of this compound?

This compound is a chiral molecule, and its enantiomers, (R)-18-HETE and (S)-18-HETE, may have different biological activities.[5] To separate these, a chiral stationary phase (CSP) column is necessary.[5][6] Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD-H, are effective for this purpose, typically used with a normal-phase mobile phase.[5]

Q4: My this compound peak is showing poor shape (tailing or fronting). What can I do?

Poor peak shape can be caused by several factors:

  • Column Contamination: Buildup of contaminants on the column can lead to peak tailing. Flushing the column or using a guard column can help.[7]

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate.[7]

  • Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Reconstitute your sample in a solvent similar to the initial mobile phase.[7]

Q5: I'm observing shifts in my retention times. Why is this happening?

Retention time instability can be due to:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts. Always prepare fresh mobile phase and ensure accurate mixing.[8]

  • Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven provides a stable temperature.[8][9]

  • Column Equilibration: Insufficient equilibration time between runs can cause retention time drift. Ensure the column is fully equilibrated before each injection.[9]

Q6: What are matrix effects, and how can they be minimized in this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, which can lead to ion suppression or enhancement.[10] To minimize these effects:

  • Optimize Sample Preparation: Use robust sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering components.[11]

  • Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the regions of ion suppression.

  • Use an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d8, is highly recommended to correct for matrix effects and variations in sample processing.

Q7: My recovery of this compound is low after sample preparation. How can I improve it?

Low recovery is often related to the extraction procedure. For Solid Phase Extraction (SPE):

  • Ensure Proper Conditioning: The SPE cartridge must be properly conditioned and equilibrated before loading the sample.[12]

  • Optimize Wash and Elution Solvents: A wash solvent that is too strong can prematurely elute this compound, while a weak elution solvent will result in incomplete recovery.

  • Adjust Sample pH: Acidifying the sample to a pH of approximately 3.5-4.5 ensures this compound is in its protonated form, enhancing its retention on reversed-phase sorbents.[13]

Data Presentation

Table 1: Recommended LC Columns for this compound Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (ID x L, mm)Application
Reversed-Phase C18 (Octadecylsilyl)1.7 - 52.1 x 50-150General quantification of this compound and other eicosanoids.[1][2]
Chiral Polysaccharide-based (e.g., Chiralcel OD-H)54.6 x 100-250Separation of (R)-18-HETE and (S)-18-HETE enantiomers.[5]

Table 2: Example LC Gradient for this compound Analysis on a C18 Column

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0955
1.0955
9.54753
11.02476
11.10100
12.00100
12.1955
14.0955

This is an example gradient and may require optimization for your specific application and system.

Table 3: Quick Troubleshooting Guide for Common Chromatographic Issues

IssuePotential CauseSuggested Solution
High Backpressure Column frit blockage, system contamination.Filter samples, use an in-line filter, flush the system.[7]
Peak Tailing Column contamination, secondary analyte interactions.Flush the column, adjust mobile phase pH, use a high-purity (Type B) silica (B1680970) column.[7]
Split Peaks Partially blocked column frit, injection solvent stronger than mobile phase.Replace column frit, dissolve sample in initial mobile phase.[7]
Retention Time Shifts Inconsistent mobile phase, temperature fluctuations, insufficient equilibration.Prepare fresh mobile phase, use a column oven, increase equilibration time.[8][9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol outlines a general procedure for extracting this compound from biological samples like plasma or urine.

  • Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the sorbent dry out.[12]

  • Equilibration: Equilibrate the cartridge with 1-2 mL of acidified water (e.g., pH 3.5-4.5).

  • Sample Loading: Acidify the biological sample to a pH of ~3.5-4.5. Load the acidified sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1-2 mL of acidified water to remove polar interferences, followed by 1-2 mL of a non-polar solvent like hexane (B92381) to remove neutral lipids.

  • Elution: Elute this compound and other eicosanoids with 1-2 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: General LC-MS/MS Method for this compound Quantification
  • LC System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other analytes (see Table 2 for an example).

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion (m/z 319.2) to specific product ions.

Protocol 3: Chiral Separation of this compound Enantiomers
  • LC System: An HPLC system with a UV or Mass Spectrometry detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).[5]

  • Mobile Phase: A normal-phase solvent mixture, for example, n-hexane/isopropanol/trifluoroacetic acid (90:10:0.1, v/v/v).[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL of the this compound standard or sample.

  • Data Analysis: Integrate the peaks for the two enantiomers and calculate the resolution, which should be greater than 1.5 for accurate quantification.[5]

Visualizations

cluster_pathway Biosynthesis of this compound Arachidonic Acid Arachidonic Acid CYP450 Enzymes CYP450 Enzymes Arachidonic Acid->CYP450 Enzymes This compound This compound CYP450 Enzymes->this compound cluster_workflow Experimental Workflow for this compound Analysis Sample Collection Sample Collection Sample Preparation (SPE) Sample Preparation (SPE) Sample Collection->Sample Preparation (SPE) LC Separation LC Separation Sample Preparation (SPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis cluster_troubleshooting LC Column Troubleshooting Logic result result start Poor Peak Shape? q1 Retention Time Shifts? start->q1 No tailing Check for column contamination. Adjust mobile phase pH. Ensure injection solvent matches mobile phase. start->tailing Yes q2 Low Sensitivity? q1->q2 No rt_shift Check mobile phase preparation. Use a column oven. Increase column equilibration time. q1->rt_shift Yes result_ok Separation is Optimal q2->result_ok No low_signal Optimize MS source parameters. Check for matrix effects. Improve sample cleanup (SPE). q2->low_signal Yes result_peak Good Peak Shape Achieved tailing->result_peak Resolved result_rt Stable Retention Times rt_shift->result_rt Resolved result_sensitivity Improved Sensitivity low_signal->result_sensitivity Resolved

References

Technical Support Center: 18-HETE Mass Spectra Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal quality in 18-hydroxy­eicosatetraenoic acid (18-HETE) mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues that can lead to high background noise in your this compound mass spectra.

Problem: High Background Noise Across the Entire Spectrum

High background noise can obscure the signal of interest, leading to poor sensitivity and inaccurate quantification.[1] This can often be attributed to contamination in the LC-MS system or impure solvents.[2]

Possible Causes and Solutions:

CauseRecommended Action
Contaminated Mobile Phase or LC System Use high-purity, LC-MS grade solvents and additives to prepare fresh mobile phase.[2] Flush the entire LC system thoroughly to remove any residual contaminants. Consider injecting a mixture of high-purity solvents like water, methanol (B129727), acetonitrile, and isopropanol (B130326) with formic acid multiple times to clean the system.
Dirty Ion Source The ion source is prone to contamination from sample residues and mobile phase additives.[1] A weekly cleaning of the ion source components, such as the capillary and skimmer, using approved solvents is recommended to maintain ionization efficiency and prevent signal loss.[1][2]
Electronic Noise Improper grounding or electrical connections of the mass spectrometer can introduce electronic noise.[2] Ensure all components are properly grounded and check for any loose electrical connections.
Contaminated Labware Plasticizers and other contaminants can leach from labware and interfere with the analysis.[3] Whenever possible, use polypropylene (B1209903) or glass tubes and vials.[4] Running a "blank" extraction without a sample can help identify contamination from your workflow.[4]
Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and make accurate integration and quantification challenging.[1] This issue is often related to the analytical column or the mobile phase composition.[2]

Possible Causes and Solutions:

CauseRecommended Action
Column Degradation or Contamination Flush the column with a strong solvent to remove contaminants. If the peak shape does not improve, the column may be degraded and require replacement.[2] Phospholipids from biological samples can accumulate on the column and elute unexpectedly, interfering with subsequent runs.[3]
Inappropriate Mobile Phase Composition or pH Ensure the mobile phase is correctly prepared and filtered. The pH of the mobile phase can affect the ionization state and retention of this compound.[4] For negative ion mode, an acidic mobile phase is typically used.[2]
Sample Solvent Incompatibility The solvent used to reconstitute the final sample extract should be similar in composition to the initial mobile phase to ensure good peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they increase background noise in this compound analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[5] In the analysis of this compound from complex biological samples like plasma, matrix components can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[5][6] Phospholipids are a primary contributor to matrix effects in lipidomics, especially when using electrospray ionization (ESI).[5][7]

Q2: How can I minimize matrix effects during sample preparation?

A2: Effective sample preparation is crucial for reducing matrix effects.[8] Two common techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid Phase Extraction (SPE): SPE is a versatile technique that can selectively adsorb analytes and interferences, allowing for their separation.[8] A C18 SPE cartridge is commonly used for this compound extraction.[5][9]

  • Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to separate compounds based on their differential solubility.[8] For this compound, an organic solvent like ethyl acetate (B1210297) or a hexane/isopropanol mixture can be used.[5]

Q3: What is the role of an internal standard in reducing noise and improving accuracy?

A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is highly recommended for accurate quantification.[5][9] The SIL-IS is chemically similar to the analyte and is added to the sample at the beginning of the workflow. It co-elutes with the analyte and experiences similar matrix effects and ionization variations.[9] This allows for reliable correction of variations that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[9][10]

Q4: How can I optimize my LC method to improve the signal-to-noise ratio for this compound?

A4: Optimizing the liquid chromatography (LC) method can significantly enhance the signal-to-noise ratio.[11] Consider the following strategies:

  • Column Selection: Using columns with smaller inner diameters (e.g., 2.1 mm or less) can increase sensitivity by reducing on-column dilution.[12]

  • Flow Rate: Lower flow rates can improve ionization efficiency.[8]

  • Gradient Optimization: Modifying the LC gradient can help to better separate this compound from interfering compounds.[2]

Q5: What are some best practices to prevent sample degradation of this compound?

A5: Eicosanoids like this compound are prone to degradation. To minimize this, follow these guidelines:[2]

  • Perform all sample preparation steps on ice.

  • Use antioxidants, such as butylated hydroxytoluene (BHT), in your extraction solvent.

  • Store samples at -80°C for long-term storage.

  • Keep samples in the autosampler at a low temperature (e.g., 4°C).

  • Analyze samples as soon as possible after preparation.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of this compound and the reduction of matrix effects. The data presented is a representative compilation from typical lipidomics experiments.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) 85 ± 1045 ± 15
Liquid-Liquid Extraction (LLE) 92 ± 825 ± 10
Solid Phase Extraction (SPE) 95 ± 515 ± 8

Note: Matrix effect is calculated as: ((Peak area in post-extraction spike) / (Peak area in neat solution)) x 100. A value less than 100% indicates ion suppression.[7]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general framework for extracting this compound from plasma using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add a known amount of this compound-d8 internal standard.

    • Add an antioxidant like butylated hydroxytoluene (BHT).[5]

    • Acidify the sample to a pH of approximately 3-4 with a weak acid (e.g., formic acid).[5]

    • Centrifuge to precipitate proteins.[5]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1-2 mL of methanol through it.

    • Equilibrate the cartridge by passing 1-2 mL of acidified water (pH ~3-4) through it.[5]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.[9]

  • Elution:

    • Elute this compound and the internal standard with methanol or acetonitrile.[9]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the initial mobile phase.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound-d8) & BHT plasma->add_is acidify Acidify & Centrifuge add_is->acidify supernatant Collect Supernatant acidify->supernatant load Load Supernatant supernatant->load condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition lcms->data process Data Processing & Quantification data->process

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_source Identify Noise Source cluster_system System Contamination cluster_sample Sample-Related Issues start High Background Noise Detected check_blank Inject Blank Solvent start->check_blank noise_persists Noise Persists? check_blank->noise_persists clean_system Clean LC System & Ion Source noise_persists->clean_system Yes optimize_spe Optimize Sample Prep (SPE/LLE) noise_persists->optimize_spe No use_hplc_grade Use High-Purity Solvents clean_system->use_hplc_grade end Noise Reduced use_hplc_grade->end check_matrix Assess Matrix Effects optimize_spe->check_matrix check_matrix->end

Caption: Troubleshooting logic for high background noise.

References

Technical Support Center: Quantifying Low Levels of 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 18-hydroxyeicosatetraenoic acid (18-HETE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered when measuring low concentrations of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying low levels of this compound?

The main challenges in quantifying this compound, an eicosanoid present at very low physiological concentrations, are its susceptibility to degradation, interference from the sample matrix, and potential co-elution with structurally similar isomers.[1] Key difficulties include:

  • Sample Stability: this compound is prone to auto-oxidation and enzymatic degradation during sample collection and processing.[1]

  • Matrix Effects: Co-eluting components from complex biological samples (e.g., plasma, tissue homogenates), particularly phospholipids (B1166683), can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.[2]

  • Low Recovery: The analyte can be lost during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3]

  • Isomeric Interference: Other HETE isomers with the same mass-to-charge ratio can co-elute, leading to overestimation if not chromatographically resolved.[4][5]

Q2: What is the most effective way to minimize matrix effects?

The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8.[2] A SIL-IS is chemically identical to the analyte and co-elutes, so it experiences the same extraction inefficiencies and ion suppression or enhancement.[2] This allows for reliable correction and improves the accuracy and precision of quantification.[2] Additionally, optimizing sample cleanup to remove interfering components like phospholipids is crucial.[6]

Q3: What are the best practices for sample collection and long-term storage to ensure this compound stability?

To maintain the integrity of this compound in biological samples, the following practices are recommended:

  • Immediate Processing: Process samples as quickly as possible after collection to minimize degradation.[3]

  • Use of Additives: Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent its artificial formation.[1][3]

  • Optimal Storage Temperature: For long-term stability, store samples at -80°C.[1][3] Storage at -20°C is acceptable for shorter durations, while 4°C is only suitable for a few hours.[1][7]

  • Aliquoting: Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can degrade lipids.[1][3]

Q4: My this compound recovery is low after Solid-Phase Extraction (SPE). What could be the cause?

Low recovery during SPE can stem from several factors:

  • Improper Cartridge Conditioning: Failure to condition and equilibrate the SPE cartridge (e.g., C18) before loading the sample can lead to poor analyte retention.[2]

  • Incorrect Sample pH: The sample should be acidified to a pH of approximately 3-4 before loading.[2][3] This ensures this compound, an acidic molecule, is in its protonated form, enhancing its retention on the sorbent.[3]

  • Wash Solvent is Too Strong: The wash solvent may be eluting the this compound prematurely. Consider using a weaker solvent (e.g., with a lower percentage of organic content).[2][3]

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the this compound completely from the sorbent. Try a stronger solvent or increase the elution volume.[2][3]

Troubleshooting Guides

LC-MS/MS System & Method Issues

This section addresses common problems observed during the LC-MS/MS analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low this compound Signal 1. Incorrect MRM transitions or collision energy. 2. Ion source contamination. 3. Inefficient electrospray ionization (ESI). 4. Sample degradation.1. Verify and optimize MRM transitions and collision energies using an this compound standard.[8] 2. Clean the ion source components (e.g., capillary, skimmer).[8][9] 3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is appropriate for negative ion mode.[8] 4. Keep samples at 4°C in the autosampler and analyze them promptly after preparation.[8]
High Background Noise 1. Contaminated solvents or additives. 2. Insufficient sample cleanup. 3. Electrical noise.1. Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.[8][10] 2. Optimize the SPE or LLE protocol to better remove matrix components.[8] 3. Check for proper grounding of the mass spectrometer.[8]
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample solvent is incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary.[8][11] 2. Prepare fresh mobile phase and ensure it is properly filtered and degassed.[8] 3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.[8]
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Prepare fresh mobile phase daily and ensure consistent mixing.[8][10] 2. Use a column oven to maintain a stable temperature.[8] 3. Monitor column performance with a QC sample; replace if retention time shifts persistently.[10]
Sample Preparation Issues

This section provides solutions for problems encountered during sample extraction and cleanup.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound 1. Inefficient Solid-Phase Extraction (SPE). 2. Analyte degradation during processing. 3. Emulsion formation during Liquid-Liquid Extraction (LLE).1. Ensure the SPE cartridge is properly conditioned and not overloaded. Test different SPE sorbents.[3] 2. Minimize sample processing time and keep samples on ice.[8] 3. Use gentle mixing instead of vigorous vortexing. To break emulsions, try centrifugation or adding salt.[3]
Inconsistent Results Between Injections 1. Variable injection volume. 2. Sample carryover. 3. Inconsistent sample preparation.1. Check the autosampler for air bubbles and ensure proper calibration.[8] 2. Implement a robust needle wash step with a strong organic solvent between injections.[8][10] 3. Ensure the sample preparation protocol is followed precisely for all samples. Use a SIL-IS to correct for variability.[1][2]

Quantitative Data & Experimental Protocols

Method Validation Parameters

Accurate quantification of low-level analytes requires a validated method. The table below lists typical validation parameters and achievable limits for HETE analysis, which can serve as a benchmark.

ParameterTypical ValueDescription
Lower Limit of Quantification (LLOQ) 20 - 100 pg/mLThe lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.[12]
Linearity (R²) > 0.99Indicates a direct proportionality between analyte concentration and instrument response over a defined range.[13]
Precision (%RSD) < 15%The closeness of repeated measurements, expressed as the percent relative standard deviation (%RSD).[13]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by spiking a known amount of standard into a blank matrix.[13]
General Protocol: this compound Extraction from Plasma using SPE

This is a generalized protocol and should be optimized for your specific application and matrix.

  • Pre-treatment:

    • To 500 µL of plasma, add the stable isotope-labeled internal standard (e.g., this compound-d8).

    • Add BHT to a final concentration of ~0.05% to prevent auto-oxidation.[2]

    • Acidify the sample to pH ~3-4 with a weak acid (e.g., 1% formic acid).[2]

    • Vortex briefly and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of water. Do not let the sorbent bed go dry.[2][3]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar interferences.

    • Wash with 2 mL of a weak organic solvent (e.g., 15% methanol in water) to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound with 1-2 mL of a strong organic solvent, such as methanol or ethyl acetate.[2]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Visualizations

G Troubleshooting Workflow for Low this compound Signal start Start: Low or Inconsistent This compound Signal is_sil_is_used Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->is_sil_is_used implement_sil_is Implement a SIL-IS (e.g., this compound-d8). This is the most robust solution. is_sil_is_used->implement_sil_is No assess_matrix_effect Assess Matrix Effects: Post-Column Infusion or Post-Extraction Spike is_sil_is_used->assess_matrix_effect Yes end_node Problem Resolved implement_sil_is->end_node matrix_effect_present Are Matrix Effects (Ion Suppression) Significant? assess_matrix_effect->matrix_effect_present optimize_cleanup Optimize Sample Preparation: - Improve SPE/LLE cleanup - Remove phospholipids matrix_effect_present->optimize_cleanup Yes check_recovery Check Analyte Recovery: Compare Pre- vs. Post- Extraction Spike matrix_effect_present->check_recovery No improve_chromatography Improve Chromatographic Separation: - Adjust gradient - Try a different column optimize_cleanup->improve_chromatography improve_chromatography->check_recovery low_recovery Is Recovery Low? check_recovery->low_recovery optimize_extraction Optimize Extraction Protocol: - Check pH - Optimize SPE wash/elute steps - Prevent emulsions in LLE low_recovery->optimize_extraction Yes check_ms Review MS/MS Parameters: - MRM transitions - Source conditions - Clean ion source low_recovery->check_ms No optimize_extraction->check_ms check_ms->end_node G General Sample Preparation Workflow for this compound cluster_sample Sample Collection & Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Preparation & Analysis sample Biological Sample (e.g., Plasma) add_is Add SIL-IS (this compound-d8) & Antioxidant (BHT) sample->add_is acidify Acidify to pH 3-4 (e.g., Formic Acid) add_is->acidify precipitate Protein Precipitation & Centrifugation acidify->precipitate condition Condition SPE Cartridge (Methanol -> Water) precipitate->condition Transfer Supernatant load Load Supernatant condition->load wash Wash Interferences (Water -> Weak Organic) load->wash elute Elute this compound (Strong Organic Solvent) wash->elute drydown Evaporate to Dryness (Nitrogen Stream) elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Preventing Auto-oxidation of 18-HETE During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the auto-oxidation of 18-hydroxyeicosatetraenoic acid (18-HETE) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the stability of this compound in biological samples?

The main challenges in preserving the integrity of this compound and other eicosanoids in biological matrices are their susceptibility to degradation and auto-oxidation.[1] These molecules are present in very low concentrations, making them sensitive to various pre-analytical variables.[1] Factors such as storage temperature, duration, and repeated freeze-thaw cycles can significantly impact the measured concentrations of this compound.

Q2: At which stages of sample preparation is this compound most vulnerable to auto-oxidation?

This compound is vulnerable to degradation throughout the entire sample preparation workflow. Key high-risk stages include:

  • Sample Collection and Thawing: Exposure to ambient temperatures and oxygen can initiate both enzymatic and non-enzymatic oxidation.[2]

  • Homogenization and Extraction: These procedures increase the sample's surface area exposed to air and can activate endogenous enzymes that degrade oxylipins.[2]

  • Solvent Evaporation: Concentrating the sample can also concentrate reactive species, and the process may introduce oxidative stress if not performed under an inert atmosphere.[2]

  • Storage: Long-term storage, even at low temperatures, can lead to degradation if samples are not adequately protected from oxygen and light.[2]

Q3: What are the most effective general strategies to prevent the auto-oxidation of this compound?

A multi-faceted approach is crucial for maintaining the integrity of this compound:

  • Low Temperature: All procedures should be performed on ice or at 4°C to minimize the rate of chemical reactions.[2]

  • Inert Atmosphere: Minimize oxygen exposure by working under a stream of inert gas, such as nitrogen or argon.[2][3]

  • Use of Antioxidants: The addition of antioxidants to solvents and buffers is highly recommended to prevent oxidative degradation.[1][3][4][5]

  • Light Protection: Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.[3]

  • Proper Storage: For long-term storage, samples should be snap-frozen and stored at -80°C.[1][2]

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of this compound.

  • Possible Cause: Degradation of this compound due to oxidation during sample handling and storage.

  • Solution:

    • Add an antioxidant, such as butylated hydroxytoluene (BHT), to all solvents used during the extraction process.[1][3][4][5]

    • Ensure all steps are carried out at low temperatures (on ice or at 4°C).[2]

    • Minimize the exposure of the sample to air and light.[2][3] Work under an inert atmosphere (nitrogen or argon) whenever possible.[3]

    • Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials before freezing.[1]

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Formation of oxidation byproducts. Auto-oxidation of the polyunsaturated fatty acid chain of this compound can lead to the formation of various isomers and degradation products.[2]

  • Solution:

    • Enhance preventative measures against oxidation by using fresh antioxidants and deoxygenated solvents.[2]

    • Strictly limit the sample's exposure to air and light at every stage of the preparation.[2][3]

    • Optimize the solid-phase extraction (SPE) method to effectively separate this compound from potential interfering substances and degradation products.

Issue 3: High variability in this compound measurements between replicate samples.

  • Possible Cause: Inconsistent sample handling and preparation procedures. Variations in the time between sample collection and freezing, or differences in thawing protocols, can introduce significant variability.[1]

  • Solution:

    • Standardize all sample handling procedures. Ensure that all samples are processed in a consistent and timely manner.

    • Thaw samples on ice immediately before processing.[1]

    • Ensure accurate and consistent addition of internal standards and antioxidants to every sample.

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following table summarizes the recommended storage temperatures and their suitability for preserving sample integrity.

Storage TemperatureRecommended DurationRationale
-80°C Long-termOptimal for minimizing degradation and preserving the integrity of this compound over extended periods.[1][2]
-20°C Short-termMay be suitable for shorter durations, but the risk of degradation increases over time.[1]
4°C Very short-term (no longer than 24-48 hours)Recommended only for immediate processing due to a significantly higher risk of degradation.[1]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol provides a general guideline for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma/serum samples

  • Antioxidant solution (e.g., BHT in methanol)

  • Internal standard (e.g., deuterated this compound)

  • Dilute acid (e.g., 1M formic acid)

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Water (deionized)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Nitrogen gas supply

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma/serum samples on ice.[1]

    • To 1 mL of plasma/serum, add an antioxidant solution (e.g., BHT in methanol) to prevent auto-oxidation.[1]

    • Add an appropriate internal standard to each sample to correct for extraction efficiency.[1]

    • Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 1M formic acid).[1]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially washing with 2-3 mL of methanol followed by 2-3 mL of water.[1] Do not allow the cartridge to dry out.[1]

  • Sample Loading:

    • Load the pre-treated and acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate.[1]

  • Washing:

    • Wash the cartridge with 2-3 mL of water to remove polar impurities.[1]

    • Follow with a wash of 2-3 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar impurities.[1]

  • Elution:

    • Elute the this compound and other eicosanoids from the cartridge with 2-3 mL of a suitable organic solvent, such as ethyl acetate.[1]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis thaw Thaw Sample on Ice add_antioxidant Add Antioxidant (e.g., BHT) thaw->add_antioxidant Minimize oxidation add_is Add Internal Standard add_antioxidant->add_is acidify Acidify to pH 3.5 add_is->acidify condition Condition C18 Cartridge (Methanol & Water) acidify->condition Proceed to SPE load Load Sample condition->load wash1 Wash with Water load->wash1 Remove polar impurities wash2 Wash with 15% Methanol wash1->wash2 Remove less polar impurities elute Elute with Ethyl Acetate wash2->elute Isolate this compound dry Dry Under Nitrogen elute->dry Prepare for analysis reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for this compound sample preparation and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or Inconsistent This compound Recovery oxidation Oxidative Degradation start->oxidation freeze_thaw Multiple Freeze-Thaw Cycles start->freeze_thaw handling Inconsistent Handling start->handling add_antioxidants Add Antioxidants (BHT) oxidation->add_antioxidants Mitigate low_temp Work on Ice / 4°C oxidation->low_temp Mitigate inert_atm Use Inert Atmosphere oxidation->inert_atm Mitigate aliquot Aliquot Samples freeze_thaw->aliquot Prevent standardize Standardize Protocols handling->standardize Improve

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Optimizing Electrospray Ionization for 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the analysis of 18-hydroxyeicosatetraenoic acid (18-HETE) using electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound? A1: Electrospray ionization (ESI) in negative ion mode is the preferred method for analyzing this compound.[1][2] Carboxylic acids, like this compound, readily lose a proton to form a negatively charged ion, [M-H]⁻, which allows for sensitive detection.[2]

Q2: What are the typical precursor and product ions for this compound in negative mode ESI-MS/MS? A2: For this compound, the precursor ion (Q1) is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 319.2.[1][2] During collision-induced dissociation (CID), this precursor ion fragments to produce characteristic product ions (Q3). A common and sensitive transition used for quantification is m/z 319.2 > 261.2.[1] Other product ions can be used for confirmation.[3][4]

Q3: How can I improve the sensitivity of my this compound measurement? A3: To enhance sensitivity, you should optimize ESI source parameters such as spray voltage, gas flows (nebulizer and drying gas), and temperature.[5][6] Proper sample cleanup using techniques like solid-phase extraction (SPE) is critical to reduce matrix effects.[5] Additionally, ensuring the mobile phase pH is suitable for negative ion mode (typically acidic to keep the analyte protonated in solution before it enters the ESI source) can improve signal intensity.[5]

Q4: What causes the formation of unwanted adducts, and how can I minimize them? A4: Adduct formation, such as the coordination of the analyte with sodium ([M+Na-2H]⁻) or other salts, is a common phenomenon in ESI.[7][8][9] This often occurs due to high concentrations of inorganic ions in the sample or mobile phase.[7][10] To minimize unwanted adducts and promote the desired [M-H]⁻ ion, use high-purity solvents and additives, and implement a thorough sample cleanup procedure to remove salts.[7][11]

Q5: How can I prevent this compound degradation during sample preparation and analysis? A5: Eicosanoids like this compound are prone to degradation.[5] To maintain sample integrity, it is recommended to perform all preparation steps on ice, use antioxidants like butylated hydroxytoluene (BHT) in extraction solvents, store samples at -80°C for long-term stability, and keep samples in a cooled autosampler (e.g., 4°C) during analysis.[5] It is also best practice to analyze samples promptly after preparation.[5]

Troubleshooting Guides

Encountering issues during this compound analysis is common. The following tables outline potential problems, their likely causes, and recommended solutions.

Table 1: Signal and Peak Shape Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low this compound Signal 1. Incorrect Multiple Reaction Monitoring (MRM) transitions or collision energy.[5] 2. Inefficient electrospray ionization (ESI).[5] 3. Contamination of the ion source.[5] 4. Sample degradation.[5]1. Verify and optimize MRM transitions and collision energies using a pure this compound standard.[5] 2. Optimize ESI source parameters (spray voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate.[5] 3. Clean the ion source components, including the capillary and skimmer.[5] 4. Keep samples cold (4°C in autosampler) and analyze promptly after preparation.[5]
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.[5] 2. Inappropriate mobile phase composition or pH.[5] 3. Sample solvent is incompatible with the mobile phase.[5]1. Flush the column with a strong solvent or replace it if necessary.[5] 2. Prepare fresh mobile phase, ensure it is properly filtered, and adjust the pH if needed.[5] 3. Reconstitute the final sample extract in a solvent with a composition similar to the initial mobile phase.[5]
High Background Noise 1. Contaminated mobile phase or LC system.[5] 2. Significant matrix effects from the sample.[5] 3. Electronic noise.1. Use high-purity solvents and additives. Flush the entire LC system thoroughly.[5] 2. Improve sample cleanup procedures (e.g., optimize SPE).[5] 3. Check for proper grounding and electrical connections of the mass spectrometer.[5]

Table 2: Reproducibility and Carryover Issues

ProblemPotential Cause(s)Recommended Solution(s)
Retention Time Shifts 1. Changes in mobile phase composition over time.[5] 2. Fluctuations in column temperature.[5] 3. Column aging.[5]1. Prepare fresh mobile phase daily and ensure consistent mixing.[5] 2. Use a column oven to maintain a stable temperature.[5] 3. Equilibrate the column sufficiently before each run. If shifts persist, consider replacing the column.[5]
Inconsistent Results Between Injections 1. Variability in autosampler injection volume.[5] 2. Sample carryover between injections.[5] 3. Inconsistent sample preparation.1. Check the autosampler for air bubbles and ensure proper calibration.[5] 2. Implement a needle wash step with a strong, appropriate solvent between injections.[12] 3. Ensure the sample preparation protocol is followed precisely for all samples.
Low Recovery of this compound 1. Inefficient solid-phase extraction (SPE). 2. Analyte degradation during sample processing.[5] 3. Improper pH during extraction.[5]1. Ensure the SPE cartridge is properly conditioned and not overloaded. Test different SPE sorbents if necessary.[5] 2. Minimize sample processing time and keep samples on ice.[5] 3. Adjust the sample pH to be acidic before SPE to ensure this compound is in its neutral form for better retention.[5]

Visualized Workflows and Pathways

18-HETE_Biosynthesis AA Arachidonic Acid CYP Cytochrome P450 (CYP4A / CYP4F) AA->CYP HETE18 This compound CYP->HETE18 ω-2 Hydroxylation

Caption: Biosynthesis of this compound from Arachidonic Acid via the Cytochrome P450 pathway.[1]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (Plasma, Urine, etc.) IS_Spike 2. Spike Internal Standard (e.g., this compound-d8) Sample->IS_Spike Cleanup 3. Sample Cleanup (Protein Precipitation & SPE) IS_Spike->Cleanup Recon 4. Dry & Reconstitute Cleanup->Recon LC 5. LC Separation (Reversed-Phase C18) Recon->LC ESI 6. ESI Source (Negative Ion Mode) LC->ESI MS 7. MS/MS Detection (MRM) ESI->MS Data 8. Data Analysis (Quantification) MS->Data

Caption: General experimental workflow for the quantification of this compound using LC-MS/MS.[2]

Experimental Protocols & Data

Protocol: Extraction of this compound from Plasma

This protocol outlines a general solid-phase extraction (SPE) procedure. Optimization may be required based on specific sample matrices and instrumentation.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add a known amount of deuterated internal standard (e.g., this compound-d8).[1]

    • Add 1.5 mL of cold methanol (B129727) to precipitate proteins.[13]

    • Vortex for 30 seconds and centrifuge at 3,000 x g for 10 minutes at 4°C.[13]

    • Transfer the supernatant to a new tube and dilute with 4 mL of deionized water.

    • Acidify the diluted supernatant to a pH of ~3.5 with formic acid.[13]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[13][14]

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).[13]

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 15% methanol in water to remove polar interferences.[13]

    • Dry the cartridge under a vacuum for 5 minutes.[13]

    • Elute this compound with 2 x 1.5 mL of ethyl acetate (B1210297) or another suitable organic solvent.[13]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[13]

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[13]

Data Presentation: Typical LC-MS/MS Parameters

The following tables provide starting parameters for method development. These should be optimized for your specific instrument and application.

Table 3: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, <3 µm)[2]
Mobile Phase A Water with 0.1% formic acid[1][2]
Mobile Phase B Acetonitrile with 0.1% formic acid[1][2]
Flow Rate 0.3 mL/min[1]
Gradient Start with a high percentage of A, ramp to a high percentage of B to elute this compound, then re-equilibrate.[1][2]
Injection Volume 5-10 µL[5]

Table 4: Recommended ESI-MS/MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Precursor Ion (Q1) m/z 319.2[1][2]
Product Ion (Q3) m/z 261.2 (Quantifier)[1]
Spray Voltage 2500–4000 V (Optimize for your instrument)[15]
Drying Gas Temperature 270–320 °C (Optimize for your instrument)[15]
Drying Gas Flow 8–12 L/min (Optimize for your instrument)[15]
Nebulizer Pressure 30–50 psi (Optimize for your instrument)[15]

References

Technical Support Center: Resolving Isomeric Interferences in 18-HETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of 18-hydroxyeicosatetraenoic acid (18-HETE) and the resolution of its isomeric interferences.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound, focusing on the critical issue of isomeric interference.

Problem 1: Poor or No Chromatographic Separation of this compound from Other HETE Isomers

Question: My chromatogram shows a single broad peak, or multiple overlapping peaks, in the region where I expect this compound. How can I resolve this compound from its positional isomers (e.g., 5-HETE, 11-HETE, 12-HETE, 15-HETE) and enantiomers (18(R)-HETE and 18(S)-HETE)?

Possible Causes and Solutions:

  • Suboptimal Chromatographic Conditions: The selectivity of your HPLC/UHPLC method is insufficient to resolve the isomers.

    • Solution 1: Optimize the Mobile Phase Gradient. A shallow gradient is often necessary to separate structurally similar isomers. Start with a scouting gradient (e.g., 5-95% organic solvent over 20-30 minutes) to determine the elution window of the HETEs, and then develop a shallower gradient within that window.[1][2][3]

    • Solution 2: Change the Organic Modifier. Acetonitrile and methanol (B129727) have different selectivities for HETE isomers. If you are using one, try switching to the other or using a combination of both.[1]

    • Solution 3: Adjust the Mobile Phase pH. For ionizable compounds like HETEs, small changes in pH can significantly impact retention and selectivity. Using an acidic mobile phase (e.g., with 0.1% formic acid) is common for negative ion mode analysis.[4][5]

    • Solution 4: Evaluate Different Stationary Phases. If optimizing the mobile phase is not sufficient, consider a column with a different chemistry. While C18 columns are a common starting point, pentafluorophenyl (PFP) columns can offer alternative selectivity for aromatic and positional isomers due to pi-pi and dipole-dipole interactions.[6][7][8][9][10]

  • Inadequate Column Efficiency: The column may not have sufficient theoretical plates to separate closely eluting peaks.

    • Solution: Use a High-Efficiency Column. Employ a column with a smaller particle size (e.g., sub-2 µm) and/or a longer column length to increase the number of theoretical plates and improve resolution.[1]

  • Co-elution of Enantiomers: Standard reversed-phase columns will not separate enantiomers (e.g., 18(R)-HETE and 18(S)-HETE).

    • Solution: Employ a Chiral Stationary Phase (CSP). For the separation of enantiomers, a chiral column is mandatory. Polysaccharide-based chiral columns are commonly used for this purpose.

Problem 2: Inability to Differentiate this compound from Isomers by Mass Spectrometry

Question: Even with some chromatographic separation, my MS/MS data shows similar fragmentation patterns for peaks suspected to be different HETE isomers. How can I selectively detect and quantify this compound?

Possible Causes and Solutions:

  • Non-Specific MS/MS Transitions: The selected precursor and product ions may be common to multiple HETE isomers.

    • Solution 1: Optimize MS/MS Transitions. While many HETEs share common losses of water ([M-H-H₂O]⁻) and carbon dioxide, there are often unique, albeit less intense, fragment ions that can be used for differentiation. Infuse a pure standard of this compound and its suspected interfering isomers to identify specific transitions.[5]

    • Solution 2: Utilize Multiple Reaction Monitoring (MRM). Monitor at least two specific transitions for this compound. The ratio of these transitions should be consistent across samples and standards, helping to confirm the identity of the peak.[4][11][12]

  • In-Source Fragmentation: Fragmentation of isomers may be occurring in the ion source, leading to a misleading MS1 spectrum.

    • Solution: Optimize Ion Source Parameters. Adjust the source temperature, gas flows, and voltages to minimize in-source fragmentation and ensure that the precursor ion selected in Q1 is the intact deprotonated molecule [M-H]⁻.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric interferences in this compound analysis?

A1: The most common interferences are positional isomers, which have the same chemical formula but differ in the position of the hydroxyl group on the eicosatetraenoic acid backbone. These include 5-HETE, 8-HETE, 9-HETE, 11-HETE, 12-HETE, 15-HETE, and 20-HETE. Additionally, enantiomers (18(R)-HETE and 18(S)-HETE) are a significant challenge as they have identical physical and chemical properties in a non-chiral environment.

Q2: Why is it important to resolve this compound from its isomers?

Q3: What type of internal standard should I use for accurate quantification of this compound?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d8, is the gold standard for quantitative analysis.[13] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction of these variables.

Q4: How can I prevent the degradation of this compound during sample preparation and storage?

A4: this compound is susceptible to auto-oxidation. It is recommended to store samples at -80°C for long-term stability.[14] Minimize freeze-thaw cycles by aliquoting samples. During extraction, work quickly, keep samples on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT).[14][15]

Experimental Protocols & Data

Protocol: LC-MS/MS Method for the Separation of HETE Positional Isomers

This protocol provides a starting point for the separation of this compound from other HETE isomers. Optimization will be required for your specific instrumentation and sample matrix.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify the sample (e.g., plasma, cell lysate) to pH ~3.5 with formic acid.[15]

    • Condition a C18 SPE cartridge with methanol followed by water.[14][15]

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.[14][15]

    • Elute the HETEs with a suitable organic solvent (e.g., methanol or ethyl acetate).[14][15]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[14][15]

  • LC-MS/MS Parameters:

ParameterRecommended Condition
HPLC Column C18 or PFP (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Gradient Start with a shallow gradient, e.g., 30% B to 70% B over 15 min
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 319.2 for [M-H]⁻ of HETEs
Product Ions (Q3) See Table 2 for characteristic transitions
Table 1: Comparison of HPLC Columns for HETE Isomer Separation
Column TypePrinciple of SeparationAdvantages for HETE Analysis
C18 (Octadecyl) Hydrophobic interactions.Good general-purpose column for lipid analysis.
PFP (Pentafluorophenyl) Hydrophobic, pi-pi, dipole-dipole, and shape selectivity.Offers alternative selectivity for positional and aromatic isomers that are difficult to separate on a C18 column.[7][8][9][10]
Chiral Stationary Phase (CSP) Enantioselective interactions.Mandatory for the separation of 18(R)-HETE and 18(S)-HETE.
Table 2: Characteristic MS/MS Transitions for HETE Isomers (Negative Ion Mode)

Note: The optimal collision energies will need to be determined empirically on your specific mass spectrometer.

HETE IsomerPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 319.2301.2 ([M-H-H₂O]⁻)Unique fragments to be determined empirically
5-HETE 319.2115.1167.1
11-HETE 319.2167.1219.2
12-HETE 319.2179.1219.2
15-HETE 319.2219.2259.2

Visualizations

Caption: Proposed signaling pathway of this compound.

Isomer_Resolution_Workflow Workflow for Resolving HETE Isomers cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Tissue, etc.) Spike_IS Spike with SIL-IS (e.g., this compound-d8) Biological_Sample->Spike_IS Extraction Solid-Phase Extraction (SPE) Spike_IS->Extraction Reconstitution Reconstitute in Initial Mobile Phase Extraction->Reconstitution LC_Separation HPLC/UHPLC Separation (C18 or PFP column, Optimized Gradient) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using SIL-IS Integration->Quantification Confirmation Isomer Confirmation (Retention Time & Ion Ratios) Quantification->Confirmation

Caption: Experimental workflow for this compound isomer analysis.

Troubleshooting_Logic Troubleshooting Logic for Co-elution Start Co-elution of HETE Isomers Observed Optimize_Gradient Optimize Mobile Phase Gradient (Shallower Slope) Start->Optimize_Gradient Change_Organic Change Organic Modifier (ACN vs. MeOH) Optimize_Gradient->Change_Organic Still Co-eluting Resolved Isomers Resolved Optimize_Gradient->Resolved Resolved Change_Column Change Column Chemistry (e.g., C18 to PFP) Change_Organic->Change_Column Still Co-eluting Change_Organic->Resolved Resolved Optimize_MSMS Optimize MS/MS Transitions (Find Unique Fragments) Change_Column->Optimize_MSMS Partial Resolution Change_Column->Resolved Resolved Optimize_MSMS->Resolved Selectivity Achieved

Caption: Logical workflow for troubleshooting isomer co-elution.

References

Validation & Comparative

A Researcher's Guide to Cross-Reactivity in 18-HETE Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid mediators like 18-hydroxyeicosatetraenoic acid (18-HETE) is critical for understanding its role in various physiological and pathological processes. As a cytochrome P450 (CYP) metabolite of arachidonic acid, this compound is implicated in regulating vascular tone and inflammation. Immunoassays offer a sensitive and high-throughput method for its detection, but their reliability hinges on the specificity of the antibodies used. Cross-reactivity with other structurally similar eicosanoids can lead to inaccurate measurements and misinterpretation of results.

This guide provides a comparative overview of the critical aspects of assessing cross-reactivity in this compound immunoassays, supported by representative experimental data and detailed protocols to aid in the selection and validation of suitable assay kits.

Understanding this compound Signaling

This compound is known to exert its biological effects through specific signaling pathways. Understanding these pathways is crucial for contextualizing the importance of accurate quantification. The diagram below illustrates a key signaling cascade initiated by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Putative G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates via DAG RhoA RhoA PKC->RhoA Activates ROCK Rho-associated kinase (ROCK) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Stress_Fibers Stress Fiber Formation MLC_P->Stress_Fibers HETE18 This compound HETE18->Receptor Binds

Caption: Signaling pathway of this compound.

Comparative Analysis of Immunoassay Cross-Reactivity

The specificity of an immunoassay is determined by the degree to which the primary antibody binds to molecules other than the target analyte. The following table summarizes representative cross-reactivity data for an eicosanoid immunoassay. It is crucial to note that specific cross-reactivity profiles will vary between different manufacturers and even between different lots of the same kit. The data presented below is for the Cayman Chemical 15(S)-HETE ELISA Kit (Item No. 534721) and is used here as a representative example to illustrate a typical cross-reactivity profile. Researchers must consult the product-specific datasheet for the this compound immunoassay kit they are using.

CompoundCross-Reactivity (%)
15(S)-HETE 100%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
8(S),15(S)-DiHETE0.35%
(±)15-HEPE0.21%
Arachidonic Acid0.17%
15(R)-HETE0.08%
12(S)-HETE0.04%
14,15-DiHETrE0.03%
13(S)-HODE0.02%
5(S)-HETE<0.01%
12(R)-HETE<0.01%
20-HETE<0.01%
Leukotriene B4<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
Thromboxane B2<0.01%

Data sourced from the Cayman Chemical 15(S)-HETE ELISA Kit booklet and is intended for illustrative purposes only.[1]

Experimental Protocol: Assessing Cross-Reactivity in a Competitive ELISA

The following is a generalized protocol for determining the cross-reactivity of a potential interfering substance in a competitive enzyme-linked immunosorbent assay (ELISA).

Principle

A competitive ELISA is based on the competition between the unlabeled analyte (e.g., this compound) in the sample and a fixed amount of labeled analyte (e.g., this compound-enzyme conjugate) for a limited number of binding sites on a specific antibody. The concentration of the analyte is inversely proportional to the signal produced.

Materials
  • Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • This compound specific antibody

  • This compound standard

  • Potential cross-reactants (e.g., other HETEs, arachidonic acid, prostaglandins)

  • Enzyme-conjugated this compound tracer (e.g., acetylcholinesterase-linked)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20)

  • Substrate solution (e.g., TMB or Ellman's Reagent)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Workflow Diagram

G Start Start Prep_Standards Prepare Serial Dilutions of this compound Standard and Potential Cross-Reactants Start->Prep_Standards Add_Antibody Add this compound Antibody to Pre-Coated Microplate Wells Prep_Standards->Add_Antibody Add_Samples Add Standards, Cross-Reactants, or Samples to Wells Add_Antibody->Add_Samples Add_Tracer Add Enzyme-Conjugated This compound Tracer to Wells Add_Samples->Add_Tracer Incubate Incubate Plate (e.g., 18 hours at 4°C) Add_Tracer->Incubate Wash_Plate Wash Plate to Remove Unbound Reagents Incubate->Wash_Plate Add_Substrate Add Substrate Solution Wash_Plate->Add_Substrate Incubate_Dark Incubate in the Dark for Color Development Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance (e.g., 450 nm) Add_Stop->Read_Absorbance Calculate Calculate IC50 and % Cross-Reactivity Read_Absorbance->Calculate End End Calculate->End

Caption: General workflow for immunoassay cross-reactivity assessment.
Procedure

  • Preparation of Standard Curve : A standard curve is generated using a series of known concentrations of the primary analyte (e.g., this compound).

  • Preparation of Potential Cross-Reactant Solutions : Prepare serial dilutions of each potential cross-reactant in the same buffer used for the standard curve.

  • Assay Procedure :

    • Add the specific antibody to the wells of the microplate.

    • Add the this compound standards, potential cross-reactants, or samples to the appropriate wells.

    • Add a fixed amount of the enzyme-labeled this compound to all wells.

    • Incubate the plate according to the manufacturer's instructions (e.g., 18 hours at 4°C).

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution and incubate until sufficient color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity :

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50) from the standard curve.

    • Determine the concentration of the potential cross-reactant that causes 50% inhibition of the maximum signal.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100

Conclusion

The accuracy of this compound quantification by immunoassay is fundamentally dependent on the specificity of the antibody employed. While immunoassays provide a valuable tool for eicosanoid research, it is imperative for researchers to critically evaluate the cross-reactivity of their chosen assay with other structurally related molecules that may be present in their samples. By following rigorous validation protocols and carefully examining the cross-reactivity data provided by the manufacturer, scientists can ensure the reliability of their findings and contribute to a more accurate understanding of the biological roles of this compound.

References

A Comparative Guide to the Biological Activities of 18-HETE and 20-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related arachidonic acid metabolites, 18-hydroxyeicosatetraenoic acid (18-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE). While structurally similar, these eicosanoids often exhibit opposing physiological effects, making a clear understanding of their distinct mechanisms crucial for targeted therapeutic development. This document summarizes their synthesis, signaling pathways, and physiological effects, supported by experimental data and detailed methodologies.

I. Synthesis and Metabolism

Both this compound and 20-HETE are synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes. However, the specific isoforms involved and the resulting products' primary functions differ significantly.

Table 1: Synthesis of this compound and 20-HETE

FeatureThis compound20-HETE
Primary Synthesizing Enzymes CYP4F isoforms (e.g., CYP4F5, CYP4F6 in rats)[1]CYP4A and CYP4F families (e.g., CYP4A11, CYP4F2 in humans; CYP4A1, 4A2, 4A3, 4A8 in rats)[1][2]
Precursor Arachidonic AcidArachidonic Acid
Primary Stereoisomer of Interest 18(R)-HETE (vasodilator)[3]Not applicable

II. Comparative Biological Activities

The most striking difference between this compound and 20-HETE lies in their effects on vascular tone. Generally, this compound acts as a vasodilator, while 20-HETE is a potent vasoconstrictor in most vascular beds.[3][4]

Table 2: Comparison of Key Biological Activities

Biological EffectThis compound20-HETE
Vascular Tone Primarily vasodilation (especially 18(R)-HETE)[3][4]Primarily vasoconstriction[1]. Vasodilation in pulmonary circulation[1][4]
Endothelial Function Likely promotes vasodilation through prostanoid release[4]Induces endothelial dysfunction by increasing oxidative stress and reducing nitric oxide (NO) bioavailability[1]
Inflammation Less characterizedPro-inflammatory; stimulates cytokine and adhesion molecule expression[5]
Cell Proliferation & Angiogenesis Not well-establishedPromotes angiogenesis and proliferation of various cell types, including cancer cells[1]
Blood Pressure Regulation May contribute to lowering blood pressureContributes to hypertension[1]

While direct quantitative comparisons of the vasoactive potency of this compound and 20-HETE are limited in the literature, the available data consistently point to their opposing effects on vascular smooth muscle. For instance, 18(R)-HETE has been shown to induce dose-dependent vasodilation in the rabbit kidney and can functionally antagonize the vasoconstrictor effects of 20-HETE.[3]

III. Signaling Pathways

The divergent biological activities of this compound and 20-HETE stem from their distinct signaling cascades.

A. This compound Signaling Pathway

The vasodilatory effect of 18(R)-HETE is understood to be largely dependent on the activation of cyclooxygenase (COX) enzymes, leading to the production of vasodilatory prostanoids like prostacyclin (PGI2).[4] Emerging evidence also suggests the involvement of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway, although this is less characterized than the 20-HETE pathway.

18-HETE_Signaling_Pathway 18(R)-HETE 18(R)-HETE GPCR Putative GPCR 18(R)-HETE->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC COX Cyclooxygenase (COX) GPCR->COX Prostanoids Vasodilatory Prostanoids (e.g., PGI2) COX->Prostanoids Produces VSMC_Relaxation Vascular Smooth Muscle Relaxation Prostanoids->VSMC_Relaxation Induces

Figure 1: Proposed signaling pathway for 18(R)-HETE-induced vasodilation.
B. 20-HETE Signaling Pathway

20-HETE exerts its vasoconstrictor effects through a well-defined signaling cascade. It binds to the G-protein coupled receptor GPR75, leading to the activation of PKC.[3] This, in turn, activates the RhoA/Rho-kinase pathway, which increases the calcium sensitivity of the contractile machinery in vascular smooth muscle cells, leading to vasoconstriction.[3] In endothelial cells, 20-HETE can uncouple endothelial nitric oxide synthase (eNOS), reducing the bioavailability of the vasodilator nitric oxide (NO) and promoting oxidative stress.[3]

20-HETE_Signaling_Pathway cluster_VSMC Vascular Smooth Muscle Cell cluster_EC Endothelial Cell 20-HETE_VSMC 20-HETE GPR75_VSMC GPR75 20-HETE_VSMC->GPR75_VSMC Binds PKC_VSMC Protein Kinase C (PKC) GPR75_VSMC->PKC_VSMC Activates RhoA_VSMC RhoA PKC_VSMC->RhoA_VSMC Activates ROCK_VSMC Rho-kinase (ROCK) RhoA_VSMC->ROCK_VSMC Activates Ca_Sens Increased Ca2+ Sensitivity ROCK_VSMC->Ca_Sens Vasoconstriction Vasoconstriction Ca_Sens->Vasoconstriction 20-HETE_EC 20-HETE eNOS_uncoupling eNOS Uncoupling 20-HETE_EC->eNOS_uncoupling NO_bioavailability Decreased NO Bioavailability eNOS_uncoupling->NO_bioavailability Oxidative_Stress Increased Oxidative Stress eNOS_uncoupling->Oxidative_Stress Endo_Dysfunction Endothelial Dysfunction NO_bioavailability->Endo_Dysfunction Oxidative_Stress->Endo_Dysfunction

Figure 2: Signaling pathways of 20-HETE in vascular cells.

IV. Experimental Protocols

A. Measurement of Vascular Tone using Wire Myography

This protocol is used to assess the contractile and relaxant responses of isolated small arteries to pharmacological agents like this compound and 20-HETE.

1. Vessel Isolation and Mounting:

  • Euthanize the experimental animal (e.g., mouse or rat) and dissect the desired artery (e.g., mesenteric artery) in cold physiological salt solution (PSS).[6]

  • Carefully clean the artery of surrounding adipose and connective tissue.[6]

  • Cut the artery into 2 mm segments.[7]

  • Mount the arterial ring on two stainless steel wires in the chamber of a wire myograph system filled with PSS and bubbled with 95% O2/5% CO2 at 37°C.[6]

2. Normalization and Equilibration:

  • Stretch the vessel to a predetermined optimal passive tension, which corresponds to a physiological transmural pressure. This process, known as normalization, ensures reproducible contractile responses.[8]

  • Allow the vessel to equilibrate for at least 30-60 minutes, with periodic washing with fresh PSS.[6][7]

3. Viability Check:

  • Contract the vessel with a high potassium solution (e.g., 60 mM KCl) to assess its viability.[6]

  • After washout, assess endothelium integrity by pre-contracting with an alpha-agonist (e.g., phenylephrine) and then inducing relaxation with acetylcholine.

4. Experimental Procedure:

  • Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (this compound or 20-HETE) to the bath to generate a concentration-response curve.

  • Record the changes in isometric tension using a force transducer connected to a data acquisition system.[7]

5. Data Analysis:

  • Express relaxation responses as a percentage reversal of the pre-contraction.

  • Express contraction responses as a percentage of the maximal contraction induced by high KCl.

  • Calculate EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

Wire_Myography_Workflow Start Start Dissect Dissect & Isolate Artery Start->Dissect Mount Mount Artery on Wire Myograph Dissect->Mount Normalize Normalize to Optimal Tension Mount->Normalize Equilibrate Equilibrate Normalize->Equilibrate Viability Check Viability (KCl & ACh) Equilibrate->Viability Precontract Pre-contract with Agonist Viability->Precontract AddHETE Cumulative Addition of This compound or 20-HETE Precontract->AddHETE Record Record Isometric Tension AddHETE->Record Analyze Analyze Data (Dose-Response Curve) Record->Analyze End End Analyze->End

Figure 3: General workflow for wire myography experiments.
B. Rho-kinase (ROCK) Activity Assay

This enzyme immunoassay can be used to determine the relative amount of ROCK activity in cell or tissue lysates following treatment with this compound or 20-HETE.

1. Sample Preparation:

  • Culture vascular smooth muscle cells and treat with the desired concentrations of this compound, 20-HETE, or vehicle control for the specified time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

2. Assay Procedure (based on commercially available kits): [9][10]

  • Add the cell lysates to a microtiter plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).[9][10]

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).[10]

  • Stop the reaction and wash the wells.[10]

  • Add a primary antibody that specifically detects the phosphorylated substrate (e.g., anti-phospho-MYPT1).[9][10]

  • Incubate and wash.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Incubate and wash.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]

3. Data Analysis:

  • The absorbance is directly proportional to the amount of ROCK activity in the sample.

  • Compare the ROCK activity in treated samples to the vehicle control.

V. Conclusion

This compound and 20-HETE, despite their structural similarities, exhibit distinct and often opposing biological activities, particularly concerning vascular tone. 18(R)-HETE is primarily a vasodilator, acting through a COX-dependent pathway, while 20-HETE is a potent vasoconstrictor that signals through the GPR75/PKC/Rho-kinase pathway and induces endothelial dysfunction. These differences highlight the specificity of eicosanoid signaling and underscore the importance of developing targeted therapies that can selectively modulate these pathways for the treatment of cardiovascular diseases. Further research is warranted to fully elucidate the signaling mechanisms of this compound and to explore the therapeutic potential of modulating the balance between these two important lipid mediators.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 18-HETE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of arachidonic acid metabolites in physiological and pathological processes, the precise and accurate quantification of 18-hydroxyeicosatetraenoic acid (18-HETE) is critical. As a significant cytochrome P450 (CYP) pathway metabolite, this compound is implicated in conditions such as hypertension and renal dysfunction. The analytical method chosen for its quantification can profoundly influence experimental outcomes. This guide presents a comprehensive comparison of a novel, high-sensitivity LC-MS/MS method against a standard, established method for this compound analysis, with supporting experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an optimal analytical method hinges on its performance across several key validation parameters. The following table summarizes these metrics for both a standard and a new LC-MS/MS method for this compound quantification, based on U.S. Food and Drug Administration (FDA) bioanalytical method validation guidelines.[1][2]

Validation Parameter Standard LC-MS/MS Method New High-Sensitivity LC-MS/MS Method FDA Acceptance Criteria
Linearity Range 5 - 2000 pg/mL1 - 2500 pg/mLCorrelation coefficient (r²) ≥ 0.99[2]
Lower Limit of Quantification (LLOQ) 5 pg/mL1 pg/mLAnalyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal value and precision ≤20%.[2]
Accuracy (% Bias) Within ±15%Within ±10%Within ±15% of the nominal value (except at LLOQ, where it is ±20%).[2][3]
Precision (% CV) < 15%< 10%≤15% (except at LLOQ, where it is ≤20%).[2][3]
Matrix Effect Evaluated and compensated with internal standardMinimized through optimized extractionAccuracy within ±15% and precision ≤15% for each matrix source.[2]
Recovery 85-95%90-105%Consistent and reproducible.[2]
Specificity High; distinguishes between HETE isomersVery High; baseline separation of this compound from other isomersInterfering components should not exceed 20% of the analyte response at the LLOQ or 5% of the internal standard response.[1]
Stability Demonstrated for 24h at RT, 7 days at 4°C, 3 freeze-thaw cyclesDemonstrated for 48h at RT, 14 days at 4°C, 5 freeze-thaw cyclesAnalyte stability should be demonstrated under expected sample handling and storage conditions.[2]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility.

Standard LC-MS/MS Method Protocol

This protocol outlines a widely used procedure for this compound extraction and analysis from biological matrices.[4]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Acidify 1 mL of the biological sample (e.g., plasma, urine) to a pH of approximately 4.5 with 1 M acetic acid.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

  • Elute this compound with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Standard HPLC system.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the precursor to product ion transition for this compound (e.g., m/z 319.2 -> 245.2) and its deuterated internal standard.

New High-Sensitivity LC-MS/MS Method Protocol

This enhanced protocol focuses on improved recovery and sensitivity.

1. Sample Preparation (Optimized SPE):

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • To 1 mL of the biological sample, add a deuterated internal standard (e.g., this compound-d4).

  • Perform protein precipitation by adding 2 mL of ice-cold acetonitrile, vortex, and centrifuge.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water, followed by 2 mL of hexane.

  • Elute this compound with 2 mL of ethyl acetate:isopropanol (90:10, v/v).

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Optimized gradient elution with water containing 0.05% formic acid (A) and acetonitrile/methanol (1:1, v/v) with 0.05% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: High-resolution triple quadrupole or Q-TOF mass spectrometer.

  • Ionization: ESI in negative ion mode.

  • MRM Transitions: Utilize highly specific precursor to product ion transitions for this compound and its internal standard.

Visualizations

Signaling Pathway of this compound

This compound is a product of the cytochrome P450 (CYP) pathway of arachidonic acid metabolism.[4][5] Understanding its position in this pathway is crucial for interpreting measurement data.

cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 This compound This compound Arachidonic Acid->this compound CYP450 Enzymes PLA2 PLA2 CYP450 Enzymes CYP450 Enzymes Biological Effects Biological Effects (e.g., Vasoconstriction) This compound->Biological Effects

Caption: Biosynthetic pathway of this compound from arachidonic acid.

Experimental Workflow: Sample Preparation

The following diagram illustrates the key steps in the sample preparation process for this compound analysis.

start Biological Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution end Analysis by LC-MS/MS reconstitution->end

Caption: Sample preparation workflow for this compound analysis.

Logical Workflow: Method Validation

The validation of a new bioanalytical method follows a structured logical progression to ensure its reliability.[3]

cluster_validation_params Validation Parameters start Method Development pre_validation Pre-Validation (Initial Assessment) start->pre_validation full_validation Full Validation pre_validation->full_validation linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision specificity Specificity full_validation->specificity stability Stability full_validation->stability end Routine Application linearity->end accuracy->end precision->end specificity->end stability->end

Caption: Logical workflow for LC-MS/MS method validation.

References

Comparative Analysis of 18-HETE Levels in Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 18-hydroxyeicosatetraenoic acid (18-HETE) levels in various tissues, aimed at researchers, scientists, and drug development professionals. This compound is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid implicated in various physiological and pathological processes, including the regulation of vascular tone and renal function. Understanding its tissue-specific distribution is crucial for elucidating its biological roles and identifying potential therapeutic targets.

Data Presentation: this compound Formation Rates in Rat Tissues

While direct comparative data on the absolute concentration of this compound across a wide range of tissues is limited in the current literature, valuable insights can be drawn from studies measuring its formation rate. The following table summarizes the formation rates of 18(R)-HETE and 18(S)-HETE in various tissues of male and female Sprague-Dawley rats, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) of tissue microsomes incubated with arachidonic acid. It is important to note that formation rates reflect the synthetic capacity of a tissue and may not directly correspond to steady-state endogenous levels.

TissueSex18(R)-HETE Formation Rate (pmol/mg/min)18(S)-HETE Formation Rate (pmol/mg/min)Reference
Heart Male~1.5~1.0[1]
Female~1.2~0.8[1]
Liver Male~2.5~1.5[1]
Female~1.0~0.5[1]
Kidney Male~4.0~2.0[1]
Female~2.5~1.5[1]
Lung Male~0.8~0.5[1]
Female~0.6~0.4[1]
Brain Male~0.4~0.3[1]
Female~0.3~0.2[1]
Small Intestine MaleNot DetectedNot Detected[1]
FemaleNot DetectedNot Detected[1]

Note: The values presented are approximate, based on graphical data from the cited source. For precise values, please refer to the original publication.

From this data, several key observations can be made:

  • Tissue-Specific Variation: The kidney exhibits the highest formation rate of both 18(R)- and 18(S)-HETE, suggesting a significant role for this eicosanoid in renal physiology. The liver also shows substantial formation rates, while the brain and lung have comparatively lower synthetic capacity.

  • Sex-Based Differences: In most tissues examined, male rats demonstrate a higher formation rate of this compound compared to female rats.[1] This suggests a potential hormonal regulation of the CYP enzymes responsible for its synthesis.

  • Enantiomeric Preference: The formation of 18(R)-HETE is generally higher than that of 18(S)-HETE across the tissues, indicating a degree of stereoselectivity in the enzymatic process.[1]

  • Absence in Small Intestine: Notably, this compound formation was not detected in the small intestine of either male or female rats under the experimental conditions of the cited study.[1]

Experimental Protocols

The accurate quantification of this compound in biological matrices is critical for reliable comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific measurement.

Protocol for this compound Quantification in Tissue using LC-MS/MS

1. Tissue Homogenization:

  • Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Add an internal standard (e.g., deuterated this compound) to the homogenate to correct for extraction losses and matrix effects.

2. Lipid Extraction (Solid-Phase Extraction - SPE):

  • Acidify the homogenate to a pH of approximately 3.5 with a weak acid (e.g., acetic acid).

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified homogenate onto the SPE cartridge.

  • Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elute the lipids, including this compound, with a more non-polar solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Liquid Chromatography (LC): Separate this compound from other lipids using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionize the eluting compounds using a suitable ionization source, typically electrospray ionization (ESI) in negative ion mode.

    • Select the precursor ion for this compound (m/z 319.2) in the first quadrupole.

    • Fragment the precursor ion in the collision cell.

    • Monitor specific product ions (e.g., m/z 219.2 and 175.2) in the third quadrupole.

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.

Visualizations

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the major metabolic pathways of arachidonic acid, highlighting the position of this compound within the cytochrome P450 (CYP) pathway.

Arachidonic Acid Metabolism cluster_cyp Cytochrome P450 (CYP) Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP4A/CYP4F AA->CYP COX COX-1/COX-2 AA->COX LOX 5-, 12-, 15-LOX AA->LOX HETEs 16-, 17-, 18-, 19-HETEs CYP->HETEs twenty_HETE 20-HETE CYP->twenty_HETE EETs EETs CYP->EETs Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins other_HETEs 5-, 12-, 15-HETEs LOX->other_HETEs

Caption: Biosynthesis of this compound from arachidonic acid via the CYP pathway.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps involved in the quantification of this compound from tissue samples.

This compound Analysis Workflow Start Tissue Sample Collection Homogenization Tissue Homogenization (+ Internal Standard) Start->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification End Comparative Analysis Quantification->End

Caption: Workflow for the quantification of this compound in tissue samples.

References

A Comparative Guide to GC-MS and LC-MS for 18-HETE Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 18-hydroxyeicosatetraenoic acid (18-HETE), a key metabolite of arachidonic acid, is crucial for understanding its role in various physiological and pathological processes. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective, data-driven comparison of these methods for this compound profiling, complete with experimental protocols and pathway visualizations to aid in methodological selection and experimental design.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS for this compound analysis depends on several key performance metrics. While LC-MS/MS has become the more prevalent technique for eicosanoid analysis due to its high sensitivity and specificity without the need for derivatization, GC-MS remains a robust and reliable method.[1][2] The following table summarizes the quantitative performance of both techniques. Data for GC-MS analysis of this compound is inferred from validated methods for other HETE isomers, as direct comparative studies for this compound are limited.

FeatureGC-MSLC-MS/MS
Sensitivity (LLOQ) 1-10 ng/mL (estimated for HETEs)0.2 - 3 ng/mL[3]
Linearity Excellent (e.g., 1 to 250 ng for HETEs)[4]Excellent over a wide dynamic range[5]
Specificity High, especially with MS/MSVery high, capable of separating isomers[6]
Accuracy (% Recovery) Dependent on derivatization and extraction efficiencyTypically within 15% of the nominal value[7]
Precision (% CV) Intra- and inter-day precision generally <15%Intra- and inter-day precision typically <15%[7]
Sample Preparation Requires derivatization (e.g., silylation, esterification)[4]Often requires solid-phase extraction (SPE)
Throughput Lower due to derivatization and longer run timesHigher, with modern UPLC systems offering rapid analysis[6]
Cost Lower initial instrument costHigher initial instrument cost

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Protocol for this compound Analysis

This protocol involves extraction, derivatization, and subsequent analysis by GC-MS.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., deuterated this compound) to the biological sample (e.g., plasma, urine).

  • Lipid Extraction:

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction containing this compound.

  • Saponification and Esterification:

    • To analyze total fatty acid composition, saponify the lipid extract using a methanolic KOH solution.

    • Esterify the resulting free fatty acids to fatty acid methyl esters (FAMEs) using an agent like methanolic HCl.

  • Derivatization:

    • Convert the hydroxyl group of the this compound methyl ester to a trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). This step increases the volatility of the analyte for GC analysis.[4]

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a column coated with a biscyanopropyl polysiloxane stationary phase).

    • Injector: Operate in splitless mode for trace analysis.

    • Oven Temperature Program: A typical program starts at a lower temperature and ramps up to a final temperature to ensure separation of various fatty acid methyl esters.

    • Carrier Gas: Helium is commonly used.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantitative analysis, targeting characteristic ions of the this compound derivative.[4]

LC-MS/MS Protocol for this compound Analysis

This protocol outlines a common procedure for this compound quantification without the need for derivatization.

  • Internal Standard Addition: Add a deuterated internal standard (e.g., this compound-d8) to the sample.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Acidify the sample to approximately pH 4.5.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge to remove polar impurities.

    • Elute this compound and the internal standard with an organic solvent like methanol or ethyl acetate.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is common.

    • Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode.

    • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Precursor Ion: Select the deprotonated molecule of this compound, [M-H]⁻.

      • Product Ions: Monitor specific fragment ions generated through collision-induced dissociation (CID) for quantification and confirmation.

Visualizing the Pathways

To better understand the experimental process and the biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_start Sample Collection gcms_is Internal Standard Addition gcms_start->gcms_is gcms_extract Lipid Extraction (LLE/SPE) gcms_is->gcms_extract gcms_deriv Derivatization (Esterification & Silylation) gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Analysis gcms_analysis->gcms_data lcms_start Sample Collection lcms_is Internal Standard Addition lcms_start->lcms_is lcms_spe Solid-Phase Extraction (SPE) lcms_is->lcms_spe lcms_analysis LC-MS/MS Analysis lcms_spe->lcms_analysis lcms_data Data Analysis lcms_analysis->lcms_data

Caption: Comparative experimental workflows for this compound profiling by GC-MS and LC-MS.

The biological activity of this compound is initiated by its interaction with cellular signaling pathways. While the complete pathway is still under investigation, a proposed signaling cascade involves the activation of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway.[8]

signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 Metabolism HETE_18 This compound CYP450->HETE_18 GPCR G-Protein Coupled Receptor (GPCR) (Putative) HETE_18->GPCR Binding PLC Phospholipase C (PLC) GPCR->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation RhoA RhoA Activation PKC->RhoA ROCK Rho-Kinase (ROCK) RhoA->ROCK Activation Vascular_Effects Downstream Vascular Effects (e.g., Vasodilation/Vasoconstriction) ROCK->Vascular_Effects Leads to

Caption: Proposed signaling pathway of this compound.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound. LC-MS/MS is often favored for its higher sensitivity, higher throughput, and simpler sample preparation, as it does not require derivatization.[2][3] However, GC-MS remains a valuable and cost-effective alternative, providing high specificity and reliability, particularly when coupled with tandem mass spectrometry. The choice of method should be guided by the specific requirements of the research, including the desired level of sensitivity, sample throughput, and available instrumentation. The provided protocols and pathway diagrams serve as a foundation for researchers to develop and implement robust analytical methods for this compound profiling.

References

Confirming the Identity of 18-HETE: A Comparison Guide for High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of arachidonic acid metabolites, the unequivocal identification of 18-hydroxyeicosatetraenoic acid (18-HETE) is critical. This guide provides a comparative overview of the methodologies for confirming the identity of this compound, with a focus on the application of high-resolution mass spectrometry (HRMS). Experimental data and detailed protocols are presented to support the objective comparison of analytical approaches.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS/MS), has emerged as the gold standard for the analysis of eicosanoids like this compound. Its high specificity and sensitivity allow for the confident identification and quantification of this analyte in complex biological matrices, distinguishing it from structurally similar isomers.[1] This guide will delve into the specifics of this technique and compare it with alternative methods.

Quantitative Data Presentation: Mass Spectrometric Identification of this compound

The accurate identification of this compound via mass spectrometry relies on the precise measurement of its precursor and product ions. In negative ion electrospray ionization (ESI) mode, this compound forms a [M-H]⁻ precursor ion with a mass-to-charge ratio (m/z) of approximately 319.2.[2] Collision-induced dissociation (CID) of this precursor ion generates a characteristic fragmentation pattern that is unique to this compound.

Ion TypeTheoretical m/zObserved High-Resolution m/zFragmentation Pathway
Precursor Ion [M-H]⁻319.2273319.2275-
Product Ion301.2168301.2170[M-H-H₂O]⁻
Product Ion275.2375275.2378[M-H-CO₂]⁻ (from a less common pathway)
Product Ion257.2218257.2221[M-H-H₂O-CO₂]⁻
Product Ion245.1854245.1856Further fragmentation
Product Ion161.1279161.1281Cleavage of the carbon chain

Note: The observed high-resolution m/z values are illustrative and may vary slightly depending on the instrument and calibration.

Alternative Analytical Methods

While LC-HRMS/MS is the preferred method for definitive identification, other techniques have been employed for the detection and quantification of this compound.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS (Triple Quadrupole) Targeted detection and quantification based on specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).High sensitivity and throughput.Lower resolution compared to HRMS, potentially leading to isobaric interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of this compound followed by mass spectrometric detection.High chromatographic resolution.Requires derivatization, which can be time-consuming and introduce variability.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of an antibody to this compound.High throughput and relatively low cost.Prone to cross-reactivity with other HETEs and related compounds, leading to lower specificity.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Biological Fluids

This protocol outlines a general procedure for the solid-phase extraction (SPE) of this compound from biological samples such as plasma or urine.

  • Sample Acidification: Acidify the biological sample to a pH of approximately 4.5 with a weak acid (e.g., 2% acetic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an aqueous organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elution: Elute this compound from the cartridge using a nonpolar organic solvent such as ethyl acetate (B1210297) or methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-HRMS/MS for the Confirmation of this compound

This protocol provides a general framework for the analysis of this compound using a high-resolution mass spectrometer.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to achieve chromatographic separation.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • High-Resolution Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Mass Analyzer: An Orbitrap or a Time-of-Flight (TOF) mass analyzer capable of high resolution (>70,000 FWHM).

    • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (dd-MS²) or targeted MS/MS of the precursor ion at m/z 319.2.

    • Collision Energy: Optimize collision energy (e.g., HCD or CID) to achieve optimal fragmentation of the precursor ion.

    • Data Analysis: Confirm the identity of this compound by comparing the accurate mass of the precursor ion and its fragment ions with the theoretical masses, and by matching the retention time with that of a pure standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis Acidification Sample Acidification (pH 4.5) SPE_Conditioning SPE Cartridge Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Drying Drying & Reconstitution Elution->Drying LC_Separation Liquid Chromatography Separation Drying->LC_Separation ESI Electrospray Ionization (-ve) LC_Separation->ESI HRMS High-Resolution MS (Full Scan) ESI->HRMS MSMS Tandem MS (dd-MS² or targeted) HRMS->MSMS Data_Analysis Data Analysis & Confirmation MSMS->Data_Analysis

Caption: Experimental workflow for this compound identification.

signaling_pathway cluster_cellular_effects Putative Cellular Effects AA Arachidonic Acid CYP450 Cytochrome P450 (ω-2 hydroxylase) AA->CYP450 HETE_18 This compound CYP450->HETE_18 Receptor G-protein coupled receptor (e.g., GPR31) HETE_18->Receptor Binds to PLC Phospholipase C (PLC) Receptor->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vascular_Tone Modulation of Vascular Tone Ca_PKC->Vascular_Tone

Caption: Putative signaling pathway of this compound.

References

A Researcher's Guide to Inter-Laboratory Comparison of 18-HETE Measurements: Methodologies and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 18-hydroxyeicosatetraenoic acid (18-HETE) is critical for understanding its role in physiological and pathological processes such as hypertension and renal function.[1] As a key metabolite of arachidonic acid via the cytochrome P450 (CYP) pathway, variations in its measurement can significantly impact experimental outcomes and their interpretation.[1][2]

Quantitative Performance Comparison

The choice between LC-MS/MS and ELISA for this compound measurement hinges on a variety of performance metrics. LC-MS/MS is generally considered the gold standard for its high specificity and sensitivity, while ELISA offers higher throughput for analyzing large numbers of samples.[1] The following table summarizes the key performance parameters for both techniques, based on representative validation data.

FeatureLC-MS/MSELISA (Representative)
Sensitivity (LLOQ) 2.5 - 5 pg/mL10 - 100 pg/mL
Specificity High; distinguishes between structurally similar isomers.Variable; prone to cross-reactivity with other HETEs.
Accuracy (% Recovery) 90-110%Can be affected by matrix effects and cross-reactivity.
Precision (% CV) Intra-assay: <10%, Inter-assay: <15%Intra-assay: <10%, Inter-assay: <15%
Linearity Excellent over a wide dynamic range.Good, with a more limited dynamic range.
Throughput Lower; sequential sample analysis.Higher; suitable for 96-well plate format.

Data synthesized from available validation data for each method.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for minimizing inter-laboratory variability. Below are general methodologies for the quantification of this compound using both LC-MS/MS and ELISA.

This compound LC-MS/MS Protocol

This protocol outlines a general procedure for the extraction and analysis of this compound from biological matrices.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw frozen samples (e.g., plasma, urine) on ice.

  • To prevent auto-oxidation, add an antioxidant solution (e.g., BHT in methanol).[3]

  • Add an internal standard, such as deuterated this compound, to each sample to correct for extraction efficiency and matrix effects.[1][2][3]

  • Acidify the sample to approximately pH 3.5 with a dilute acid to protonate the carboxylic acid group of this compound.[3]

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.[1]

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.[3]

  • Elute this compound with a suitable organic solvent, such as methanol or ethyl acetate.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[3]

2. LC-MS/MS Analysis:

  • Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[2]

  • Column: A C18 reversed-phase column is typically used.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.02% acetic acid) and an organic solvent (e.g., acetonitrile/isopropanol).[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.[1]

  • MRM Transitions: A specific precursor ion for this compound (e.g., m/z 319.2) is selected and fragmented to produce specific product ions (e.g., m/z 245.2, 161.1).[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[1]

This compound ELISA Protocol (Competitive Assay)

This protocol provides a general outline for a competitive ELISA for this compound quantification.

1. Reagent Preparation:

  • Bring all reagents to room temperature before use.

2. Standard and Sample Addition:

  • Add 50 µL of standards or samples to the appropriate wells of a microplate pre-coated with a capture antibody.[1]

3. Competitive Reaction:

  • Add 50 µL of HRP-conjugated this compound to each well.[1]

  • Cover the plate and incubate for 2 hours at room temperature with gentle shaking. During this time, endogenous this compound in the sample competes with the HRP-conjugated this compound for binding to the capture antibody.[1]

4. Washing:

  • Aspirate and wash the wells four times with 300 µL of 1X Wash Buffer.[1]

5. Substrate Addition and Development:

  • Add 100 µL of TMB Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.[1]

6. Stopping the Reaction:

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1]

7. Data Acquisition:

  • Read the absorbance of each well at 450 nm within 30 minutes. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1]

Visualizing Key Processes

To further clarify the experimental and biological contexts of this compound measurement, the following diagrams illustrate the inter-laboratory comparison workflow and the signaling pathway of this compound.

G cluster_prep Sample Preparation & Distribution cluster_labs Laboratory Analysis cluster_analysis Data Analysis & Comparison A Reference Material Preparation B Aliquoting & Blinding A->B C Distribution to Participating Labs B->C D Lab 1 (e.g., LC-MS/MS) C->D E Lab 2 (e.g., ELISA) C->E F Lab 'n' (Specified Method) C->F G Data Submission to Coordinator D->G E->G F->G H Statistical Analysis (e.g., Z-scores, Mandel's statistics) G->H I Performance Evaluation H->I J Inter-laboratory Comparison Report I->J Report & Recommendations

A conceptual workflow for an this compound inter-laboratory comparison.

cluster_effects Biological Effects AA Arachidonic Acid CYP450 Cytochrome P450 (ω-2 hydroxylase) AA->CYP450 Metabolism HETE18 This compound CYP450->HETE18 Vaso Vasodilation HETE18->Vaso Anti20HETE Functional Antagonism of 20-HETE HETE18->Anti20HETE

A simplified signaling pathway of this compound.

Recommendations for Improving Inter-Laboratory Comparability

To enhance the consistency of this compound measurements across different research settings, the following best practices are recommended:

  • Use of Certified Reference Materials (CRMs): When available, CRMs should be used to calibrate instrumentation and validate methods.

  • Inclusion of Internal Standards: For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard for this compound is crucial to correct for matrix effects and variations in extraction efficiency.[1]

  • Method Validation: Each laboratory should thoroughly validate its chosen assay, whether LC-MS/MS or ELISA, by assessing parameters such as accuracy, precision, specificity, linearity, and the lower limit of quantification (LLOQ).[5]

  • Standardized Sample Handling: Protocols for sample collection, processing, and storage should be standardized as much as possible, as factors like storage temperature and freeze-thaw cycles can significantly affect this compound stability.[3] Long-term storage at -80°C is recommended to minimize degradation.[3]

  • Participation in Proficiency Testing: When proficiency testing programs for this compound become available, participation is highly encouraged to provide an external assessment of laboratory performance.[6]

By adhering to these guidelines and understanding the nuances of the available analytical methods, the scientific community can move towards more reliable and comparable measurements of this compound, ultimately accelerating research and development in related fields.

References

A Comparative In Vivo Analysis of 18(R)-HETE and 18(S)-HETE: Unraveling Stereospecific Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo effects of the two stereoisomers of 18-hydroxyeicosatetraenoic acid (18-HETE): 18(R)-HETE and 18(S)-HETE. These lipid signaling molecules, derived from arachidonic acid through the action of cytochrome P450 (CYP) enzymes, exhibit distinct and sometimes opposing biological activities. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these eicosanoids.

Core Findings at a Glance

While in vivo research directly comparing 18(R)-HETE and 18(S)-HETE is an emerging field, existing evidence points to significant stereospecific differences in their vascular effects. 18(R)-HETE has been identified as a vasodilator and a functional antagonist of the potent vasoconstrictor 20-HETE. In contrast, 18(S)-HETE appears to be devoid of this vasodilatory activity. The implications of these differences are significant for cardiovascular research and drug development.

Data Presentation: In Vivo and In Vitro Observations

The following table summarizes the key comparative data available for 18(R)-HETE and 18(S)-HETE. Due to the limited number of direct in vivo comparative studies, pertinent in vitro findings that suggest in vivo functionality are also included.

Parameter18(R)-HETE18(S)-HETESupporting Evidence
Vascular Tone Induces dose-dependent vasodilation in the rabbit kidney.Appears to lack vasodilatory effects.In vivo studies in rabbit renal arterioles.
20-HETE Antagonism Functionally antagonizes 20-HETE-induced vasoconstriction.No reported antagonism of 20-HETE.Ex vivo studies on renal arterioles.
Inflammatory Response Data from direct in vivo comparative studies is limited. The related compound 18(R)-HEPE, a precursor to anti-inflammatory resolvins, suggests a potential anti-inflammatory role.[1]Data from direct in vivo comparative studies is limited. The related compound 18(S)-HEPE is a precursor to the pro-resolving mediator 18S-Resolvin E1.[1]In vivo studies on the precursor molecules 18(R)-HEPE and 18(S)-HEPE.
Angiogenesis No direct in vivo comparative data available.No direct in vivo comparative data available.Research on other HETEs like 20-HETE and 12-HETE suggests potential involvement of this compound isomers in angiogenesis.[2][3]
Biosynthesis Synthesized from arachidonic acid by CYP enzymes, with evidence pointing to CYP1B1 involvement.[4]Synthesized from arachidonic acid by CYP enzymes, with evidence pointing to CYP1B1 involvement.[4]Studies on CYP1B1 metabolism of arachidonic acid.[4]

Signaling Pathways: A Tale of Two Isomers

The distinct in vivo effects of 18(R)-HETE and 18(S)-HETE are likely mediated by different signaling pathways. While the precise mechanisms are still under investigation, current hypotheses, largely extrapolated from studies on other HETE molecules, suggest the following cascades.

Hypothesized Signaling Pathway for 18(R)-HETE

18(R)-HETE's vasodilatory action is thought to be initiated by its binding to a yet-to-be-identified G-protein coupled receptor (GPCR) on vascular smooth muscle cells. This interaction is hypothesized to activate downstream signaling involving Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway, ultimately leading to vasodilation. This pathway may also be responsible for its functional antagonism of 20-HETE.

18(R)-HETE Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 18R_HETE 18(R)-HETE GPCR GPCR (Putative) 18R_HETE->GPCR Binds PLC PLC GPCR->PLC Activates PKC PKC PLC->PKC Activates RhoA RhoA PKC->RhoA Inhibits ROCK ROCK RhoA->ROCK Activates Vasodilation Vasodilation ROCK->Vasodilation Leads to Experimental Workflow Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Compound_Prep Prepare 18(R)-HETE, 18(S)-HETE, and Vehicle Solutions Animal_Model->Compound_Prep Administration Administer Compounds (e.g., IV Injection) Compound_Prep->Administration Monitoring Monitor Blood Pressure Continuously Administration->Monitoring Data_Analysis Analyze and Compare Blood Pressure Data Monitoring->Data_Analysis Conclusion Draw Conclusions on In Vivo Vascular Effects Data_Analysis->Conclusion

References

Validating Synthetic 18-HETE: A Guide to Ensuring Purity and Identity in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of methods to validate the purity and identity of synthetic 18-hydroxyeicosatetraenoic acid (18-HETE), a critical signaling molecule in various physiological and pathological processes. We present supporting experimental data and detailed protocols to ensure the integrity of your research.

This compound is a metabolite of arachidonic acid produced via the cytochrome P450 (CYP) pathway and is implicated in the regulation of vascular tone and inflammation.[1] Accurate quantification of this compound in biological samples is crucial for understanding its role in cardiovascular and renal diseases. The use of a well-characterized synthetic standard is essential for this purpose.

Establishing the Identity of Synthetic this compound

Confirming the chemical structure of a synthetic standard is the foundational step in its validation. The primary techniques for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): The Molecular Fingerprint

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for confirming the identity of this compound.[2] By determining the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments, a molecular fingerprint is generated. For this compound, with a molecular weight of 320.5 g/mol , the deprotonated molecule [M-H]⁻ is typically observed in negative ion mode.[3]

Parameter Expected Value
Precursor Ion (m/z) 319.2
Product Ions (m/z) Characteristic fragment ions
Ionization Mode Negative Electrospray (ESI-)
Table 1: Key LC-MS/MS Parameters for the Identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Proton Type Expected ¹H Chemical Shift (ppm)
Olefinic protons (-CH=CH-)5.3 - 5.5
Carbinol proton (-CH(OH)-)~3.6
Allylic protons (=CH-CH₂-)~2.8 and ~2.0-2.1
Methylene protons (-CH₂-)1.2 - 1.6
Terminal methyl protons (-CH₃)~0.9
Table 2: Illustrative ¹H NMR Chemical Shifts for Key Protons in this compound.

Assessing the Purity of Synthetic this compound

Purity assessment ensures that the analytical standard is free from contaminants that could interfere with experimental results.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is the standard for determining the purity of synthetic this compound. A typical specification for a high-quality standard is a purity of ≥97% as determined by the area of the main peak in the chromatogram.[5]

Other Purity Considerations

A comprehensive certificate of analysis for a synthetic standard will also include information on other potential impurities:

  • Water content: Determined by Karl Fischer titration.

  • Residual solvents: Analyzed by gas chromatography (GC).

  • Inorganic impurities: Assessed by residue on ignition.

Parameter Typical Specification Method
Purity ≥97%HPLC
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Water Content Report valueKarl Fischer Titration
Residual Solvents Complies with ICH limitsGC-Headspace
Table 3: Example of Purity Specifications from a Certificate of Analysis.

Comparison of Synthetic this compound Standard with Alternatives

The use of a validated synthetic standard is the gold standard for quantitative analysis. However, it's important to understand its advantages over other potential calibrators.

Standard Type Advantages Disadvantages
Validated Synthetic Standard High purity and well-characterized identity. Accurate and reproducible quantification.Higher initial cost.
Uncharacterized Commercial Standard Readily available.Purity and identity are not guaranteed, leading to inaccurate results.
Endogenous Calibrators (from biological matrix) Matrix-matched.Difficult to accurately determine the concentration. Potential for interference from other matrix components.
Table 4: Comparison of a Validated Synthetic this compound Standard vs. Alternatives.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general procedure for the analysis of this compound. Optimization for specific instrumentation is recommended.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[6]

    • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Negative mode Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion (m/z 319.2) to a specific product ion.

Protocol 2: Solid-Phase Extraction (SPE) for Biological Samples

This protocol is a general guideline for extracting eicosanoids from biological matrices like plasma or urine.[7]

  • Sample Pre-treatment: Acidify the sample to approximately pH 3.5 with a dilute acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities, followed by a wash with a low percentage of organic solvent (e.g., 15% methanol in water) to remove less polar impurities.

  • Elution: Elute this compound with an organic solvent like methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizing Key Processes

To further clarify the context and methodologies, the following diagrams illustrate the metabolic pathway of this compound, the validation workflow, and the logic of comparison.

Arachidonic Acid Metabolism to this compound AA Arachidonic Acid CYP450 Cytochrome P450 (CYP2E1) AA->CYP450 ω-2 hydroxylation HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs HETE_18 This compound HETEs->HETE_18

Arachidonic Acid Metabolism to this compound

Workflow for Validation of Synthetic this compound cluster_identity Identity Confirmation cluster_purity Purity Assessment MS Mass Spectrometry (LC-MS/MS) Validated Validated Standard MS->Validated NMR NMR Spectroscopy (¹H and ¹³C) NMR->Validated HPLC Chromatographic Purity (HPLC) HPLC->Validated Other Other Tests (Water, Solvents) Other->Validated Synth Synthetic This compound Standard Synth->MS Synth->NMR Synth->HPLC Synth->Other

Workflow for Validation of Synthetic this compound

Logic for Standard Comparison Test Test Sample (Synthetic this compound) Comp Comparative Analysis Test->Comp Ref Reference Standard (Well-Characterized) Ref->Comp Result Validation Decision Comp->Result Identity & Purity Match?

Logic for Standard Comparison

References

18-HETE and Its Correlation with Disease Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators is critical. Among these, the hydroxyeicosatetraenoic acid (HETE) family, derived from arachidonic acid, has garnered significant attention for its involvement in a spectrum of physiological and pathological processes. While molecules like 20-HETE and 12-HETE have been extensively studied in relation to cardiovascular diseases and cancer, respectively, the specific role of 18-hydroxyeicosatetraenoic acid (18-HETE) remains less defined in the scientific literature. This guide provides a comparative overview of what is known about this compound and its correlation with disease markers, drawing parallels with its more studied counterparts to offer a broader perspective.

The Landscape of HETE Isomers in Disease

Hydroxyeicosatetraenoic acids are signaling molecules produced from the metabolism of arachidonic acid by cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX) enzymes. Different isomers of HETE have been implicated in a variety of diseases, often exhibiting distinct biological activities.

While specific quantitative data directly correlating this compound levels with disease markers in large human cohort studies are sparse in currently available literature, the broader family of HETEs has been more extensively investigated. For instance, elevated levels of 20-HETE have been associated with hypertension and vascular dysfunction[1][2]. In the context of cancer, increased levels of 12-HETE have been observed in several malignancies, including pancreatic cancer, where they are thought to play a role in tumor progression[3].

The table below summarizes the associations of various HETE isomers with different diseases, highlighting the current focus of research in this area.

HETE IsomerAssociated Diseases/ConditionsKey Findings
This compound Cardiovascular Disease, InflammationPrimarily identified as a product of the cytochrome P450 epoxygenase pathway.[4] Its specific correlation with clinical markers is an area of ongoing research.
20-HETE Hypertension, Stroke, Myocardial Infarction, Kidney DiseaseActs as a potent vasoconstrictor and has been linked to endothelial dysfunction and vascular inflammation.[1][2][5][6]
12-HETE Cancer (Pancreatic, Prostate), Diabetes, InflammationPromotes cancer cell proliferation, invasion, and angiogenesis.[3][7] Implicated in inflammatory responses and vascular complications in diabetes.[7]
15-HETE Cancer, InflammationExhibits complex roles, sometimes showing pro-inflammatory effects, while in other contexts, it may have protective effects in cancer.
5-HETE Inflammation, CancerA potent chemoattractant for neutrophils and is involved in inflammatory responses. Elevated levels have been found in some cancers.

Experimental Methodologies for HETE Analysis

The accurate quantification of HETEs in biological samples is crucial for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

General Protocol for this compound Measurement by LC-MS/MS

The following is a generalized protocol for the extraction and analysis of this compound from biological matrices such as plasma or serum. It is important to note that specific parameters may need to be optimized depending on the sample type and instrumentation.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge sequentially with methanol (B129727) and water.

  • Acidify the biological sample (e.g., plasma, serum) to approximately pH 3.5.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water and then with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elute this compound and other eicosanoids from the cartridge using a nonpolar organic solvent such as ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Inject the reconstituted sample onto a C18 analytical column.

  • Employ a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient is optimized to achieve chromatographic separation of this compound from other isomers and interfering substances.

3. Tandem Mass Spectrometry (MS/MS):

  • The eluent from the LC column is introduced into the mass spectrometer, usually with an electrospray ionization (ESI) source operating in negative ion mode.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • A specific precursor ion for this compound (e.g., m/z 319.2) is selected in the first quadrupole.

  • This precursor ion is then fragmented in the collision cell.

  • Specific product ions (e.g., m/z 245.2 and 161.1) are monitored in the third quadrupole to ensure specificity.

  • The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of an this compound standard.[8]

Signaling Pathways of HETEs

HETEs exert their biological effects through various signaling pathways, often involving G-protein coupled receptors and nuclear receptors. The cytochrome P450 (CYP) epoxygenase pathway is a key enzymatic route for the production of several HETE isomers, including this compound, from arachidonic acid.[4][9][10][11]

HETE_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids (B1166683) Membrane->PLA2 Activation HETEs This compound & other HETEs CYP450->HETEs Inflammation Inflammation HETEs->Inflammation VascularTone Vascular Tone Regulation HETEs->VascularTone CellProliferation Cell Proliferation & Angiogenesis HETEs->CellProliferation Disease Pathophysiological Responses Inflammation->Disease VascularTone->Disease CellProliferation->Disease

Cytochrome P450 pathway leading to HETE production.

This pathway illustrates the enzymatic conversion of arachidonic acid, released from membrane phospholipids by phospholipase A2, into this compound and other HETE isomers by cytochrome P450 epoxygenases. These lipid mediators can then influence a variety of cellular processes that contribute to either physiological homeostasis or the pathogenesis of diseases such as cardiovascular disorders and cancer.[12][13]

Conclusion and Future Directions

The study of this compound is an emerging field with the potential to uncover new diagnostic and therapeutic targets. While direct correlations with specific disease markers are not yet well-established in the literature, the foundational knowledge from the broader HETE family provides a strong basis for future investigations. Researchers are encouraged to utilize sensitive and specific analytical techniques like LC-MS/MS to quantify this compound in well-characterized patient cohorts. Such studies will be instrumental in elucidating the specific roles of this compound in human health and disease, and in determining its potential as a clinically relevant biomarker. Further research into the specific receptors and signaling pathways activated by this compound will also be crucial in understanding its biological functions and its potential as a target for drug development.

References

Assessing the Linearity and Range of 18-HETE Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of eicosanoids, accurate quantification of 18-hydroxyeicosatetraenoic acid (18-HETE) is critical. This lipid mediator, a metabolite of arachidonic acid via the cytochrome P450 (CYP) pathway, is implicated in various physiological and pathological processes, including the regulation of vascular tone and renal function. The choice of analytical method for this compound quantification can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on the critical performance characteristics of linearity and analytical range.

Quantitative Performance Comparison

The selection of an appropriate assay format is contingent on a variety of performance metrics. Below is a summary of key parameters for a representative this compound competitive ELISA and a typical LC-MS/MS method. It is important to note that the ELISA data is representative of commercially available kits for HETE isomers, as specific data for this compound kits can be limited. Performance may vary between manufacturers.

Performance MetricRepresentative this compound ELISAThis compound LC-MS/MS
Linearity (R²) Typically ≥0.98≥0.99
Assay Range e.g., 7.8 - 1,000 pg/mLe.g., 0.5 - 500 ng/mL
Sensitivity (LOD) ~15 pg/mL~0.1 ng/mL
Precision (%CV) Intra-assay: <10%; Inter-assay: <15%Intra-assay: <15%; Inter-assay: <15%
Accuracy (% Recovery) 80-120%85-115%
Specificity Can be prone to cross-reactivity with other HETE isomersHigh; distinguishes between structurally similar isomers

Experimental Protocols

Assessing Linearity and Range of a Competitive this compound ELISA

The linearity of a competitive ELISA is assessed to ensure that the measured concentrations are directly proportional to the actual concentrations of this compound in the sample over a defined range.

Materials:

  • This compound ELISA Kit (containing pre-coated microplate, this compound standard, HRP-conjugated this compound, wash buffer, substrate, and stop solution)

  • Biological matrix (e.g., plasma, serum) free of endogenous this compound (or stripped charcoal-treated)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard in the assay buffer provided with the kit. A typical standard curve might range from 1000 pg/mL down to 7.8 pg/mL, including a zero standard (blank).

  • Sample Preparation (Spiking): Spike a known high concentration of this compound standard into the this compound-free biological matrix. This spiked sample should have a concentration significantly above the upper limit of the standard curve.

  • Serial Dilution of Spiked Sample: Create a series of dilutions of the spiked sample using the same biological matrix as the diluent. The dilutions should cover the expected dynamic range of the assay.

  • Assay Performance:

    • Add 50 µL of the prepared standards and diluted spiked samples to the appropriate wells of the microplate.

    • Add 50 µL of HRP-conjugated this compound to each well.

    • Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature) to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance of each well at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is typically used for competitive ELISAs.

    • Determine the concentration of this compound in each of the diluted spiked samples by interpolating from the standard curve.

    • Correct the measured concentrations for the dilution factor.

    • Assess linearity by plotting the measured concentrations against the expected concentrations and performing a linear regression analysis. The coefficient of determination (R²) should be close to 1.0. The recovery for each dilution should be within an acceptable range (e.g., 80-120%).

Linearity and Range Assessment of this compound by LC-MS/MS

LC-MS/MS offers high specificity and a wide dynamic range for the quantification of small molecules like this compound.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d8)

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

  • Biological matrix (e.g., plasma, urine)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Standard and Internal Standard Preparation: Prepare stock solutions of this compound and its deuterated internal standard in a suitable organic solvent (e.g., ethanol).

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound stock solution into the biological matrix. A constant amount of the internal standard is added to each calibration standard. The concentration range should be selected to cover the expected sample concentrations.

  • Sample Preparation:

    • To an aliquot of the biological sample, add the internal standard.

    • Perform a sample extraction, typically using solid-phase extraction (SPE), to remove interfering substances and concentrate the analyte.

  • LC-MS/MS Analysis:

    • Inject the extracted samples and calibration standards onto the LC-MS/MS system.

    • Separate this compound from other components using a suitable chromatographic gradient.

    • Detect this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for this compound (e.g., m/z 319.2 → 245.2) and its internal standard are monitored.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to determine the linearity (R²) and the equation of the line. The R² value should be ≥0.99 for the method to be considered linear. The range is defined by the lowest and highest concentrations of the calibration standards that meet the criteria for accuracy and precision.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in this compound's biological action and its analysis, the following diagrams have been generated using Graphviz.

Putative Signaling Pathway of this compound AA Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP2E1) AA->CYP450 HETE_18 This compound CYP450->HETE_18 GPCR Putative GPCR (e.g., GPR31) HETE_18->GPCR Binds to G_Protein G-Protein (Gi/o) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Vascular_Response Modulation of Vascular Tone Ca_Release->Vascular_Response PKC->Vascular_Response

Putative Signaling Pathway of this compound

Workflow for Assessing this compound Assay Linearity cluster_elisa ELISA Method cluster_lcms LC-MS/MS Method ELISA_Start Prepare this compound Standards and Spiked Samples ELISA_Dilute Serially Dilute Spiked Samples ELISA_Start->ELISA_Dilute ELISA_Assay Perform Competitive ELISA ELISA_Dilute->ELISA_Assay ELISA_Read Measure Absorbance (450 nm) ELISA_Assay->ELISA_Read ELISA_Analyze Calculate Concentrations (4-PL Curve Fit) ELISA_Read->ELISA_Analyze ELISA_Linearity Assess Linearity (R² and % Recovery) ELISA_Analyze->ELISA_Linearity LCMS_Start Prepare Calibration Standards in Matrix LCMS_Extract Sample Extraction (e.g., SPE) LCMS_Start->LCMS_Extract LCMS_Analyze LC-MS/MS Analysis (MRM) LCMS_Extract->LCMS_Analyze LCMS_Data Calculate Peak Area Ratios LCMS_Analyze->LCMS_Data LCMS_Linearity Assess Linearity (Linear Regression, R²) LCMS_Data->LCMS_Linearity

Workflow for Assessing this compound Assay Linearity

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. ELISAs offer a higher throughput and lower cost per sample, making them suitable for screening large numbers of samples. However, their specificity can be a concern, and the assay range is typically narrower than that of LC-MS/MS. LC-MS/MS provides excellent specificity, a wide linear range, and high sensitivity, making it the gold standard for accurate quantification, particularly in complex biological matrices. The choice between these methods will depend on the specific requirements of the research, including the number of samples, the need for absolute quantification, and the available resources. A thorough validation of the chosen method, with a particular focus on linearity and range, is essential to ensure the generation of reliable and reproducible data.

A Comparative Analysis of the Vasodilatory Potency of 18-HETE and EETs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of 18-hydroxyeicosatetraenoic acid (18-HETE) and epoxyeicosatrienoic acids (EETs), two classes of lipid signaling molecules derived from arachidonic acid. While both influence vascular tone, their mechanisms and potencies differ significantly. This document summarizes key experimental findings, details relevant methodologies, and illustrates the distinct signaling pathways involved.

Quantitative Comparison of Vasodilatory Potency

Direct quantitative comparisons of the vasodilatory potency between this compound and EETs are limited in the literature, primarily due to a lack of specific EC50 values for 18(R)-HETE-induced vasodilation. However, available data for EETs demonstrate their potent vasodilatory effects across various vascular beds.

Table 1: Vasodilatory Potency of EETs in Coronary Arteries

EicosanoidSpeciesVascular BedEC50Reference(s)
14,15-EET PorcineCoronary Arterioles3 ± 1 pM[1]
CanineCoronary Arterioles-10.7 ± 0.8 log [M][2]
BovineCoronary Arteries1 µM[3]
11,12-EET PorcineCoronary Arterioles30 ± 8 pM[1]
CanineCoronary Arterioles-10.8 ± 0.8 log [M][2]
8,9-EET PorcineCoronary Arterioles21 ± 13 pM[1]
CanineCoronary Arterioles-11.0 ± 0.4 log [M][4]
5,6-EET BovineCoronary Arteries1 µM[5]

Signaling Pathways

The vasodilatory actions of 18(R)-HETE and EETs are initiated by distinct signaling cascades.

18(R)-HETE-Induced Vasodilation

The vasodilatory effect of 18(R)-HETE is indirect and dependent on the activity of cyclooxygenase (COX) enzymes. It is proposed that 18(R)-HETE stimulates the production of vasodilatory prostanoids, such as prostacyclin (PGI2), which then act on vascular smooth muscle cells to induce relaxation, likely through a G-protein coupled receptor that increases intracellular cyclic AMP (cAMP) levels.

G cluster_synthesis Synthesis cluster_action Mechanism of Action AA Arachidonic Acid CYP450 Cytochrome P450 (ω-1 hydroxylase) AA->CYP450 HETE_18R 18(R)-HETE CYP450->HETE_18R COX Cyclooxygenase (COX) HETE_18R->COX Stimulates Prostanoids Vasodilatory Prostanoids (e.g., PGI2) COX->Prostanoids Produces GPCR Prostanoid Receptor (GPCR) Prostanoids->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation Leads to

Proposed signaling pathway for 18(R)-HETE-induced vasodilation.
EET-Induced Vasodilation

EETs are potent, endothelium-derived hyperpolarizing factors (EDHFs) that directly act on vascular smooth muscle cells. Their primary mechanism of action involves the activation of large-conductance calcium-activated potassium (BKCa) channels. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in vasodilation.

G cluster_synthesis_eet Synthesis (Endothelium) cluster_action_eet Mechanism of Action (Vascular Smooth Muscle) AA_EET Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA_EET->CYP_Epoxygenase EETs EETs CYP_Epoxygenase->EETs BKCa BKCa Channel EETs->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Relaxation_EET Vasodilation Ca_influx->Relaxation_EET

Signaling pathway for EET-induced vasodilation.

Experimental Protocols

The vasodilatory properties of this compound and EETs are typically assessed using ex vivo techniques such as wire myography and pressure myography.

Wire Myography

This technique measures isometric tension in isolated small blood vessel segments.

1. Vessel Preparation:

  • Isolate small resistance arteries (e.g., mesenteric, coronary) from the animal model.

  • Carefully clean the vessel of surrounding adipose and connective tissue in cold, oxygenated physiological salt solution (PSS).

  • Cut the vessel into 2 mm-long rings.

2. Mounting:

  • Mount the vessel ring on two stainless steel wires in the jaws of a wire myograph.

  • Submerge the mounted vessel in a chamber filled with PSS maintained at 37°C and continuously bubbled with 95% O2/5% CO2.

3. Normalization and Viability Check:

  • Stretch the vessel to its optimal resting tension, determined by a normalization procedure to approximate in vivo conditions.

  • Assess vessel viability by contracting with a high potassium solution (e.g., 60 mM KCl).

  • Verify endothelium integrity by assessing relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with an agonist like phenylephrine.

4. Experimental Procedure:

  • Pre-constrict the vessel ring with a chosen agonist (e.g., U46619, phenylephrine, endothelin-1).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (this compound or EETs).

  • Record the relaxation response at each concentration.

  • Data is typically expressed as a percentage of the pre-constriction tension.

G start Start dissect Isolate and Clean Resistance Artery start->dissect cut Cut Artery into 2 mm Rings dissect->cut mount Mount Ring on Myograph Wires cut->mount normalize Normalize to Optimal Tension mount->normalize viability Assess Viability (KCl, ACh) normalize->viability preconstrict Pre-constrict with Agonist viability->preconstrict add_compound Cumulative Addition of This compound or EETs preconstrict->add_compound record Record Relaxation add_compound->record analyze Analyze Data (% Relaxation) record->analyze end End analyze->end

Experimental workflow for wire myography.
Pressure Myography

This method allows for the study of vascular reactivity in cannulated, pressurized blood vessels, more closely mimicking physiological conditions.

1. Vessel Preparation:

  • Isolate a segment of a small resistance artery.

  • Transfer the vessel to the chamber of the pressure myograph containing cold, oxygenated PSS.

2. Cannulation:

  • Mount the vessel segment onto two glass micropipettes and secure with sutures.

  • Perfuse the vessel lumen to remove any blood.

3. Pressurization and Equilibration:

  • Pressurize the vessel to a physiological level (e.g., 60 mmHg) with no intraluminal flow.

  • Allow the vessel to equilibrate at 37°C.

4. Myogenic Tone and Viability:

  • Assess the development of myogenic tone (spontaneous constriction in response to pressure).

  • Check for viability and endothelial integrity as described for wire myography.

5. Experimental Procedure:

  • Pre-constrict the vessel with an appropriate agonist.

  • Administer increasing concentrations of this compound or EETs to the superfusing solution.

  • Record changes in the vessel's internal diameter using a video camera attached to the microscope.

  • Vasodilation is quantified as the percentage increase in internal diameter relative to the pre-constricted diameter.

G start_p Start dissect_p Isolate Artery Segment start_p->dissect_p cannulate Cannulate Vessel on Micropipettes dissect_p->cannulate pressurize Pressurize to Physiological Level cannulate->pressurize equilibrate Equilibrate at 37°C pressurize->equilibrate viability_p Assess Viability and Myogenic Tone equilibrate->viability_p preconstrict_p Pre-constrict with Agonist viability_p->preconstrict_p add_compound_p Superfuse with This compound or EETs preconstrict_p->add_compound_p record_p Record Internal Diameter Changes add_compound_p->record_p analyze_p Analyze Data (% Dilation) record_p->analyze_p end_p End analyze_p->end_p

Experimental workflow for pressure myography.

Conclusion

EETs are established as highly potent, direct-acting vasodilators across multiple vascular beds, with their effects mediated primarily through the activation of BKCa channels. In contrast, the vasodilatory action of 18(R)-HETE is indirect, requiring the involvement of the cyclooxygenase pathway. While this suggests a less direct and potentially less potent vasodilatory profile compared to EETs, a definitive quantitative comparison is hampered by the current lack of specific EC50 data for 18(R)-HETE. Further research is warranted to fully elucidate the quantitative vasodilatory potency of 18(R)-HETE to allow for a more direct comparison with the potent effects of EETs.

References

Analysis of 18-HETE in Human vs. Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analysis and biological context of 18-hydroxyeicosatetraenoic acid (18-HETE) in humans versus common animal models. Given the critical role of eicosanoids in inflammation and cardiovascular disease, understanding the species-specific differences in their metabolism and function is paramount for translational research. While direct quantitative comparisons of this compound across species are limited in the literature, this guide synthesizes available data on related eicosanoids to highlight key distinctions and provides detailed experimental protocols for robust analysis.

Data Presentation: Quantitative Insights into Eicosanoid Levels

Table 1: Comparison of Basal HETE Levels in Lung Tissue of Rats and Mice

EicosanoidRat Lung (pg/μg protein) (Median)Mouse Lung (pg/μg protein) (Median)Fold Difference (Mouse vs. Rat)
5-HETE0.151.8~12x
8-HETE0.250.5~2x
12-HETE0.216.0~80x
15-HETE0.10.8~8x

Data synthesized from a study comparing basal eicosanoid levels in rodent lungs, highlighting the significant interspecies differences.[1]

Table 2: Major Cytochrome P450 (CYP) Isoforms Involved in Arachidonic Acid Metabolism

SpeciesKey CYP IsoformsPrimary MetabolitesTissue Expression
Human CYP4F2, CYP4A11, CYP2C8, CYP2C9, CYP2J220-HETE, 19-HETE, Epoxyeicosatrienoic acids (EETs)Kidney, Liver, Vasculature
Rat CYP4A family (4A1, 4A2, 4A3), CYP2C11, CYP1A1, CYP1A220-HETE, EETs, ω-1 HETEsKidney, Liver, Lung, Heart
Mouse CYP4A family (4A10, 4A12, 4A14), 12/15-Lipoxygenase20-HETE, 12(S)-HETE, 15(S)-HETEKidney, Liver, Macrophages

This table summarizes the key enzymes responsible for metabolizing arachidonic acid, the precursor to this compound, in different species. The variation in enzyme expression and activity contributes to the differing eicosanoid profiles observed.[2][3]

Experimental Protocols: Quantification of this compound

The gold standard for the accurate quantification of this compound and other eicosanoids in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar isomers.

Representative Protocol for this compound Analysis in Human and Animal Plasma by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: To a 200 µL plasma sample, add an appropriate amount of a deuterated internal standard (e.g., this compound-d8) to account for matrix effects and procedural losses.

  • Protein Precipitation: Precipitate proteins by adding 600 µL of ice-cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.

    • Elute this compound and the internal standard with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 319.2 → Product ion (m/z) 219.2 (quantifier), with additional transitions for confirmation.

      • This compound-d8 (Internal Standard): Monitor the appropriate mass transition.

3. Data Analysis

  • Integrate the peak areas for both this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Determine the concentration of this compound in the sample by comparing the peak area ratio to a standard curve prepared in the same biological matrix.

This protocol is a generalized representation. Optimization for specific matrices and instrumentation is recommended.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

Arachidonic Acid Metabolism to this compound AA Arachidonic Acid CYP450 Cytochrome P450 (ω-2 Hydroxylase) AA->CYP450 HETE_18 This compound CYP450->HETE_18 Signaling Downstream Signaling (e.g., modulation of vascular tone) HETE_18->Signaling

Metabolic pathway of this compound from arachidonic acid.

Experimental Workflow for this compound Quantification Sample Biological Sample (Human/Animal Plasma, Urine, Tissue) Extraction Solid-Phase Extraction (SPE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Analysis Data Analysis MS->Analysis

General workflow for this compound analysis.

Human vs. Animal Model Comparison Logic Human Human Studies (Clinical Samples) Compare Comparative Analysis Human->Compare Animal Animal Models (e.g., Rat, Mouse) Animal->Compare Enzymes CYP450 Isoform Differences Compare->Enzymes Levels This compound Level Differences (Tissue/Fluid) Compare->Levels Function Functional Differences (Physiological/Pathological Roles) Compare->Function Translation Translational Relevance Enzymes->Translation Levels->Translation Function->Translation

Framework for comparing this compound in humans and animal models.

Discussion and Conclusion

The analysis of this compound and other eicosanoids presents a significant challenge in translational research due to notable species-specific differences in their metabolism and biological activities. While animal models, particularly in rodents, are invaluable for elucidating fundamental biochemical pathways and for initial drug screening, the direct extrapolation of quantitative data and functional roles to human physiology must be approached with caution.

The data on HETE levels in rodent lungs clearly demonstrates that even between two closely related species, the basal metabolic profiles can differ substantially. This is largely attributable to the variations in the expression and activity of cytochrome P450 enzymes, the primary producers of this compound from arachidonic acid.[1][2]

For researchers and drug development professionals, it is imperative to:

  • Utilize highly specific and sensitive analytical methods like LC-MS/MS for accurate quantification of this compound.

  • Acknowledge the inherent limitations of animal models and, where possible, validate findings with human tissues or cells.

  • Consider the species-specific expression of relevant metabolizing enzymes (e.g., CYP450 isoforms) when interpreting data from animal studies.

Future research should aim to establish a more comprehensive, quantitative comparison of this compound levels in various biological matrices across different species, both in health and in disease states such as hypertension and chronic inflammation. Such data will be instrumental in bridging the translational gap and advancing the development of novel therapeutics targeting the eicosanoid pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific explorations, the proper handling and disposal of specialized biochemicals like 18-Hydroxyeicosatetraenoic acid (18-HETE) are paramount for ensuring laboratory safety and regulatory compliance. Adherence to established hazardous waste management principles is critical when dealing with biologically active lipid molecules such as this compound. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, promoting a secure research environment.

Immediate Safety and Handling Protocols

Before commencing any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. Treat this compound as a potentially hazardous chemical.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[1]

  • Ventilation: Handle this compound, especially in its solid form or when preparing solutions, in a well-ventilated area or under a chemical fume hood to prevent the inhalation of aerosols or fine particulates.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[1]

  • Spill Management: In the event of a spill, use an inert, non-combustible absorbent material to contain and collect the substance. The collected material should then be treated as hazardous waste.[1]

ParameterGuidelineSource
Storage (Solid) -20°C for long-term stability (over two years).[2]
Storage (in Solvent) -80°C.[2][3]
Aqueous Solutions Not recommended for storage for more than one day.[2]
Short-term Storage Can be kept at 4°C for over a week.[2]

Step-by-Step Disposal Plan for this compound

A clear and established plan for the disposal of all resulting waste should be in place before beginning any laboratory work. All materials contaminated with this compound must be disposed of as hazardous chemical waste.[1]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused or expired compounds, contaminated labware (e.g., pipette tips, microfuge tubes), and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container. Do not mix this with general laboratory trash.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. It is crucial to segregate organic solvent waste from aqueous waste. Never pour solutions containing this compound down the drain.[1]

2. Container Management:

  • Labeling: All waste containers must be accurately labeled with their contents, avoiding abbreviations.[1]

  • Container Integrity: Use containers that are in good condition and compatible with the waste (e.g., glass or polyethylene (B3416737) for many solvents). Keep containers securely closed except when adding waste.[1]

  • Filling Level: Do not overfill waste containers. It is recommended to leave at least 10% headspace to allow for vapor expansion and prevent spills.[1]

3. Storage and Accumulation:

  • Waste containers should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[1]

Experimental Protocol: Rinsing of "Empty" Containers

A critical procedural step involves the proper handling of "empty" containers that held pure this compound, particularly if it is classified as acutely hazardous.

Protocol for Rinsing Empty Containers:

  • Initial Rinse: The "empty" container should be triple-rinsed with a suitable solvent that can dissolve this compound (e.g., ethanol).[1]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid chemical waste.[1]

  • Deface Label: After thorough rinsing and drying, the original label on the container should be completely removed or defaced before the container is discarded.[1]

This compound Disposal Workflow

cluster_0 Start: Generation of this compound Waste cluster_1 Waste Characterization cluster_2 Solid Waste Management cluster_3 Liquid Waste Management cluster_4 Final Disposal Start This compound Waste Generated IsSolid Solid Waste? Start->IsSolid CollectSolid Collect in Labeled Hazardous Solid Waste Container IsSolid->CollectSolid Yes CollectLiquid Collect in Labeled Hazardous Liquid Waste Container IsSolid->CollectLiquid No StoreSolid Store in SAA CollectSolid->StoreSolid Dispose Dispose via Institutional Hazardous Waste Program StoreSolid->Dispose SegregateLiquid Segregate Aqueous & Organic Waste CollectLiquid->SegregateLiquid StoreLiquid Store in SAA SegregateLiquid->StoreLiquid StoreLiquid->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 18-HETE

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with 18-Hydroxyeicosatetraenoic acid (this compound). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Safety and Hazard Information
ParameterInformation
Primary Hazards As a biologically active lipid, this compound may have significant physiological effects. Direct contact with skin, eyes, or mucous membranes should be avoided. Inhalation of aerosols or fine particulates should be minimized.
Physical Form Typically supplied as a solid or in a solution with an organic solvent like ethanol.
Personal Protective Equipment (PPE) Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.
First Aid - Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
First Aid - Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.
First Aid - Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
First Aid - Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage Store in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C or -80°C for long-term stability.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Immediately transfer the compound to the appropriate storage conditions, typically a freezer at -20°C or -80°C, to maintain its stability.

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can degrade the compound.

  • All handling of the solid compound or preparation of stock solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any aerosols or fine particles.

  • Ensure all necessary personal protective equipment (PPE) is worn correctly before handling the material.

3. Weighing and Dissolving:

  • Use appropriate tools, such as a spatula, for transferring the solid material. Avoid creating dust.

  • If preparing a solution, add the solvent to the this compound slowly and cap the vial securely before mixing.

  • This compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1]

4. Experimental Use:

  • When working with solutions of this compound, avoid direct contact with skin and eyes.

  • Use appropriate, compatible labware (e.g., glass or polypropylene).

  • Minimize the exposure of the compound to air and light to prevent degradation.

5. Post-Handling:

  • After use, securely seal the container and return it to the correct storage conditions.

  • Clean the work area thoroughly.

  • Dispose of all contaminated materials according to the disposal plan outlined below.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, absorbent pads, and empty vials, must be collected in a designated, clearly labeled, and sealed hazardous waste container. Do not mix this with regular laboratory trash.

  • Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and solvent rinses, must be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container. It is important to segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.[2]

  • Sharps: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.

2. Container Management:

  • Use waste containers that are in good condition and are chemically compatible with the waste they will hold.

  • All waste containers must be clearly and accurately labeled with their contents, including the name "this compound" and any solvents present.

  • Keep waste containers securely closed except when adding waste.

  • Do not overfill waste containers; leave at least 10% headspace to allow for expansion.

3. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never pour liquid waste containing this compound down the drain.

Visual Workflow for Handling this compound

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Receive_Inspect Receive & Inspect Container Store Store at -20°C or -80°C Receive_Inspect->Store Immediate Action Equilibrate Equilibrate to Room Temp Store->Equilibrate Before Use Don_PPE Don Appropriate PPE Weigh_Dissolve Weigh Solid / Prepare Solution Don_PPE->Weigh_Dissolve Equilibrate->Don_PPE Experiment Perform Experiment Weigh_Dissolve->Experiment Segregate_Waste Segregate Waste Experiment->Segregate_Waste Solid_Waste Contaminated Solids Segregate_Waste->Solid_Waste Liquid_Waste Contaminated Liquids Segregate_Waste->Liquid_Waste Label_Containers Label Hazardous Waste Containers Solid_Waste->Label_Containers Liquid_Waste->Label_Containers EHS_Pickup Arrange for EHS Pickup Label_Containers->EHS_Pickup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.